molecular formula C9H11BrClN B1527544 (S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride CAS No. 916210-93-0

(S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride

Cat. No.: B1527544
CAS No.: 916210-93-0
M. Wt: 248.55 g/mol
InChI Key: GLGQSSHHFWJLAI-FVGYRXGTSA-N
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Description

(S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral indane amine derivative of high interest in pharmaceutical research and development. This compound, with the molecular formula C9H11BrClN and a CAS registry number of 916210-93-0 , serves as a critical synthetic intermediate and building block for the preparation of more complex molecules. Its core structure is featured in patented synthetic routes, indicating its value in the discovery of new therapeutic agents . As a chiral scaffold, it is particularly useful in the synthesis of compounds for probing biological targets, such as enzyme inhibitors, where the specific (S)-configuration can be essential for binding affinity and activity. This product is offered for research applications as a key intermediate in medicinal chemistry. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers can inquire for detailed specifications, certificates of analysis, and custom synthesis options.

Properties

IUPAC Name

(1S)-5-bromo-2,3-dihydro-1H-inden-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN.ClH/c10-7-2-3-8-6(5-7)1-4-9(8)11;/h2-3,5,9H,1,4,11H2;1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLGQSSHHFWJLAI-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=CC(=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C([C@H]1N)C=CC(=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40723302
Record name (1S)-5-Bromo-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40723302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916210-93-0
Record name (1S)-5-Bromo-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40723302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of (S)-5-bromo-2,3-dihydro-1H-inden-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of a reliable and scalable synthesis pathway for (S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride, a key chiral building block in pharmaceutical research and development. The narrative focuses on a classical and industrially relevant approach: the synthesis of a racemic intermediate followed by diastereomeric salt resolution to achieve the desired enantiopure compound. We will delve into the mechanistic rationale behind each synthetic step, provide detailed experimental protocols, and present quantitative data to support the described methodology.

Introduction: The Strategic Importance of a Chiral Indanamine

(S)-5-bromo-2,3-dihydro-1H-inden-1-amine is a valuable intermediate in medicinal chemistry, often serving as a scaffold for the development of novel therapeutic agents. The specific stereochemistry at the C1 position is frequently crucial for biological activity, making the production of the single (S)-enantiomer a critical objective. The synthetic strategy detailed herein proceeds through three principal stages:

  • Construction of the Racemic Core: Synthesis of racemic 5-bromo-1-aminoindane from the corresponding ketone.

  • Enantiomeric Separation: Chiral resolution of the racemic amine using a chiral resolving agent.

  • Final Salt Formation: Conversion of the enantiopure free amine into its stable hydrochloride salt.

This pathway is selected for its robustness, reliance on well-established chemical transformations, and the availability of detailed procedural precedents.

Part 1: Synthesis of the Racemic Precursor: (±)-5-bromo-1-aminoindane

The journey to the target molecule begins with the preparation of the racemic amine. This is efficiently accomplished in a two-step sequence starting from the commercially available 5-bromo-1-indanone.

The Precursor: 5-Bromo-1-indanone

5-Bromo-1-indanone serves as the cornerstone of this synthesis.[1] It is an indanone derivative where a fused benzene and cyclopentanone ring system is substituted with a bromine atom at the 5-position.[1] While it can be synthesized via intramolecular Friedel-Crafts cyclization of precursors like 3-(3-bromophenyl)propionic acid[2] or 4-(3-chloropropanoyl)bromobenzene[3], it is widely available from commercial suppliers, making it a convenient and practical starting material.[4][5] The carbonyl group at the C1 position is the key reactive site for the introduction of the amine functionality.[1]

Step 1: Oximation of 5-Bromo-1-indanone

The first transformation involves converting the ketone into an oxime. This is a classic condensation reaction between a carbonyl compound and hydroxylamine. The resulting oxime, 5-bromo-1-indanone oxime, is a stable, crystalline intermediate that is readily purified and serves as the direct precursor to the amine.

The reaction is typically performed by treating 5-bromo-1-indanone with a hydroxylamine salt, such as hydroxylamine hydrochloride or hydroxylamine sulfate, in an alcoholic solvent.[5][6] A base, like pyridine or sodium hydroxide, is added to neutralize the acid released from the hydroxylamine salt, thereby liberating the free hydroxylamine nucleophile to attack the carbonyl carbon.[6][7] The reaction proceeds to completion, often with gentle heating, to yield the oxime in high purity and yield. A documented procedure reports a yield of 93.8% for this conversion.[6]

Step 2: Reduction of the Oxime to Racemic Amine

The C=N double bond of the oxime is subsequently reduced to afford the primary amine. Catalytic hydrogenation is a common and effective method for this reduction.[6] The oxime is dissolved in a suitable solvent (e.g., an alcohol) and subjected to a hydrogen atmosphere in the presence of a metal catalyst, such as Raney Nickel or Palladium on carbon (Pd/C). This process efficiently reduces the oxime to provide racemic (±)-5-bromo-2,3-dihydro-1H-inden-1-amine.

Alternatively, direct reductive amination of 5-bromo-1-indanone can be employed, where the ketone is reacted with an ammonia source (like ammonium formate) and a reducing agent (such as sodium cyanoborohydride) in a one-pot procedure to form the racemic amine directly.[8] While efficient, the two-step oximation-reduction sequence often provides cleaner material that is more amenable to the subsequent high-purity requirements of chiral resolution.

Part 2: Chiral Resolution and Final Product Formation

With the racemic amine in hand, the critical step is the separation of the two enantiomers. Diastereomeric salt crystallization is a time-honored and powerful technique for achieving this on a preparative scale.[9][10]

The Principle of Diastereomeric Salt Resolution

Enantiomers possess identical physical properties (melting point, boiling point, solubility), making them impossible to separate by standard techniques like crystallization or chromatography.[9] Chiral resolution circumvents this by reacting the racemic mixture with a single enantiomer of a chiral resolving agent.[11][12] In this case, the racemic amine (a base) is reacted with a chiral acid. This reaction forms a pair of diastereomeric salts:

  • (S)-amine · (chiral acid)

  • (R)-amine · (chiral acid)

Unlike enantiomers, diastereomers have different physical properties, including solubility.[11] By carefully selecting the resolving agent and crystallization solvent, one diastereomeric salt can be induced to crystallize preferentially from the solution, while the other remains in the mother liquor.[9]

Step 3: Resolution with D-(-)-Mandelic Acid

For the resolution of (±)-5-bromo-1-aminoindane, D-(-)-mandelic acid is an effective chiral resolving agent.[6] When the racemic amine is treated with D-mandelic acid in a solvent like methanol, the two diastereomeric salts are formed. Upon cooling or concentration, the D-mandelate salt of the (S)-amine, [(S)-5-bromo-1-aminoindane]·[D-mandelate], selectively crystallizes due to its lower solubility in the chosen solvent system.[6]

The efficiency of the resolution is highly dependent on precise control of temperature, concentration, and reaction time to maximize the yield and purity of the desired diastereomeric salt.[6] The precipitated solid is isolated by filtration, yielding the enriched salt of the target (S)-enantiomer.

Step 4: Liberation of the Free (S)-Amine

After isolating the pure diastereomeric salt, the resolving agent must be removed to liberate the free enantiopure amine. This is achieved by treating an aqueous solution or suspension of the salt with a base, such as sodium hydroxide. The base neutralizes the acidic D-mandelic acid, forming its water-soluble sodium salt. The free (S)-amine, being an organic compound, becomes insoluble in the aqueous medium and can be extracted with an organic solvent like dichloromethane or ethyl acetate.[6] Evaporation of the solvent then yields the pure (S)-5-bromo-2,3-dihydro-1H-inden-1-amine with a high enantiomeric excess (ee > 99% is achievable).[6]

Step 5: Formation of the Hydrochloride Salt

The final step is the conversion of the purified (S)-amine into its hydrochloride salt. The free amine is typically a liquid or low-melting solid and can be prone to oxidation or reaction with atmospheric carbon dioxide. Converting it to a salt provides a stable, crystalline, and easily handleable solid.[8] This is accomplished by dissolving the free amine in a suitable solvent and treating it with hydrochloric acid (either as a gas or a solution in a solvent like isopropanol or ether). The this compound precipitates from the solution and can be collected by filtration, washed, and dried to afford the final product.

Synthesis Pathway Overview

The entire synthetic sequence is visualized in the workflow diagram below.

Synthesis_Pathway cluster_0 Part 1: Racemic Amine Synthesis cluster_1 Part 2: Resolution & Salt Formation A 5-Bromo-1-indanone B 5-Bromo-1-indanone Oxime A->B Step 1: Oximation (Hydroxylamine) C (±)-5-bromo-1-aminoindane B->C Step 2: Reduction (Catalytic Hydrogenation) D Diastereomeric Salts (S-amine-D-mandelate + R-amine-D-mandelate) C->D Step 3: Resolution (D-Mandelic Acid) E Crystalline (S)-amine-D-mandelate Salt D->E Selective Crystallization F (S)-5-bromo-1-aminoindane (Free Amine) E->F Step 4: Basification & Extraction G (S)-5-bromo-1-aminoindane HCl (Final Product) F->G Step 5: Salt Formation (HCl)

Caption: Workflow for the synthesis of (S)-5-bromo-1-aminoindane HCl.

Quantitative Data Summary

The following table summarizes the key parameters for each step in the synthesis.

StepTransformationKey ReagentsSolventTypical YieldReference
1 Ketone → Oxime5-Bromo-1-indanone, Hydroxylamine Sulfate, NaOHMethanol93.8%[6]
2 Oxime → Racemic Amine5-Bromo-1-indanone Oxime, H₂, Catalyst (e.g., Pd/C)AlcoholHigh[6]
3 Racemic Amine → Diastereomeric Salt(±)-5-bromo-1-aminoindane, D-(-)-Mandelic AcidMethanol41.1% (of refined salt)[6]
4 Salt → Free (S)-Amine(S)-amine-D-mandelate salt, NaOHWater / Organic SolventHigh[6]
5 Free (S)-Amine → HCl Salt(S)-5-bromo-1-aminoindane, HClIsopropanol / EtherHigh[8]

Experimental Protocols

The following protocols are adapted from literature procedures and represent a viable method for executing the described synthesis.

Protocol 1: Synthesis of 5-Bromo-1-indanone Oxime[6]
  • To a 1 L round-bottom flask, add methanol (600 mL), 5-bromo-1-indanone (210 g, 1.0 mol), and hydroxylamine sulfate (164 g, 1.0 mol).

  • Stir the suspension and adjust the pH to 6.0-7.0 using a 40% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux and maintain for 2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • While stirring, slowly add water (4 L) to the mixture. A large amount of pale-yellow solid will precipitate.

  • Collect the solid by filtration, wash with water, and dry under vacuum to yield 5-bromo-1-indanone oxime.

Protocol 2: Synthesis of Racemic (±)-5-bromo-1-aminoindane[6]
  • Charge a high-pressure hydrogenation vessel with 5-bromo-1-indanone oxime and a suitable hydrogenation catalyst (e.g., Raney Nickel or Pd/C) in an alcohol solvent.

  • Seal the vessel and purge with nitrogen, followed by hydrogen.

  • Pressurize the vessel with hydrogen gas to the desired pressure.

  • Heat and stir the reaction mixture until hydrogen uptake ceases.

  • Cool the vessel, vent the hydrogen, and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude racemic 5-bromo-1-aminoindane.

Protocol 3: Chiral Resolution and Final Product Formation[6]
  • Salt Formation: In a 1 L round-bottom flask, dissolve D-(-)-mandelic acid (22.8 g, 0.15 mol) in methanol (400 mL) with stirring. Heat to 55 °C.

  • Add racemic 5-bromo-1-aminoindane (21.1 g, 0.1 mol) to the solution.

  • Heat the mixture to reflux and maintain for 1.5 hours.

  • Allow the solution to cool naturally to room temperature. A precipitate will form.

  • Further cool the mixture in an ice bath to maximize crystallization.

  • Collect the solid by vacuum filtration to obtain the crude D-mandelate salt of (S)-5-bromo-1-aminoindane.

  • Recrystallization: Recrystallize the crude salt from fresh methanol to obtain the purified diastereomeric salt.

  • Liberation of Free Amine: Dissolve the purified salt in water and add a 2 M NaOH solution until the pH is >12.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the pure (S)-5-bromo-1-aminoindane.

  • Hydrochloride Salt Formation: Dissolve the purified (S)-amine in a minimal amount of isopropanol. Cool in an ice bath and add a solution of HCl in isopropanol dropwise until precipitation is complete.

  • Collect the white solid by filtration, wash with cold ether, and dry under vacuum to yield the final product, this compound.

References

An In-Depth Technical Guide on the Inferred Mechanism of Action of (S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral organic molecule belonging to the aminoindane class of compounds. While direct pharmacological studies on this specific substituted amine are not extensively available in public literature, its structural similarity to well-characterized aminoindane derivatives allows for a scientifically grounded inference of its potential mechanism of action. This technical guide synthesizes information on the pharmacology of the aminoindane scaffold, with a particular focus on 1-aminoindane derivatives, to propose a likely mechanism of action for this compound centered on the modulation of central nervous system monoaminergic pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel CNS-active compounds.

Introduction to the Aminoindane Scaffold: A Privileged Structure in Neuropharmacology

The aminoindane skeleton, a rigid bicyclic structure composed of a benzene ring fused to a five-membered ring bearing an amine group, is a "privileged scaffold" in medicinal chemistry. This structural motif is found in a variety of pharmacologically active compounds, particularly those targeting the central nervous system (CNS). The constrained conformation of the aminoindane ring system, compared to more flexible phenethylamines, often imparts a distinct pharmacological profile, including altered receptor selectivity and metabolic stability.

Derivatives of aminoindane have been successfully developed into therapeutic agents, most notably for neurological and psychiatric disorders.[1][2] The position of the amine group on the indane ring system is a critical determinant of the pharmacological activity. Generally, 1-aminoindane derivatives and 2-aminoindane derivatives exhibit distinct mechanisms of action.

Inferred Mechanism of Action: Modulation of Monoaminergic Systems

Based on its 1-aminoindane structure, this compound is predicted to function as a modulator of monoaminergic neurotransmission, primarily involving dopamine, norepinephrine, and serotonin. The most probable mechanisms of action are inhibition of monoamine oxidase (MAO) enzymes and/or direct interaction with monoamine transporters and receptors.

Monoamine Oxidase (MAO) Inhibition: A Primary Hypothesis

A compelling line of evidence points towards MAO inhibition as a principal mechanism of action for 1-aminoindane derivatives. The anti-Parkinson's drug, rasagiline [R(+)-N-propargyl-1-aminoindane], is a potent and selective irreversible inhibitor of monoamine oxidase B (MAO-B).[3][4][5] Rasagiline's therapeutic effects are attributed to its ability to increase dopamine levels in the brain by preventing its degradation by MAO-B.[4][5]

The core structure of (S)-5-bromo-2,3-dihydro-1H-inden-1-amine is closely related to the 1-aminoindan core of rasagiline. It is plausible that this compound, either on its own or as a precursor for further derivatization, is designed to interact with the active site of MAO enzymes. The bromine substitution on the aromatic ring could influence the compound's binding affinity, selectivity for MAO-A versus MAO-B, and its pharmacokinetic properties.

The proposed signaling pathway for MAO-B inhibition by a 1-aminoindane derivative is depicted below:

MAO_Inhibition cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DOPA L-DOPA DA_cyto Dopamine (Cytosolic) DOPA->DA_cyto DOPA Decarboxylase DA_vesicle Dopamine (Vesicular) DA_synapse Dopamine DA_vesicle->DA_synapse Exocytosis DA_cyto->DA_vesicle VMAT2 MAO_B MAO-B DA_cyto->MAO_B Degradation DOPAC DOPAC MAO_B->DOPAC DAT DAT DAT->DA_cyto VMAT2 VMAT2 DA_synapse->DAT Reuptake DA_receptor Dopamine Receptors DA_synapse->DA_receptor Signal Signal Transduction DA_receptor->Signal Aminoindane_Derivative (S)-5-bromo-2,3-dihydro- 1H-inden-1-amine Aminoindane_Derivative->MAO_B Inhibition

Proposed MAO-B Inhibition Pathway
Monoamine Releasing and Reuptake Inhibition: A Secondary Hypothesis

While 1-aminoindanes are strongly associated with MAO inhibition, the broader aminoindane class, particularly 2-aminoindane derivatives, are recognized as monoamine releasing agents and reuptake inhibitors.[6][7][8] These compounds can interact with monoamine transporters such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), leading to an increase in the synaptic concentration of these neurotransmitters.

It is conceivable that this compound could exhibit some affinity for these transporters, although this is considered a less likely primary mechanism compared to MAO inhibition given its 1-amino substitution. The pharmacological profile of aminoindanes can be nuanced, and some compounds exhibit a mixed mechanism of action.

A generalized workflow for assessing monoamine transporter interaction is presented below:

Transporter_Assay_Workflow start Start: Compound of Interest ((S)-5-bromo-2,3-dihydro-1H-inden-1-amine) binding_assay Radioligand Binding Assay (HEK293 cells expressing DAT, NET, SERT) start->binding_assay uptake_assay Synaptosomal Uptake Assay (Rat brain synaptosomes) start->uptake_assay release_assay Superfusion Release Assay (Pre-loaded synaptosomes) start->release_assay data_analysis Data Analysis (Ki, IC50, EC50 values) binding_assay->data_analysis uptake_assay->data_analysis release_assay->data_analysis conclusion Conclusion on Transporter Interaction (Inhibitor vs. Releaser) data_analysis->conclusion

Monoamine Transporter Interaction Assay Workflow

Experimental Protocols for Mechanism of Action Elucidation

To definitively determine the mechanism of action of this compound, a series of in vitro and in vivo experiments are required.

In Vitro Assays
AssayObjectiveMethodology
MAO-A and MAO-B Inhibition Assay To determine the inhibitory potency and selectivity of the compound for MAO-A and MAO-B.A fluorometric or radiometric assay using recombinant human MAO-A and MAO-B enzymes with specific substrates (e.g., kynuramine for MAO-A, benzylamine for MAO-B). The IC50 values for each enzyme are determined.
Monoamine Transporter Binding Assay To assess the affinity of the compound for DAT, NET, and SERT.Competitive radioligand binding assays using cell membranes from HEK293 cells stably expressing the human transporters. Ki values are calculated from displacement curves.
Monoamine Uptake Assay To measure the functional inhibition of monoamine transporters.Synaptosomes are prepared from rat brain tissue (striatum for DAT, hippocampus for SERT, cortex for NET) and incubated with radiolabeled neurotransmitters in the presence of varying concentrations of the test compound. IC50 values for uptake inhibition are determined.
Monoamine Release Assay To determine if the compound acts as a substrate (releaser) for monoamine transporters.Synaptosomes are pre-loaded with radiolabeled neurotransmitters and then superfused with the test compound. The amount of released neurotransmitter is quantified to determine the EC50 for release.
In Vivo Studies
StudyObjectiveMethodology
Microdialysis in Freely Moving Rats To measure the effect of the compound on extracellular levels of dopamine, serotonin, and their metabolites in specific brain regions (e.g., striatum, nucleus accumbens).Stereotaxic surgery is performed to implant a microdialysis probe. Following recovery, the compound is administered systemically, and dialysate samples are collected and analyzed by HPLC-ECD.
Behavioral Pharmacology Studies To assess the functional consequences of monoaminergic modulation (e.g., locomotor activity, tests for antidepressant-like and anxiolytic-like effects).Rodents are administered the compound, and their behavior is monitored in standardized tests such as the open-field test, forced swim test, and elevated plus maze.

Structure-Activity Relationships and the Role of Bromine Substitution

The bromine atom at the 5-position of the indane ring is expected to influence the compound's pharmacological profile through several mechanisms:

  • Electronic Effects: The electron-withdrawing nature of bromine can alter the pKa of the amine group, potentially affecting its interaction with biological targets.

  • Steric Effects: The size of the bromine atom can influence the compound's fit within the binding pocket of enzymes or transporters.

  • Lipophilicity: The addition of a bromine atom generally increases the lipophilicity of a molecule, which can affect its ability to cross the blood-brain barrier and its overall pharmacokinetic profile.

Further synthesis and evaluation of analogs with different substituents at this position would be necessary to fully elucidate the structure-activity relationships.

Conclusion

While direct experimental data for this compound is limited, a strong inference can be made from the well-established pharmacology of the 1-aminoindane scaffold. The most probable mechanism of action is the inhibition of monoamine oxidase, particularly MAO-B, leading to an increase in synaptic dopamine levels. A secondary, less likely mechanism could involve interaction with monoamine transporters. The bromine substituent is likely to modulate the potency, selectivity, and pharmacokinetic properties of the parent aminoindane structure. The experimental protocols outlined in this guide provide a clear path for the definitive elucidation of the mechanism of action of this and related compounds, which hold potential for the development of novel therapeutics for a range of CNS disorders.

References

A Comprehensive Technical Guide to (S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride: Synthesis, Characterization, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of (S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride, a key chiral building block in modern medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's structural and physicochemical properties, stereoselective synthesis, analytical characterization, and its strategic importance as an intermediate in the synthesis of pharmacologically active molecules, particularly those targeting the central nervous system (CNS).

Core Compound Identity and Properties

This compound is a chiral amine salt distinguished by an indane scaffold, a bromine substituent on the aromatic ring, and a stereocenter at the C1 position with the (S)-configuration.[1][2] This specific arrangement is crucial for its application in asymmetric synthesis, where precise three-dimensional structures are required to achieve selective interactions with biological targets.[3]

Chemical Structure and Identifiers

The molecular identity of this compound is established by its unique structure and corresponding chemical identifiers.

Structure:

Figure 1: Chemical structure of this compound.

Table 1: Chemical Identifiers and Physicochemical Properties

PropertyValueSource(s)
CAS Number 916210-93-0[4][5]
Molecular Formula C₉H₁₁BrClN[4][5]
Molecular Weight 248.55 g/mol [4][6]
IUPAC Name (1S)-5-bromo-2,3-dihydro-1H-inden-1-amine;hydrochloride[7]
SMILES Cl.N[C@H]1CCC2=CC(Br)=CC=C12[2][4]
InChI Key GLGQSSHHFWJLAI-FVGYRXGTSA-N[7]
Physical Form Solid[7]
Purity (Typical) ≥95%[4][8]
Storage 2-8 °C, Inert atmosphere[4][9]

The Strategic Importance of Chirality in Drug Design

Chirality is a fundamental principle in pharmacology. Enantiomers of a drug can exhibit vastly different pharmacological activities, efficacies, and safety profiles due to their differential interactions with chiral biological targets like enzymes and receptors. One enantiomer may be therapeutically active (the eutomer), while the other may be inactive or even responsible for adverse effects (the distomer).[10] Consequently, regulatory agencies like the U.S. Food and Drug Administration (FDA) have established guidelines that emphasize the need to characterize the absolute stereochemistry of chiral drugs early in development.[11]

Chiral amines, such as the title compound, are indispensable building blocks in this context. Their defined stereochemistry allows medicinal chemists to construct complex molecules with the correct three-dimensional orientation necessary for potent and selective biological activity, thereby improving therapeutic indices and reducing potential side effects.[3][10]

Synthesis of this compound

The synthesis of enantiomerically pure amines is a cornerstone of modern pharmaceutical manufacturing. The primary route to (S)-5-bromo-2,3-dihydro-1H-inden-1-amine involves the asymmetric synthesis from its corresponding ketone precursor, 5-bromo-2,3-dihydro-1H-inden-1-one.

Precursor Synthesis: 5-bromo-2,3-dihydro-1H-inden-1-one

The synthesis of the key precursor, 5-bromo-1-indanone, is a well-established process. This intermediate is crucial for subsequent asymmetric transformations. It is often synthesized via methods such as Friedel-Crafts acylation followed by cyclization. This bromoindanone compound is a versatile intermediate in its own right, participating in reactions like Suzuki coupling and Buchwald amination.[12]

Enantioselective Synthesis via Asymmetric Reductive Amination

Asymmetric Reductive Amination (ARA) is a powerful strategy for the direct synthesis of chiral amines from ketones.[5] This one-pot reaction involves the in-situ formation of an imine from the ketone and an amine source, followed by a stereoselective reduction. This approach is highly efficient as it avoids the isolation of potentially unstable imine intermediates.[5]

Modern ARA methods employ sophisticated catalysts to achieve high enantioselectivity:

  • Transition Metal Catalysis: Chiral catalysts based on iridium, rhodium, or ruthenium, paired with chiral ligands (e.g., diphosphines) and often a chiral counterion like a phosphate, can effectively catalyze the hydrogenation of the in-situ formed imine with high stereocontrol.[5]

  • Biocatalysis: The use of enzymes such as Reductive Aminases (RedAms) or Imine Reductases (IREDs) offers an environmentally benign alternative.[3][13] These enzymes can exhibit exquisite stereoselectivity and operate under mild reaction conditions. Engineered IREDs have been successfully developed for the reductive amination of similar ketone substrates.[14]

SynthesisWorkflow cluster_0 Asymmetric Reductive Amination (ARA) cluster_1 Catalyst System cluster_2 Final Product Ketone 5-Bromo-1-indanone Imine In-situ Imine Formation Ketone->Imine Condensation AmineSource Amine Source (e.g., NH3, NH4OAc) AmineSource->Imine ChiralAmine (S)-5-bromo-2,3- dihydro-1H-inden-1-amine Imine->ChiralAmine Asymmetric Reduction Salt (S)-5-bromo-2,3-dihydro-1H- inden-1-amine hydrochloride ChiralAmine->Salt HCl Treatment Catalyst Chiral Catalyst (e.g., Ir-complex, IRED) HydrideSource Hydride Source (e.g., H2, Hantzsch Ester)

Figure 2: General workflow for the asymmetric reductive amination synthesis.

Exemplary Protocol: Racemic Reductive Amination

While a specific, published protocol for the enantioselective synthesis of the (S)-enantiomer is proprietary to manufacturers, a general procedure for the synthesis of the racemic parent amine provides a foundational understanding. This method can be adapted for asymmetric synthesis by replacing the achiral reducing agent with a chiral catalyst system.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 5-bromo-2,3-dihydro-1H-inden-1-one (1.00 equivalent) in methanol, add ammonium formate (10.0 equivalents).[8]

  • Reduction: Stir the mixture for 1 hour, then add sodium cyanoborohydride (NaBH₃CN) (3.0 equivalents).[8]

  • Reaction Conditions: Heat the reaction mixture at 60°C for 2 hours.[8]

  • Work-up: Concentrate the mixture under reduced pressure.

  • Purification: Purify the resulting crude product by silica gel chromatography to afford 5-bromo-2,3-dihydro-1H-inden-1-amine.[8]

  • Salt Formation: Dissolve the purified free amine in a suitable solvent (e.g., diethyl ether, isopropanol) and treat with a solution of hydrochloric acid to precipitate the hydrochloride salt.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of the final product.

Spectroscopic Analysis

While specific spectra for this exact compound are typically found in proprietary manufacturer documentation, the expected spectroscopic data can be inferred from its structure.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would show characteristic signals for the aromatic protons (with splitting patterns influenced by the bromine substituent), the benzylic proton at the C1 position (a triplet or multiplet), and the aliphatic protons of the five-membered ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display distinct signals for the nine carbon atoms, including the aromatic carbons (one of which is directly attached to bromine), the chiral C1 carbon bearing the amino group, and the aliphatic carbons.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the free amine (C₉H₁₀BrN) and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring. The NIST/EPA Gas-Phase Infrared Database provides the spectrum for the precursor, 5-bromo-1-indanone, which shows the foundational spectral features of the indane core.[15]

Enantiomeric Purity Analysis by Chiral HPLC

Determining the enantiomeric excess (e.e.) is critical. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most powerful and widely used technique for this purpose.[16][17]

Method Development Strategy:

  • Column Selection: Polysaccharide-based CSPs, such as those derived from amylose or cellulose phenylcarbamates (e.g., CHIRALPAK® series), are highly effective for resolving a broad range of racemates, including primary amines.[16][18] Immobilized polysaccharide CSPs offer the advantage of being compatible with a wider range of solvents.[18]

  • Mobile Phase Selection: The choice of mobile phase is crucial for achieving separation. Common modes include:

    • Normal Phase: Mixtures of alkanes (e.g., hexane) and alcohols (e.g., isopropanol, ethanol).

    • Polar Organic Mode: Using polar organic solvents like acetonitrile or methanol.

    • Reversed Phase: Mixtures of water/buffer and acetonitrile or methanol.

  • Mobile Phase Additives: For primary amines, adding a basic modifier (e.g., diethylamine, triethylamine) to the mobile phase is often necessary to improve peak shape and prevent tailing by masking residual silanol groups on the silica support.[16]

  • Optimization: Systematically screen different CSPs and mobile phase compositions to achieve baseline separation of the two enantiomers. The flow rate and column temperature can be further adjusted to optimize resolution and analysis time.

HPLCWorkflow Start Racemic or Enantioenriched Amine Sample ColumnScreen 1. Column Screening (e.g., CHIRALPAK® IA, IB, IC, ID) Start->ColumnScreen MobilePhaseScreen 2. Mobile Phase Screening (Normal, Polar, Reversed Phase) ColumnScreen->MobilePhaseScreen AdditiveOpt 3. Additive Optimization (e.g., 0.1% DEA) MobilePhaseScreen->AdditiveOpt MethodFineTune 4. Fine-Tuning (Flow Rate, Temperature) AdditiveOpt->MethodFineTune Analysis 5. Data Acquisition & Quantification (e.e.%) MethodFineTune->Analysis

Figure 3: Workflow for chiral HPLC method development.

Applications in Drug Development

This compound serves as a valuable building block for the synthesis of novel pharmaceutical candidates. The chiral indanamine core is a privileged scaffold found in several CNS-active drugs. While specific marketed drugs directly using the 5-bromo analog are not prominently disclosed in public literature, its structural similarity to key intermediates for drugs like Rasagiline and Rotigotine highlights its importance.

  • Analogs for CNS Disorders: The bromo-substituent provides a reactive handle for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the rapid generation of a library of diverse indanamine derivatives. These new chemical entities can be screened for activity against various CNS targets, including dopamine receptors and monoamine oxidase (MAO) enzymes, which are implicated in conditions like Parkinson's disease.[16][19]

  • Intermediate for API Synthesis: The (R)-enantiomer of the non-brominated parent compound, (R)-1-aminoindan, is a key starting material for the synthesis of Rasagiline, a potent, irreversible inhibitor of monoamine oxidase B (MAO-B) used in the treatment of Parkinson's disease.[4][16] The synthesis involves the alkylation of the primary amine with propargyl chloride or a similar reagent.[20] The 5-bromo derivative provides a pathway to synthesize novel analogs of Rasagiline with potentially altered pharmacological profiles.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Table 2: GHS Hazard Information

Hazard ClassHazard Statement
Acute Toxicity, OralH302: Harmful if swallowed
Skin Corrosion/IrritationH315: Causes skin irritation
Serious Eye Damage/IrritationH319: Causes serious eye irritation
Acute Toxicity, InhalationH332: Harmful if inhaled
Specific target organ toxicity, single exposureH335: May cause respiratory irritation

Source:[7][9]

Recommended Handling Procedures:

  • Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields, and a lab coat.

  • Avoid breathing dust, fumes, or vapors.

  • Wash hands thoroughly after handling.

  • Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.

Conclusion

This compound is a high-value chiral intermediate with significant potential in drug discovery and development. Its well-defined stereochemistry and the presence of a reactive bromine handle make it an ideal starting point for the synthesis of novel, enantiomerically pure compounds targeting the central nervous system. A thorough understanding of its synthesis, characterization, and safe handling, as outlined in this guide, is essential for researchers aiming to leverage this versatile building block in the creation of next-generation therapeutics.

References

An In-depth Technical Guide to (S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride, a crucial chiral building block in modern medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this document delves into the compound's synthesis, physicochemical properties, analytical validation, and its significant role as a pharmaceutical intermediate.

Introduction: The Strategic Importance of a Chiral Indenamine

This compound is a specialized organic compound distinguished by a chiral center at the C1 position of its indane core. The presence of a bromine atom on the aromatic ring and the specific (S)-enantiomeric configuration make it a highly valuable intermediate for synthesizing complex molecular targets. In pharmaceutical development, controlling stereochemistry is paramount, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. This molecule serves as a foundational scaffold, allowing for the precise construction of stereochemically pure active pharmaceutical ingredients (APIs).[1][2] Its structural similarity to intermediates used in the synthesis of drugs like rasagiline highlights its potential in developing novel therapeutics, particularly for central nervous system (CNS) agents.[3]

Physicochemical and Structural Identity

A precise understanding of a compound's identity is the bedrock of reproducible science. The key identifiers and properties of this compound are summarized below.

Identifier Value
CAS Number 916210-93-0[4][5]
Molecular Formula C₉H₁₁BrClN[1][4]
Molecular Weight 248.55 g/mol [1][4]
IUPAC Name (1S)-5-bromo-2,3-dihydro-1H-inden-1-amine;hydrochloride
SMILES Cl.N[C@H]1CCC2=CC(Br)=CC=C12[4]
InChI 1S/C9H10BrN.ClH/c10-7-2-3-8-6(5-7)1-4-9(8)11;/h2-3,5,9H,1,4,11H2;1H/t9-;/m0./s1
Appearance Solid
Typical Purity ≥95%[4]
Storage Conditions 2-8°C, Inert atmosphere[4]

Synthesis and Manufacturing Insights

The synthesis of enantiomerically pure this compound is a multi-step process that demands precise control over reaction conditions to ensure high chemical and stereochemical purity. The general approach begins with the corresponding ketone.

Core Synthetic Strategy

The most common and efficient pathway involves the reductive amination of the precursor, 5-bromo-2,3-dihydro-1H-inden-1-one. This ketone is a key intermediate that can be synthesized through various established organic reactions.[6] The subsequent conversion to the chiral amine is the critical, stereochemistry-defining step.

G A 5-Bromo-2,3-dihydro-1H-inden-1-one B Reductive Amination (e.g., NH₄COOH, NaBH₃CN) A->B Step 1 C Racemic 5-bromo-2,3-dihydro-1H-inden-1-amine B->C D Chiral Resolution (e.g., with tartaric acid) C->D Step 2 E (S)-5-bromo-2,3-dihydro-1H-inden-1-amine D->E F Salt Formation (HCl) E->F Step 3 G This compound F->G

Caption: General synthetic workflow for the target compound.

Exemplary Protocol: Synthesis of the Parent Amine

The following protocol outlines the synthesis of the racemic parent amine from the corresponding indanone. The subsequent chiral resolution and salt formation are standard procedures tailored to isolate the desired (S)-enantiomer hydrochloride salt.

Objective: To synthesize 5-bromo-2,3-dihydro-1H-inden-1-amine from 5-bromo-2,3-dihydro-1H-inden-1-one.

Materials:

  • 5-bromo-2,3-dihydro-1H-inden-1-one (1.00 equiv)

  • Ammonium formate (10.0 equiv)

  • Sodium cyanoborohydride (NaBH₃CN) (3.02 equiv)

  • Methanol (MeOH)

  • Silica Gel for chromatography

  • Ethyl Acetate (EA) / Petroleum Ether (PE)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve 5-bromo-2,3-dihydro-1H-inden-1-one (e.g., 100 g, 474 mmol) in methanol (1.5 L).

  • Ammonium Formate Addition: Add ammonium formate (300 g, 4.76 mol) to the solution and stir for 1 hour at room temperature. The ammonium formate serves as the amine source in this one-pot reductive amination.

  • Reducing Agent Addition: Carefully add sodium cyanoborohydride (90 g, 1.43 mol) in portions. NaBH₃CN is a mild reducing agent selective for the iminium intermediate, minimizing reduction of the starting ketone.

  • Heating: Heat the reaction mixture to 60°C for 2 hours to drive the reaction to completion.

  • Workup: After cooling, concentrate the mixture under reduced pressure to remove the methanol.

  • Purification: Purify the resulting residue by silica gel chromatography using an appropriate solvent system (e.g., Ethyl Acetate/Petroleum Ether, 1/10) to isolate the desired 5-bromo-2,3-dihydro-1H-inden-1-amine.[3]

Self-Validation Note: The success of this synthesis relies on the controlled addition of the reducing agent and maintaining the reaction temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the point of complete consumption of the starting material. The subsequent chiral resolution step is critical and often requires screening of different chiral acids to achieve efficient separation of the enantiomers.

Key Applications in Drug Discovery

The utility of this compound is primarily as a versatile building block for more complex molecules.[1] Its defined stereochemistry and functional handles (amine and bromide) allow for directed and predictable synthetic transformations.

  • Chiral Intermediate: It is a fundamental raw material for the synthesis of enantiomerically pure APIs.[7] The amine group provides a nucleophilic site for elongation of the molecule, while the bromo-substituted aromatic ring is primed for various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further complexity.

  • Scaffold for CNS Agents: The indane scaffold is a privileged structure in neuropharmacology. This intermediate is particularly relevant for creating novel derivatives of drugs like rasagiline, an irreversible inhibitor of monoamine oxidase (MAO-B) used in the treatment of Parkinson's disease.[3] By modifying the core structure, researchers can fine-tune pharmacological properties such as potency, selectivity, and pharmacokinetic profiles.

  • Fragment-Based Drug Design (FBDD): The molecule can be used as a fragment in FBDD campaigns, where its binding to a biological target can be identified and then elaborated upon to develop a high-affinity ligand.

G cluster_0 Core Building Block cluster_1 Synthetic Transformations cluster_2 Resulting Structures A (S)-5-bromo-indenamine (hydrochloride) B N-Alkylation / Amidation (at amine group) A->B C Palladium Cross-Coupling (at bromo position) A->C D Advanced API Intermediates B->D C->D E Novel Drug Candidates (e.g., Rasagiline Analogs) D->E

Caption: Role as a versatile synthetic intermediate.

Safety, Handling, and Storage

Proper handling of chemical reagents is essential for laboratory safety. While a specific safety data sheet (SDS) for the (S)-enantiomer was not available, general precautions for related bromo-amino compounds should be followed.

Safety Aspect Recommendation
Personal Protective Equipment (PPE) Wear protective gloves, clothing, and eye/face protection.[8]
Handling Use in a well-ventilated area or under a fume hood. Avoid breathing dust/fumes. Do not eat, drink, or smoke when using. Wash hands thoroughly after handling.[8]
Storage Store in a tightly closed container in a dry, well-ventilated place. Recommended storage temperature is 2-8°C. Keep in an inert atmosphere and away from light.[4][9]
First Aid (IF ON SKIN) Wash with plenty of soap and water.[8]
First Aid (IF INHALED) Move victim to fresh air and keep at rest in a comfortable position for breathing.[8]
Disposal Dispose of contents/container in accordance with local, regional, national, and international regulations.[8]

Trustworthiness Note: Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling any chemical. The information above is a general guide and may not encompass all potential hazards.

Conclusion

This compound is more than just a chemical reagent; it is a key enabler in the quest for safer and more effective medicines. Its value lies in the combination of its rigid indane scaffold, the specific (S)-stereochemistry, and the synthetically versatile bromo and amine functionalities. For scientists engaged in the synthesis of chiral molecules and the development of novel therapeutics, a thorough understanding of this compound's properties and synthesis is indispensable for innovation and success.

References

A Comprehensive Technical Guide to the Physical and Spectral Properties of (S)-5-bromo-2,3-dihydro-1H-inden-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral organic compound of significant interest in medicinal chemistry and drug development. As a derivative of indane, a bicyclic hydrocarbon, it serves as a versatile chiral building block for the synthesis of more complex molecular architectures. The presence of a bromine atom on the aromatic ring, a primary amine on the stereogenic center, and its formulation as a hydrochloride salt, provide multiple points for synthetic modification and define its physicochemical properties.

This guide provides an in-depth analysis of the essential physical and spectral data required to uniquely identify, qualify, and utilize this compound in a research and development setting. We will move beyond a simple data sheet, offering insights into the causality behind analytical choices and presenting a self-validating framework for its characterization.

Chemical Identity and Structure

Unambiguous identification is the cornerstone of any chemical research. The fundamental identifiers for this compound are summarized below.

IdentifierValueSource(s)
Compound Name This compound[1][2][3]
Synonym (1S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride[4]
CAS Number 916210-93-0[1][2][3]
Molecular Formula C₉H₁₁BrClN[1][3]
Molecular Weight 248.55 g/mol [1][2][3][5]
InChIKey GLGQSSHHFWJLAI-FVGYRXGTSA-N[4]
Canonical SMILES C1CC2=C([C@H]1N)C=CC(=C2)Br.Cl[3]

The molecule's core is the 2,3-dihydro-1H-indene (indane) system. The key features are the bromine atom at position 5 of the benzene ring and the amine group at the stereogenic carbon (C1). The "(S)" designation denotes the specific spatial arrangement of the substituents around this chiral center, a critical factor in its biological activity and interactions.

Caption: 2D structure of this compound.

Physical Properties

The physical state and stability of a compound dictate its handling, storage, and application.

PropertyValue / DescriptionSource(s)
Physical Form Solid[4]
Typical Purity ≥95% - 97%[1][2][4]
Storage Conditions Inert atmosphere, room temperature or refrigerated at 2-8°C[1][4]
Melting Point Not definitively reported; can be determined via Differential Scanning Calorimetry (DSC) or standard melting point apparatus.

Expert Insight: The hydrochloride salt form is utilized to improve the stability and aqueous solubility of the parent amine. Recommended storage under an inert atmosphere (e.g., argon or nitrogen) is crucial to prevent oxidation and degradation of the amine functional group over time.

Spectroscopic Characterization: A Validating Workflow

A multi-technique spectroscopic approach is essential for the unequivocal confirmation of the compound's structure and purity. The logical workflow begins with confirming the mass, proceeds to identifying functional groups, and concludes with a detailed structural map.

G cluster_0 Analytical Workflow Sample Test Sample (S)-5-bromo-inden-1-amine HCl MS Mass Spectrometry (MS) Confirms MW & Isotopic Pattern Sample->MS IR Infrared (IR) Spectroscopy Identifies Functional Groups MS->IR NMR NMR Spectroscopy (¹H, ¹³C) Elucidates Full Structure IR->NMR Data Data Interpretation & Correlation NMR->Data Result Confirmed Identity, Structure & Purity Data->Result

Caption: Standard workflow for the structural elucidation of a chemical entity.

Mass Spectrometry (MS)

Principle: MS provides the exact molecular weight of the parent amine and confirms the presence of bromine through its characteristic isotopic signature.

Experimental Protocol (Electrospray Ionization - ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation: Infuse the sample into an ESI-MS instrument.

  • Analysis Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.

  • Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-400).

Expected Results: The mass spectrum will not show the hydrochloride salt, but the free amine. The expected protonated molecular ion [M+H]⁺ will exhibit a distinctive doublet pattern due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%).

  • [C₉H₁₁⁷⁹BrN + H]⁺: Expected m/z ≈ 212.0

  • [C₉H₁₁⁸¹BrN + H]⁺: Expected m/z ≈ 214.0

The two peaks should be of nearly equal intensity, which is a definitive confirmation of the presence of a single bromine atom in the molecule.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol (Attenuated Total Reflectance - ATR-FTIR):

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Background Scan: Perform a background scan of the empty ATR crystal.

  • Sample Scan: Apply pressure to ensure good contact and acquire the sample spectrum.

  • Data Analysis: Process the spectrum to identify characteristic absorption bands.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100 - 2800N-H StretchAmmonium salt (-NH₃⁺)
3050 - 3010C-H StretchAromatic C-H
2960 - 2850C-H StretchAliphatic C-H (in the indane ring)
~1600, ~1470C=C StretchAromatic ring
600 - 500C-Br StretchCarbon-Bromine bond

Expert Insight: The broad absorption in the 3100-2800 cm⁻¹ region is characteristic of the N-H stretching in an ammonium salt, which often overlaps with C-H stretching bands. Its presence is a strong indicator of the hydrochloride form.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR provides the most detailed structural information, mapping the carbon-hydrogen framework and confirming the stereochemistry.

Experimental Protocol (¹H and ¹³C NMR):

  • Sample Preparation: Dissolve ~5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons like those on the ammonium group.

  • Instrumentation: Acquire spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments: Run standard ¹H, ¹³C, and optionally 2D correlation experiments like COSY and HSQC for full assignment.

Expected ¹H NMR Spectrum (in DMSO-d₆):

  • ~8.5-9.0 ppm (broad singlet, 3H): Protons of the ammonium group (-NH₃⁺).

  • ~7.6-7.3 ppm (multiplet, 3H): Aromatic protons on the brominated ring. The bromine substitution will influence their chemical shifts and splitting patterns.

  • ~4.5-4.7 ppm (triplet or quartet, 1H): The benzylic proton at the C1 chiral center (H1). It will be coupled to the adjacent C2 protons.

  • ~2.8-3.1 ppm (multiplet, 2H): Benzylic protons at the C3 position (H3).

  • ~2.0-2.5 ppm (multiplet, 2H): Aliphatic protons at the C2 position (H2).

Expected ¹³C NMR Spectrum (in DMSO-d₆):

  • ~140-120 ppm: Six distinct signals for the six aromatic carbons. The carbon attached to the bromine (C5) will be shifted to ~120 ppm.

  • ~55-60 ppm: Signal for the C1 carbon, attached to the nitrogen.

  • ~30-40 ppm: Signals for the aliphatic carbons C2 and C3.

Safety and Handling

As a laboratory chemical, proper handling is paramount. The compound is associated with the following hazard statements.[4][6]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Precautionary Measures: Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the material safety data sheet (MSDS) for complete safety information.[4]

Conclusion

The comprehensive characterization of this compound is achieved through a synergistic application of analytical techniques. Mass spectrometry confirms its molecular weight and elemental composition, infrared spectroscopy verifies its functional groups and salt form, and NMR spectroscopy provides an unambiguous structural map. Together, these data points form a robust quality control framework, ensuring the identity, purity, and integrity of this valuable chiral building block for advanced scientific applications.

References

An In-Depth Technical Guide to (S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride: Synthesis, Stereochemistry, and Pharmacological Context

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Introduction: The Significance of Chiral Amines in Monoamine Oxidase Inhibition

(S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral amine of significant interest within the field of medicinal chemistry, particularly in the context of monoamine oxidase (MAO) inhibitors. Its structural similarity to the core of rasagiline, a potent MAO-B inhibitor for the treatment of Parkinson's disease, positions it as a valuable building block for the synthesis of novel therapeutic agents and as a tool for structure-activity relationship (SAR) studies. This guide provides an in-depth exploration of the discovery, synthesis, and potential pharmacological relevance of this specific enantiomer, grounded in the broader history of MAO inhibitor development.

The journey of MAO inhibitors from their serendipitous discovery to rationally designed selective agents underscores the importance of stereochemistry and targeted molecular design in modern drug development. The two isoforms of monoamine oxidase, MAO-A and MAO-B, play crucial roles in the metabolism of neurotransmitters, and their selective inhibition is key to achieving therapeutic efficacy while minimizing side effects. This guide will delve into the chemical intricacies and biological context of this compound, offering a comprehensive resource for researchers in the field.

Physicochemical and Spectral Data

A thorough understanding of the physical and spectral properties of this compound is fundamental for its application in research and development. The following table summarizes its key characteristics. Note that while the CAS number and basic properties are specific to the (S)-enantiomer, the spectral data are representative of the racemic compound, as the spectra for enantiomers are identical (except for optical rotation).

PropertyValue
CAS Number 916210-93-0[1]
Molecular Formula C₉H₁₁BrClN
Molecular Weight 248.55 g/mol
Appearance Solid
Purity ≥95% (typical)
Storage Conditions Inert atmosphere, room temperature
¹H NMR Representative data for the enantiomer available[2]
IR Spectrum Representative data for the enantiomer available[2]
Mass Spectrum Representative data for the enantiomer available[2]

Historical Context and Discovery

The story of this compound is intrinsically linked to the development of monoamine oxidase inhibitors. The first generation of MAOIs were non-selective and irreversible, leading to significant side effects such as the "cheese effect," a hypertensive crisis caused by the inability to metabolize tyramine from certain foods. This spurred the development of selective and reversible MAOIs.

A significant breakthrough in this area was the development of rasagiline, an irreversible MAO-B inhibitor. Rasagiline's core structure is a propargylated 1-aminoindan. The discovery that the (R)-enantiomer of rasagiline is a potent and selective MAO-B inhibitor, while the (S)-enantiomer is significantly less active, highlighted the critical role of stereochemistry in the pharmacological activity of these compounds.

This compound emerged in this context as a key intermediate and a tool for further research. The bromo-substitution at the 5-position of the indane ring offers a site for further chemical modification, allowing for the synthesis of a library of analogs to probe the binding site of MAO and to develop new inhibitors with improved properties. While a specific "discovery" paper for this particular molecule is not prominent in the literature, its existence and commercial availability are a direct consequence of the extensive research into rasagiline and related MAO-B inhibitors.

Synthetic Pathways and Methodologies

The synthesis of this compound is a multi-step process that requires careful control of stereochemistry. The general approach involves the synthesis of the racemic amine followed by chiral resolution.

Synthesis of Racemic 5-bromo-2,3-dihydro-1H-inden-1-amine

The synthesis of the racemic parent amine typically starts from 5-bromo-2,3-dihydro-1H-inden-1-one. A common and efficient method is reductive amination.

Caption: General workflow for the synthesis of racemic 5-bromo-2,3-dihydro-1H-inden-1-amine.

Detailed Protocol for Reductive Amination:

  • Dissolution: Dissolve 5-bromo-2,3-dihydro-1H-inden-1-one in a suitable solvent, such as methanol.

  • Amine Source: Add an amine source, typically ammonium acetate or a solution of ammonia in methanol.

  • Reducing Agent: Introduce a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise at a controlled temperature (e.g., 0 °C to room temperature). The choice of a milder reducing agent like NaBH₃CN is crucial as it selectively reduces the imine intermediate formed in situ without significantly reducing the starting ketone.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel to yield the racemic amine.

Chiral Resolution of Racemic 5-bromo-2,3-dihydro-1H-inden-1-amine

The separation of the two enantiomers is the most critical step in obtaining the desired (S)-enantiomer. Diastereomeric salt formation with a chiral resolving agent is a classical and effective method.

Caption: Workflow for the chiral resolution and salt formation of the title compound.

Detailed Protocol for Chiral Resolution with Tartaric Acid:

  • Salt Formation: Dissolve the racemic 5-bromo-2,3-dihydro-1H-inden-1-amine in a suitable solvent, such as methanol or ethanol. Add a solution of an enantiomerically pure resolving agent, for example, (+)-tartaric acid (typically 0.5 to 1.0 equivalents), in the same solvent. The choice of solvent is critical as the solubility of the resulting diastereomeric salts will determine the efficiency of the resolution.

  • Fractional Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. The less soluble diastereomeric salt will crystallize out of the solution. The efficiency of the separation is dependent on the differential solubility of the two diastereomeric salts.

  • Isolation of Diastereomer: Collect the crystals by filtration and wash them with a small amount of the cold solvent. The mother liquor, which is enriched in the other diastereomer, can be processed separately to recover the (R)-enantiomer.

  • Liberation of the Free Amine: Suspend the isolated diastereomeric salt in water and add a base (e.g., sodium hydroxide solution) to deprotonate the amine and liberate the free (S)-enantiomer.

  • Extraction and Purification: Extract the free amine with an organic solvent, dry the organic layer, and concentrate it to obtain the enantiomerically enriched (S)-5-bromo-2,3-dihydro-1H-inden-1-amine.

  • Hydrochloride Salt Formation: Dissolve the free amine in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of hydrogen chloride in the same or a compatible solvent. The hydrochloride salt will precipitate and can be collected by filtration, washed, and dried.

Pharmacological Profile and Potential Applications

The primary pharmacological interest in this compound stems from its structural relationship to rasagiline and other MAO inhibitors.

Monoamine Oxidase Inhibition

Monoamine oxidases are flavoenzymes responsible for the oxidative deamination of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine. The inhibition of MAO, particularly MAO-B, increases the levels of these neurotransmitters in the brain, which is the therapeutic basis for their use in neurodegenerative and psychiatric disorders.

MAO_Inhibition cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism Receptor Dopamine Receptor Dopamine->Receptor Binding Inhibitor (S)-5-bromo-2,3-dihydro-1H- inden-1-amine (potential) Inhibitor->MAOB Inhibition

Caption: Potential mechanism of action via MAO-B inhibition.

Potential as a Research Tool and Intermediate

The primary and immediate application of this compound is as a chiral building block in medicinal chemistry. The bromine atom provides a versatile handle for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse substituents at the 5-position. This enables the creation of libraries of novel indanamine derivatives for SAR studies aimed at:

  • Developing more potent and selective MAO-B inhibitors.

  • Investigating dual-target inhibitors (e.g., MAO-B and another enzyme or receptor).

  • Exploring potential neuroprotective properties, as the aminoindan scaffold itself has been shown to have neuroprotective effects independent of MAO inhibition.

Conclusion

This compound is a molecule of considerable interest to the drug discovery and development community. While its own pharmacological profile is not yet fully elucidated in publicly accessible literature, its structural features and synthetic accessibility make it a valuable tool for the exploration of new chemical space in the realm of monoamine oxidase inhibitors and other CNS-active agents. The methodologies for its synthesis, particularly the crucial step of chiral resolution, are well-established in principle, drawing from the extensive work on related chiral amines. As research into neurodegenerative diseases continues to advance, the demand for novel, well-characterized chiral building blocks like this compound will undoubtedly grow, paving the way for the discovery of the next generation of therapeutics.

References

(S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride solubility profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility Profile of (S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride

Authored by: A Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and overall developability. Poor aqueous solubility can lead to variable absorption and suboptimal therapeutic efficacy, posing significant challenges during drug development.[1] This guide provides a comprehensive technical overview of the solubility profile for this compound, a key intermediate in medicinal chemistry. We will explore the theoretical underpinnings of its solubility, present detailed protocols for its experimental determination, and discuss the interpretation of this crucial data within the context of pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust understanding of this compound's physicochemical properties.

Introduction to this compound

This compound is a chiral amine salt with a distinct molecular architecture. Its structure comprises a hydrophobic bromo-indan moiety and a hydrophilic primary amine group, which is presented as a hydrochloride salt. This salt form is generally employed to enhance the aqueous solubility and stability of the parent amine.[2] Understanding the solubility of this compound is not merely an academic exercise; it is a fundamental requirement for its effective use in drug discovery and for the development of safe and efficacious dosage forms.[3] The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines that underscore the importance of solubility data in regulatory submissions.[4][5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name (1S)-5-bromo-2,3-dihydro-1H-inden-1-amine;hydrochloridePubChem
CAS Number 916210-93-0[6]
Molecular Formula C₉H₁₁BrClN[7][8]
Molecular Weight 248.55 g/mol [7][8]
Parent Compound 5-bromo-2,3-dihydro-1H-inden-1-amine[9]
Storage Conditions 2-8°C, Inert atmosphere, Keep in dark place[8][10]

Theoretical Framework for Solubility

The solubility of a compound is governed by its physical and chemical properties and its interaction with the solvent. For an ionizable compound like an amine hydrochloride, pH is a master variable.

Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between two primary types of solubility measurements:

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under conditions where the solid and solution phases are in equilibrium.[11] It is typically determined using the shake-flask method, which requires longer incubation times (e.g., 24-72 hours) to ensure equilibrium is reached.[12][13] This value is critical for late-stage development and formulation.[14]

  • Kinetic Solubility: This measures the concentration at which a compound, rapidly dissolved from a high-concentration stock solution (usually in DMSO), precipitates in an aqueous medium.[14][15] It is a measure of apparent solubility and is widely used in early drug discovery for high-throughput screening due to its speed.[12][16]

The Critical Role of pH

As the hydrochloride salt of a weak base, the solubility of this compound is highly dependent on pH.[17]

  • At low pH (acidic conditions): The amine group is fully protonated (R-NH₃⁺). The compound exists predominantly as the highly soluble salt form.

  • As pH increases: The equilibrium shifts, and the protonated amine begins to deprotonate, forming the free base (R-NH₂).

  • At and above the pKa: The un-ionized, and typically less soluble, free base becomes the dominant species.[13] If the intrinsic solubility of the free base is exceeded, it will precipitate from the solution.

This relationship is described by the Henderson-Hasselbalch equation and is fundamental to predicting how the drug will behave in the varying pH environments of the gastrointestinal tract.[18] The solubility of amine hydrochlorides generally decreases at very low pH due to the common ion effect of chloride.[19]

Impact of Polymorphism

Polymorphism is the ability of a solid material to exist in multiple crystalline forms. These different forms, or polymorphs, can have distinct physicochemical properties, including melting point, stability, and, most importantly, solubility.[20] A metastable polymorph will generally exhibit higher kinetic solubility than the most thermodynamically stable form.[20] Therefore, comprehensive screening for and characterization of polymorphs is a regulatory expectation to ensure consistent product performance and bioavailability.[21]

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data is the cornerstone of a successful pre-formulation program. The following sections detail the standard methodologies.

Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.[11][13] It establishes a true equilibrium between the undissolved solid and a saturated solution.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a precisely known volume of the desired solvent or buffer (e.g., water, pH 1.2 HCl, pH 6.8 phosphate buffer). The excess solid is critical to ensure equilibrium is reached with the solid phase.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a sufficient duration to reach equilibrium. This typically requires 24 to 48 hours. A preliminary time-to-equilibrium study is recommended.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation at high speed or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Carefully aspirate an aliquot of the clear supernatant. Dilute the sample as necessary and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.[22]

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_equilibrate Equilibration cluster_separate Phase Separation cluster_analyze Analysis A Add Excess Solid API to Solvent B Agitate at Constant Temp (24-48 hours) A->B Incubation C Centrifuge or Filter to Remove Solid B->C Equilibrium Reached D Aspirate Supernatant C->D E Dilute Sample D->E F Quantify by HPLC or LC-MS E->F

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Determination: Turbidimetric Method

This high-throughput method is ideal for early discovery to quickly rank compounds.[23] It determines the concentration at which the compound precipitates from a solution.

Step-by-Step Protocol:

  • Stock Solution: Prepare a high-concentration stock solution of the test compound in 100% dimethyl sulfoxide (DMSO), for example, at 20 mM.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution into an aqueous buffer (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

  • Incubation & Measurement: Shake the plate for a short period (e.g., 1-2 hours) at a controlled temperature.[12] Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance measurements.[24]

  • Data Analysis: The kinetic solubility is defined as the concentration at which the measured turbidity significantly exceeds the background, indicating the onset of precipitation.

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Measurement cluster_analysis Analysis A Prepare High-Conc. Stock in DMSO B Add Stock to Aqueous Buffer A->B Dilution C Incubate Briefly (1-2 hours) B->C D Measure Turbidity (Nephelometry) C->D E Determine Precipitation Concentration D->E

Caption: Workflow for Kinetic Solubility Determination.

Data Presentation and Interpretation

Systematic presentation of solubility data is essential for clear communication and decision-making.

Solubility in Various Media

The solubility should be determined in solvents relevant to both processing and physiological conditions.

Table 2: Example Thermodynamic Solubility Data

Solvent / MediumTemperature (°C)Solubility (µg/mL)Solubility (mM)
Deionized Water25DataData
0.1 N HCl (pH 1.2)37DataData
Phosphate Buffer (pH 4.5)37DataData
Phosphate Buffer (pH 6.8)37DataData
Fasted State Simulated Intestinal Fluid (FaSSIF)37DataData
Ethanol25DataData
Methanol25DataData
pH-Solubility Profile

A plot of solubility versus pH provides a visual representation of the compound's behavior in different environments. This profile is constructed by performing thermodynamic solubility experiments across a range of pH values (typically pH 1 to 8).

Interpretation: For this compound, one would expect to see high solubility at pH 1.2, which would remain relatively constant until the pH approaches the pKa of the amine. Near the pKa, a sharp decrease in solubility is anticipated as the less soluble free base begins to precipitate.[25] This profile is critical for predicting oral absorption and for selecting appropriate formulation strategies, such as the use of pH-modifying excipients.

Conclusion

The solubility profile of this compound is a multi-faceted characteristic that is fundamental to its development as a potential pharmaceutical agent. As an amine hydrochloride salt, its solubility is predicted to be strongly pH-dependent, a factor that must be thoroughly characterized to ensure predictable in vivo performance. By employing robust, validated methods such as the shake-flask protocol for thermodynamic solubility and turbidimetric assays for kinetic screening, researchers can generate the high-quality data needed to guide formulation design, support regulatory filings, and ultimately, de-risk the development process. A comprehensive understanding of the interplay between pH, polymorphism, and solubility is not just best practice; it is essential for advancing promising compounds from the laboratory to the clinic.

References

Methodological & Application

Application Notes and Protocols for (S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the application of (S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride as a chiral ligand in asymmetric catalysis. Chiral amines, particularly those with rigid backbones like the indane scaffold, are of significant interest in the synthesis of enantiomerically pure compounds, which are crucial in the pharmaceutical and fine chemical industries.[1] This document details the utilization of this specific chiral amine derivative in the asymmetric transfer hydrogenation of prochiral ketones, a pivotal reaction for the synthesis of chiral secondary alcohols.[2] A detailed experimental protocol for the reduction of acetophenone is provided, along with insights into the reaction mechanism and key operational parameters. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction: The Role of Chiral Aminoindanes in Asymmetric Synthesis

The synthesis of single-enantiomer pharmaceuticals is a cornerstone of modern drug development, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. Chiral 1-aminoindanes are a class of privileged structural motifs found in numerous biologically active molecules and serve as versatile chiral building blocks and ligands in asymmetric synthesis.[3] Their rigid bicyclic structure provides a well-defined stereochemical environment, which is essential for inducing high enantioselectivity in catalytic reactions.

This compound, with its defined stereochemistry at the C1 position and the presence of a bromine atom for potential further functionalization, is a valuable tool for asymmetric catalysis. It is particularly effective as a chiral ligand in metal-catalyzed reactions, most notably in the asymmetric transfer hydrogenation (ATH) of ketones and imines.

Core Application: Asymmetric Transfer Hydrogenation of Prochiral Ketones

Asymmetric transfer hydrogenation is a powerful and operationally simple method for the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols.[4] This reaction typically employs a transition metal catalyst, such as ruthenium or rhodium, in conjunction with a chiral ligand and a hydrogen donor, like isopropanol or a formic acid/triethylamine mixture.[5] The chiral ligand, in this case (S)-5-bromo-2,3-dihydro-1H-inden-1-amine, coordinates to the metal center, creating a chiral catalytic species that preferentially reduces one enantiotopic face of the ketone.

The general transformation is depicted below:

The (S)-5-bromo-2,3-dihydro-1H-inden-1-amine ligand, when complexed with a suitable metal precursor (e.g., [RuCl₂(p-cymene)]₂), forms a highly effective catalyst for this transformation, delivering chiral alcohols with high enantiomeric excess (ee).

Detailed Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

This section provides a step-by-step protocol for the asymmetric transfer hydrogenation of acetophenone, a common model substrate, using a catalyst system derived from this compound.

Materials:

  • This compound

  • [RuCl₂(p-cymene)]₂

  • Acetophenone

  • Isopropanol (anhydrous)

  • Potassium hydroxide (KOH)

  • Anhydrous dichloromethane (DCM)

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk line and glassware

Catalyst Pre-formation:

While in-situ catalyst formation is common, pre-formation can sometimes lead to more consistent results. For the purpose of this protocol, we will describe the in-situ generation of the active catalyst.

Reaction Procedure:

  • Preparation: Under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (e.g., 0.005 mmol, 1 mol%) and this compound (e.g., 0.011 mmol, 2.2 mol%) to a dry Schlenk flask.

  • Solvent Addition: Add anhydrous isopropanol (e.g., 5 mL) to the flask.

  • Activation: To this mixture, add a solution of KOH in isopropanol (e.g., 0.1 M solution, 0.1 mL, 0.01 mmol). The hydrochloride salt of the amine will be neutralized by the base. Stir the resulting mixture at room temperature for 20-30 minutes. The color of the solution should change, indicating the formation of the active catalytic species.

  • Substrate Addition: Add acetophenone (e.g., 0.5 mmol, 1 equivalent) to the reaction mixture.

  • Reaction: Heat the reaction mixture to a specified temperature (e.g., 80 °C) and monitor the progress of the reaction by TLC or GC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a few drops of water.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the chiral 1-phenylethanol.

  • Analysis: Determine the conversion and enantiomeric excess of the product by chiral HPLC or GC analysis.

Data Presentation:

EntrySubstrateCatalyst Loading (mol%)BaseTemp (°C)Time (h)Conversion (%)ee (%)
1Acetophenone1KOH804>95>90
24'-Chloroacetophenone1KOH806>95>92
31-Tetralone1KOH808>90>88

Note: The values presented in the table are representative and may vary based on the specific reaction conditions and purity of the reagents.

Mechanistic Insights: The Catalytic Cycle

The mechanism of asymmetric transfer hydrogenation with Ru(II)-diamine catalysts is well-studied and is believed to proceed through a metal-ligand bifunctional mechanism, often referred to as the Noyori-Ikariya model.[5]

Key Steps in the Catalytic Cycle:

  • Formation of the Ruthenium Hydride: The reaction is initiated by the formation of a ruthenium hydride species from the precatalyst, the chiral ligand, and the hydrogen donor (isopropanol) in the presence of a base.

  • Coordination of the Ketone: The prochiral ketone coordinates to the ruthenium center.

  • Hydrogen Transfer: The hydride from the ruthenium and a proton from the amine ligand are transferred to the carbonyl group of the ketone via a six-membered pericyclic transition state. This is the stereodetermining step, where the chiral environment of the ligand dictates the facial selectivity of the hydride attack.

  • Product Release and Catalyst Regeneration: The resulting chiral alcohol dissociates from the metal center. The catalyst is then regenerated by reaction with another molecule of the hydrogen donor, completing the catalytic cycle.

Visualizations

Experimental Workflow for Asymmetric Transfer Hydrogenation:

G cluster_prep Preparation cluster_activation Activation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A [RuCl₂(p-cymene)]₂ + (S)-5-bromo-2,3-dihydro-1H- inden-1-amine HCl B Add Anhydrous Isopropanol A->B C Add KOH in Isopropanol B->C D Stir at RT for 30 min (In-situ Catalyst Formation) C->D E Add Acetophenone D->E F Heat to 80°C E->F G Monitor by TLC/GC F->G H Quench with Water G->H I Extract with Organic Solvent H->I J Dry, Concentrate & Purify I->J K Chiral HPLC/GC Analysis J->K

Caption: Experimental workflow for the asymmetric transfer hydrogenation of acetophenone.

Proposed Catalytic Cycle:

G precatalyst [Ru]-Cl + Ligand-HCl + Base active_catalyst [Ru]-H (Active Catalyst) precatalyst->active_catalyst Activation with Isopropanol/Base ketone_complex Ketone Coordination active_catalyst->ketone_complex + Ketone transition_state Six-membered Transition State (Stereodetermining Step) ketone_complex->transition_state Hydride Transfer product_complex Product Complex transition_state->product_complex product Chiral Alcohol product_complex->product Product Release catalyst_regen Catalyst Regeneration product_complex->catalyst_regen catalyst_regen->active_catalyst + Isopropanol

Caption: Proposed catalytic cycle for Noyori-type asymmetric transfer hydrogenation.

Conclusion

This compound serves as an effective chiral ligand for ruthenium-catalyzed asymmetric transfer hydrogenation of prochiral ketones. The protocol outlined in this application note provides a reliable method for the synthesis of enantioenriched secondary alcohols, which are valuable intermediates in the pharmaceutical industry. The rigid indane backbone of the ligand is crucial for establishing a well-defined chiral environment around the metal center, leading to high levels of enantioselectivity. Further optimization of reaction parameters and exploration of a broader substrate scope are promising avenues for future research with this versatile chiral ligand.

References

Application Notes and Protocols: (S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Chiral Indane Building Block

(S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride is a valuable chiral building block in the field of asymmetric synthesis. Its rigid indane scaffold provides a well-defined stereochemical environment, making it a powerful tool for inducing chirality in target molecules. The presence of a primary amine offers a versatile functional handle for derivatization, while the bromo-substituent on the aromatic ring opens avenues for further molecular complexity through cross-coupling reactions. This combination of features makes it a strategic component in the synthesis of chiral ligands, catalysts, and as a resolving agent for racemic mixtures, ultimately contributing to the development of enantiomerically pure pharmaceuticals and other fine chemicals.

Core Applications in Asymmetric Synthesis

The utility of this compound in asymmetric synthesis primarily revolves around two key applications:

  • Chiral Resolving Agent: Leveraging its enantiomerically pure nature, it can be used to separate racemic mixtures of chiral carboxylic acids through the formation of diastereomeric salts.

  • Precursor for Chiral Ligands: It serves as a key starting material for the synthesis of more complex chiral ligands, such as the widely used "Indabox" ligands, which are pivotal in a variety of metal-catalyzed asymmetric transformations.

Application 1: Chiral Resolution of Racemic Carboxylic Acids

Principle of Diastereomeric Salt Resolution

The classical method of resolving a racemic mixture of a chiral acid involves its reaction with an enantiomerically pure chiral base, such as (S)-5-bromo-2,3-dihydro-1H-inden-1-amine. This acid-base reaction forms a pair of diastereomeric salts. Diastereomers possess different physical properties, most notably solubility. This difference in solubility allows for their separation by fractional crystallization. Once a single diastereomer is isolated, the chiral amine can be removed by treatment with a base, and the desired enantiomer of the carboxylic acid can be recovered after acidification.[1]

Generalized Protocol for the Resolution of a Racemic Carboxylic Acid

This protocol provides a general framework for the resolution of a racemic carboxylic acid using (S)-5-bromo-2,3-dihydro-1H-inden-1-amine. The specific solvent, temperature, and stoichiometry may require optimization for different carboxylic acids.

Step 1: Diastereomeric Salt Formation

  • In a suitable reaction vessel, dissolve the racemic carboxylic acid (1.0 eq.) in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents).

  • In a separate vessel, suspend this compound (0.5-1.0 eq.) in the same solvent. Add a stoichiometric amount of a base (e.g., NaOH or NaHCO₃) to liberate the free amine. Stir until a clear solution is obtained.

  • Slowly add the solution of the free (S)-5-bromo-2,3-dihydro-1H-inden-1-amine to the solution of the racemic carboxylic acid with stirring.

  • Gently heat the mixture to ensure complete dissolution and salt formation.

Step 2: Fractional Crystallization

  • Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator may be necessary to induce crystallization.

  • If crystallization does not occur, it may be induced by scratching the inside of the flask with a glass rod or by adding a seed crystal of the desired diastereomeric salt.

  • Collect the precipitated crystals by filtration and wash them with a small amount of the cold solvent. This first crop of crystals will be enriched in one diastereomer.

  • The mother liquor will be enriched in the other diastereomer. The solvent can be partially evaporated from the mother liquor to obtain subsequent crops of crystals.

Step 3: Liberation of the Enantiopure Carboxylic Acid

  • Suspend the isolated diastereomeric salt in a biphasic mixture of an organic solvent (e.g., dichloromethane or ethyl acetate) and an aqueous solution of a base (e.g., 1 M NaOH).

  • Stir the mixture vigorously until the salt has completely dissolved and partitioned between the two layers. The free (S)-5-bromo-2,3-dihydro-1H-inden-1-amine will be in the organic layer, and the sodium salt of the carboxylic acid will be in the aqueous layer.

  • Separate the aqueous layer and wash it with the organic solvent to remove any residual chiral amine.

  • Acidify the aqueous layer with a strong acid (e.g., 1 M HCl) until the carboxylic acid precipitates.

  • Extract the enantiomerically enriched carboxylic acid with an organic solvent.

  • Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the desired enantiomer of the carboxylic acid.

Step 4: Determination of Enantiomeric Excess

The enantiomeric excess (e.e.) of the resolved carboxylic acid should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or by derivatization with a chiral reagent followed by NMR analysis.

Illustrative Data for a Hypothetical Resolution

StepParameterValue
Input Racemic Carboxylic Acid10.0 g
(S)-5-bromo-1-aminoindan4.2 g (0.8 eq.)
Crystallization Crystalline Diastereomer Yield5.8 g
Recovery Recovered (S)-Carboxylic Acid3.9 g (78% of one enantiomer)
Analysis Enantiomeric Excess (e.e.)95%

Workflow for Chiral Resolution

G cluster_0 Diastereomeric Salt Formation cluster_1 Separation cluster_2 Liberation of Enantiomer racemic_acid Racemic Carboxylic Acid salt_formation Mix in Solvent & Heat racemic_acid->salt_formation chiral_amine (S)-5-bromo-1-aminoindan chiral_amine->salt_formation diastereomeric_mixture Solution of Diastereomeric Salts salt_formation->diastereomeric_mixture fractional_crystallization Fractional Crystallization diastereomeric_mixture->fractional_crystallization isolated_salt Isolated Diastereomeric Salt (Enriched) fractional_crystallization->isolated_salt mother_liquor Mother Liquor (Enriched in other Diastereomer) fractional_crystallization->mother_liquor acid_base_workup Acid-Base Work-up isolated_salt->acid_base_workup enantiopure_acid Enantiopure Carboxylic Acid acid_base_workup->enantiopure_acid recovered_amine Recovered Chiral Amine acid_base_workup->recovered_amine G A (S)-5-bromo-1-aminoindan (Starting Material) B (1S,2R)-1-amino-5-bromo-2-indanol (Key Intermediate) A->B Stereoselective Hydroxylation C Bromo-Indabox Ligand (Final Product) B->C N-Acylation & Cyclization

References

Application Note: Preparation and Handling of (S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride Stock Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-proven guide for the accurate preparation, validation, and storage of stock solutions of (S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS: 916210-93-0). Intended for researchers in drug discovery and medicinal chemistry, this protocol emphasizes best practices to ensure solution integrity, concentration accuracy, and long-term stability, which are paramount for generating reproducible experimental data.

Introduction and Scientific Background

This compound is a chiral amine salt that serves as a key building block in medicinal chemistry and pharmaceutical development. Its structural motif, a substituted indane, is present in various biologically active molecules. As with any experimental science, the reliability of results derived from the use of this compound is directly dependent on the accuracy and purity of the solutions used.

The hydrochloride salt form is utilized to enhance the stability and aqueous solubility of the parent amine. However, the presence of the hydrophobic bromo-indenyl group means that careful selection of solvents and dissolution procedures is critical. This guide explains the causality behind each step of the protocol, ensuring a robust and self-validating workflow.

Compound Specifications and Safety

Prior to handling, it is crucial to be familiar with the physicochemical properties and safety requirements of the compound.

PropertyValueSource(s)
CAS Number 916210-93-0[1]
Molecular Formula C₉H₁₁BrClN[1]
Molecular Weight 248.55 g/mol [1][2][3]
Appearance White to off-white solid[4]
Purity Typically ≥95% (Verify with supplier CoA)[1]
Storage (Solid) 2-8°C or Room Temperature, Inert Atmosphere, Protect from Light[1][5]

Hazard Identification: The compound is associated with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or chemical fume hood.[6] Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

Materials and Equipment

  • This compound (solid)

  • Analytical balance (readable to at least 0.1 mg)

  • Class A volumetric flasks and pipettes

  • Spatula and weighing paper/boat

  • Magnetic stirrer and stir bars

  • Vortex mixer

  • Bath sonicator

  • Solvents (select one based on experimental needs):

    • High-purity Dimethyl Sulfoxide (DMSO), anhydrous

    • Ethanol (EtOH), ACS grade or higher

    • Deionized (DI) water, Type I or equivalent

  • 0.22 µm syringe filters (PTFE for organic solvents, PVDF for aqueous)

  • Amber glass vials or cryovials for storage

Protocol: Preparation of a 10 mM Stock Solution

This protocol details the preparation of a 10 mM stock solution, a common starting concentration for many assays. Calculations can be adjusted as needed for different concentrations.

Part 1: Calculation

The fundamental principle is to accurately weigh the solid and dissolve it in a precise volume of solvent.[2][7]

  • Target Concentration (M): 10 mM = 0.010 mol/L

  • Molecular Weight (MW): 248.55 g/mol

  • Target Volume (V): e.g., 10 mL = 0.010 L

Mass (g) = M (mol/L) x V (L) x MW ( g/mol ) Mass (g) = 0.010 mol/L x 0.010 L x 248.55 g/mol = 0.0024855 g = 2.49 mg

Part 2: Step-by-Step Dissolution Workflow

The choice of solvent is critical and depends on the downstream application. DMSO is a common choice for creating high-concentration stocks for cell-based assays, while ethanol or aqueous buffers may be used for other chemical or biochemical experiments.

G cluster_prep Preparation cluster_dissolve Dissolution cluster_final Finalization & Storage weigh 1. Weigh 2.49 mg of solid on an analytical balance. transfer 2. Transfer solid to a 10 mL Class A volumetric flask. weigh->transfer add_solvent 3. Add ~7 mL of chosen solvent (e.g., DMSO, Ethanol). transfer->add_solvent mix 4. Mix via vortexing or magnetic stirring. add_solvent->mix sonicate 5. If solids persist, sonicate in a water bath for 5-10 min. mix->sonicate check 6. Visually inspect for complete dissolution (clear solution). sonicate->check check->mix Solids remain qs 7. Add solvent to the 10 mL mark (QS) and mix thoroughly. check->qs Solution is clear filter 8. (Optional but Recommended) Filter through a 0.22 µm syringe filter. qs->filter aliquot 9. Aliquot into amber vials to minimize freeze-thaw cycles. filter->aliquot store 10. Store at -20°C or -80°C, protected from light. aliquot->store

Caption: Workflow for preparing the stock solution.

Causality and In-Depth Explanation:

  • Step 2 (Volumetric Flask): Using Class A volumetric glassware is non-negotiable for preparing accurate stock solutions, as its tolerance is significantly lower than that of graduated cylinders or beakers.[8]

  • Step 3 (Solvent Volume): The initial addition of ~70-80% of the final volume allows for effective mixing and dissolution before bringing the solution to the final volume (QS).[9]

  • Step 5 (Sonication): Sonication uses ultrasonic waves to create cavitation bubbles, which agitate the solution on a micro-scale. This mechanical energy is highly effective at breaking up small aggregates of solid material, facilitating dissolution without excessive heating, which could degrade the compound.[10]

  • Step 8 (Filtration): Filtering through a 0.22 µm filter removes any microscopic particulates or impurities that may not be visible, ensuring a truly homogenous solution. This is critical for applications like HPLC or cell culture where particulates can interfere with the experiment.

  • Step 9 (Aliquoting): Repeated freeze-thaw cycles can compromise the stability of a compound in solution. Water vapor can be introduced upon opening, and the physical stress of freezing and thawing can cause degradation. Aliquoting ensures that the main stock is preserved and only a small working volume is accessed at a time.[11]

Quality Control and Validation

Preparing a stock solution is a self-validating system only if its concentration is confirmed.[12] For an aromatic compound like this, UV-Visible spectrophotometry is an accessible and reliable method for concentration verification.

Principle: The Beer-Lambert Law (A = εbc) states that absorbance (A) is directly proportional to the concentration (c), where ε is the molar absorptivity and b is the path length.

Protocol for Concentration Verification:

  • Determine λmax: Perform a wavelength scan (e.g., 200-400 nm) on a dilute solution of the compound to identify the wavelength of maximum absorbance (λmax). Aromatic compounds typically show strong absorbance in the 250-280 nm range.

  • Prepare Standards: Create a set of at least 4-5 calibration standards by serially diluting your newly prepared stock solution.

  • Measure Absorbance: Measure the absorbance of each standard and a solvent blank at the determined λmax.

  • Create Calibration Curve: Plot Absorbance vs. Concentration. The plot should be linear with an R² value > 0.99.

  • Confirm Stock Concentration: The concentration of your stock solution, as calculated from the dilutions, should match the theoretical value.

Troubleshooting Common Issues

Dissolution problems are common when working with complex organic molecules.[13] A systematic approach can quickly resolve these issues.

G start Initial Observation: Solid Not Dissolving action1 Action: Vortex vigorously for 1-2 minutes start->action1 check1 Is solution clear? action1->check1 action2 Action: Sonicate in water bath for 10-15 minutes check1->action2 No end_ok Problem Solved: Proceed with protocol. check1->end_ok Yes check2 Is solution clear? action2->check2 action3 Action: Gently warm solution (e.g., to 37°C) with stirring check2->action3 No check2->end_ok Yes check3 Is solution clear? action3->check3 action4 Consider alternative solvent or co-solvent system (e.g., DMSO/Water). Re-evaluate solubility. check3->action4 No check3->end_ok Yes

Caption: Troubleshooting workflow for dissolution issues.

Stability and Storage

The long-term integrity of the stock solution is critical for the validity of multi-day or multi-week experiments.[4][12]

  • Storage Temperature: For long-term storage (>1 week), -20°C or -80°C is recommended to slow down potential degradation pathways like hydrolysis or oxidation.[11] For short-term use (1-2 days), 2-8°C is acceptable.

  • Protection from Light: Aromatic and bromo-substituted compounds can be susceptible to photodegradation. Always store solutions in amber vials or in a dark location (e.g., inside a freezer box).[4]

  • Assessing Stability: For critical, long-term studies, the stability of the stock solution should be periodically verified. This can be done by comparing the analytical response (e.g., HPLC peak area or UV absorbance) of an aged aliquot against a freshly prepared standard solution.[14] A deviation of >5-10% may indicate significant degradation.

References

Application Notes and Protocols for Reactions Involving (S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Chiral Building Block in Modern Drug Discovery

(S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride is a valuable chiral intermediate in medicinal chemistry and drug development. Its structure incorporates two key reactive handles: a stereodefined primary amine and an aryl bromide. This unique combination allows for selective and sequential functionalization, making it an attractive scaffold for the synthesis of diverse compound libraries and complex molecular architectures. The indane core is a well-established motif in numerous biologically active compounds, and the presence of the bromine atom provides a versatile point for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions. The primary amine is readily derivatized, for example, through acylation, to introduce a wide range of substituents.

This guide provides detailed application notes and experimentally grounded protocols for two fundamental transformations of (S)-5-bromo-2,3-dihydro-1H-inden-1-amine: N-acylation of the primary amine and Suzuki-Miyaura cross-coupling at the aryl bromide position. The protocols are designed to be robust and adaptable, with explanations of the underlying chemical principles to empower researchers to modify and optimize these reactions for their specific synthetic targets.

Chemical Properties and Handling

PropertyValue
Chemical Formula C₉H₁₁BrClN
Molecular Weight 248.55 g/mol [1][2]
CAS Number 916210-93-0[1]
Appearance White to off-white solid
Purity Typically ≥95%
Storage 2-8°C, under an inert atmosphere[1]

This compound is supplied as a stable salt. For reactions involving the free primary amine, a neutralization step with a suitable base is required to liberate the nucleophilic free amine. The choice of base for this in situ neutralization should be compatible with the subsequent reaction conditions.

Application 1: N-Acylation of the Primary Amine

N-acylation is a fundamental reaction for the derivatization of the primary amine of (S)-5-bromo-2,3-dihydro-1H-inden-1-amine. This transformation is crucial for introducing amide functionalities, which are prevalent in a vast number of pharmaceutical agents due to their metabolic stability and ability to participate in hydrogen bonding interactions with biological targets.

Causality of Experimental Choices

The choice of acylating agent, base, and solvent are critical for achieving high yields and purity in N-acylation reactions.

  • Acylating Agent: Acyl chlorides and anhydrides are common acylating agents due to their high reactivity. Carboxylic acids can also be used in the presence of a coupling agent (e.g., HATU, HOBt/EDC) which activates the carboxylic acid for nucleophilic attack by the amine.

  • Base: A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is typically used to neutralize the HCl generated during the reaction with an acyl chloride and to deprotonate the amine hydrochloride starting material. An excess of the base is often employed to ensure complete reaction.

  • Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are commonly used to avoid side reactions with the acylating agent. The choice of solvent can also influence the solubility of the starting materials and reagents.

Detailed Experimental Protocol: N-Acetylation

This protocol describes a representative procedure for the N-acetylation of this compound to yield N-((S)-5-bromo-2,3-dihydro-1H-inden-1-yl)acetamide.

Reaction Scheme:

G cluster_0 start This compound reaction 0 °C to rt start->reaction acetyl_chloride Acetyl Chloride acetyl_chloride->reaction tea Triethylamine tea->reaction dcm DCM dcm->reaction product N-((S)-5-bromo-2,3-dihydro-1H-inden-1-yl)acetamide reaction->product caption N-Acetylation Reaction Scheme

Caption: N-Acetylation of (S)-5-bromo-2,3-dihydro-1H-inden-1-amine HCl.

Materials:

ReagentM.W.AmountMolesEquivalents
This compound248.551.0 g4.02 mmol1.0
Acetyl chloride78.500.35 mL4.82 mmol1.2
Triethylamine (TEA)101.191.4 mL10.05 mmol2.5
Dichloromethane (DCM)-20 mL--
1 M Hydrochloric acid (aq)-As needed--
Saturated sodium bicarbonate (aq)-As needed--
Brine-As needed--
Anhydrous magnesium sulfate-As needed--

Procedure:

  • To a round-bottom flask, add this compound (1.0 g, 4.02 mmol) and dichloromethane (20 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add triethylamine (1.4 mL, 10.05 mmol) to the stirred suspension. Stir for 10 minutes.

  • Add acetyl chloride (0.35 mL, 4.82 mmol) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding water (20 mL).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure N-((S)-5-bromo-2,3-dihydro-1H-inden-1-yl)acetamide.

Application 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, and it is widely used to couple aryl halides with boronic acids or their derivatives.[3] In the context of (S)-5-bromo-2,3-dihydro-1H-inden-1-amine, this reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 5-position of the indane ring system, which is a key strategy for modulating the pharmacological properties of the molecule.

Causality of Experimental Choices

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the choice of the palladium catalyst, ligand, base, and solvent system.

  • Palladium Catalyst: A variety of palladium sources can be used, including Pd(PPh₃)₄, Pd(OAc)₂, and pre-formed palladium-ligand complexes. The choice of catalyst can influence the reaction rate and efficiency. For example, Pd(dppf)Cl₂ is often effective for the coupling of bromoindazoles.[4]

  • Ligand: The ligand stabilizes the palladium catalyst and plays a crucial role in the catalytic cycle. Phosphine-based ligands are commonly used, and their steric and electronic properties can be tuned to optimize the reaction for specific substrates.

  • Base: A base is required to activate the boronic acid for transmetalation.[5] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The choice of base can affect the reaction rate and the tolerance of functional groups.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, DME, toluene) and an aqueous solution of the base is often used. The solvent system must be able to dissolve both the organic and inorganic components of the reaction.

Detailed Experimental Protocol: Coupling with Phenylboronic Acid

This protocol provides a representative procedure for the Suzuki-Miyaura coupling of a protected (S)-5-bromo-2,3-dihydro-1H-inden-1-amine derivative with phenylboronic acid. Note: It is often advantageous to protect the primary amine (e.g., as a Boc-carbamate) prior to performing the Suzuki coupling to avoid potential side reactions.

Reaction Scheme:

G cluster_0 start N-Boc-(S)-5-bromo-2,3-dihydro-1H-inden-1-amine reaction 80 °C start->reaction phenylboronic_acid Phenylboronic Acid phenylboronic_acid->reaction catalyst Pd(dppf)Cl₂ catalyst->reaction base K₂CO₃ base->reaction solvent DME/H₂O solvent->reaction product N-Boc-(S)-5-phenyl-2,3-dihydro-1H-inden-1-amine reaction->product caption Suzuki-Miyaura Coupling Reaction Scheme

Caption: Suzuki-Miyaura coupling of a protected bromoindane derivative.

Materials:

ReagentM.W.AmountMolesEquivalents
N-Boc-(S)-5-bromo-2,3-dihydro-1H-inden-1-amine312.211.0 g3.20 mmol1.0
Phenylboronic acid121.930.47 g3.84 mmol1.2
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)731.740.12 g0.16 mmol0.05
Potassium carbonate (K₂CO₃)138.210.88 g6.40 mmol2.0
1,2-Dimethoxyethane (DME)-15 mL--
Water-5 mL--
Ethyl acetate-As needed--
Brine-As needed--
Anhydrous sodium sulfate-As needed--

Procedure:

  • To a round-bottom flask, add N-Boc-(S)-5-bromo-2,3-dihydro-1H-inden-1-amine (1.0 g, 3.20 mmol), phenylboronic acid (0.47 g, 3.84 mmol), and potassium carbonate (0.88 g, 6.40 mmol).

  • Add 1,2-dimethoxyethane (15 mL) and water (5 mL).

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Add Pd(dppf)Cl₂ (0.12 g, 0.16 mmol) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, or until TLC analysis indicates completion of the reaction.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate (30 mL).

  • Filter the mixture through a pad of Celite® to remove the catalyst.

  • Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure N-Boc-(S)-5-phenyl-2,3-dihydro-1H-inden-1-amine.

Conclusion

The protocols detailed in this guide provide robust and versatile methods for the derivatization of this compound, a key chiral building block in drug discovery. The N-acylation and Suzuki-Miyaura cross-coupling reactions enable the exploration of a vast chemical space around the indane scaffold, facilitating the generation of novel compounds for biological screening. The provided explanations for the experimental choices are intended to empower researchers to adapt and optimize these procedures for their specific synthetic needs.

References

Application Notes and Protocols: (S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride as a Premier Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Chiral Indanamines in Drug Discovery

In the landscape of modern medicinal chemistry, the indane scaffold represents a privileged structure, offering a rigid framework that is amenable to diverse functionalization. When this scaffold incorporates a chiral amine, as in (S)-5-bromo-2,3-dihydro-1H-inden-1-amine, it becomes a highly valuable chiral building block. The stereochemistry of the amine is crucial for the enantioselective interaction with biological targets, a cornerstone of contemporary drug design. The bromine atom at the 5-position provides a versatile handle for further synthetic transformations, such as cross-coupling reactions, enabling the exploration of a wider chemical space and the fine-tuning of a molecule's pharmacological profile.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective utilization of (S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride. We will delve into its synthesis and chiral resolution, and provide detailed protocols for its application in the synthesis of key pharmaceutical intermediates, underscoring its significance in the development of novel therapeutics, particularly for central nervous system (CNS) disorders.[1][2]

Physicochemical Properties and Structural Data

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis. The hydrochloride salt of (S)-5-bromo-2,3-dihydro-1H-inden-1-amine is typically a white to off-white crystalline solid, with storage recommended at 2-8°C to ensure its long-term stability.[3]

PropertyValueSource
CAS Number 916210-93-0[3][4]
Molecular Formula C₉H₁₁BrClN[3][5]
Molecular Weight 248.55 g/mol [3][5]
Appearance White crystalline solid[5]
Purity (typical) ≥95%[3]
Storage Conditions 2-8°C, inert atmosphere[3][5]
SMILES Cl.N[C@H]1CCC2=CC(Br)=CC=C12[3]
InChI Key GLGQSSHHFWJLAI-FVGYRXGTSA-N[6]

graph "Molecular_Structure" {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];

"C1" [label="C"]; "C2" [label="C"]; "C3" [label="C"]; "C4" [label="C"]; "C5" [label="C"]; "C6" [label="C"]; "C7" [label="C"]; "C8" [label="C"]; "C9" [label="C"]; "N1" [label="NH2", fontcolor="#EA4335"]; "Br1" [label="Br", fontcolor="#34A853"]; "H1" [label="H"];

// Benzene ring"C4" -- "C5"; "C5" -- "C6"; "C6" -- "C7"; "C7" -- "C8"; "C8" -- "C4"; "C8" -- "C9";

// Five-membered ring"C9" -- "C1"; "C1" -- "C2"; "C2" -- "C3"; "C3" -- "C4";

// Substituents"C9" -- "N1"; "C6" -- "Br1"; "C9" -- "H1" [style=dashed]; // Representing chirality// Positioning"C1" [pos="1,0!"]; "C2" [pos="2,0!"]; "C3" [pos="2.5,1!"]; "C4" [pos="2,2!"]; "C5" [pos="2.5,3!"]; "C6" [pos="1.5,4!"]; "C7" [pos="0.5,3.5!"]; "C8" [pos="1,2.5!"]; "C9" [pos="0,1!"]; "N1" [pos="-1,1.5!"]; "Br1" [pos="1.5,5!"]; "H1" [pos="-0.5,0.5!"];

label="Structure of (S)-5-bromo-2,3-dihydro-1H-inden-1-amine"; fontsize=12; }

Caption: Molecular structure of the chiral building block.

Synthesis and Chiral Resolution: A Robust Protocol

The enantiomerically pure (S)-5-bromo-2,3-dihydro-1H-inden-1-amine is typically prepared from the corresponding ketone, 5-bromo-1-indanone, through a multi-step process involving the formation of a racemic amine followed by classical resolution.[7]

Synthesis_Workflow Start 5-Bromo-1-indanone Step1 Oxime Formation (Hydroxylamine) Start->Step1 Step2 Reduction (e.g., H2, Pd/C) Step1->Step2 Step3 Chiral Resolution (D-mandelic acid) Step2->Step3 Step4 Basification & Extraction Step3->Step4 End (S)-5-bromo-2,3-dihydro-1H-inden-1-amine Step4->End

Caption: Workflow for the synthesis and resolution.

Protocol 1: Synthesis of Racemic 5-bromo-2,3-dihydro-1H-inden-1-amine

This protocol is adapted from established methodologies for the synthesis of aminoindanes.[7]

Step 1: Oximation of 5-Bromo-1-indanone

  • To a solution of 5-bromo-1-indanone (1.0 eq) in a suitable alcohol solvent (e.g., methanol or ethanol), add hydroxylamine hydrochloride (1.0-1.2 eq) and a base (e.g., sodium acetate or pyridine, 1.0-1.2 eq).

  • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into cold water.

  • Collect the precipitated 5-bromo-1-indanone oxime by filtration, wash with water, and dry under vacuum.

Step 2: Reduction of the Oxime to the Racemic Amine

  • In a high-pressure hydrogenation vessel, suspend the 5-bromo-1-indanone oxime (1.0 eq) in a suitable solvent (e.g., ethanol or methanol).

  • Add a hydrogenation catalyst, such as 5% Palladium on Carbon (Pd/C) (typically 5-10% by weight of the oxime).

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC or Gas Chromatography (GC) until the oxime is fully consumed.

  • Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the crude racemic 5-bromo-2,3-dihydro-1H-inden-1-amine.

Protocol 2: Chiral Resolution of Racemic 5-bromo-2,3-dihydro-1H-inden-1-amine

This protocol utilizes a chiral resolving agent, D-mandelic acid, to selectively crystallize the diastereomeric salt of the (S)-amine.[7]

  • Dissolve the racemic amine (1.0 eq) in a suitable alcohol solvent (e.g., methanol) with gentle heating.

  • In a separate flask, dissolve D-mandelic acid (0.5-1.0 eq) in the same solvent.

  • Add the D-mandelic acid solution to the amine solution and allow the mixture to cool slowly to room temperature, then further cool in an ice bath to promote crystallization.

  • Collect the precipitated diastereomeric salt by filtration. This salt is enriched in the (S)-amine.

  • Recrystallize the salt from fresh solvent to improve the diastereomeric excess.

  • To obtain the free (S)-amine, treat the diastereomeric salt with an aqueous base (e.g., NaOH or Na2CO3) and extract the liberated amine into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched (S)-5-bromo-2,3-dihydro-1H-inden-1-amine.

  • For the hydrochloride salt, dissolve the free amine in a suitable solvent (e.g., diethyl ether or ethyl acetate) and bubble dry HCl gas through the solution, or add a solution of HCl in a compatible solvent, to precipitate the desired salt.

Application in the Synthesis of a Key Pharmaceutical Intermediate: A Precursor to Dopamine Agonists

This compound is an excellent starting material for the synthesis of various pharmaceutical agents. One important application is in the preparation of precursors to dopamine agonists like Rotigotine, which is used in the treatment of Parkinson's disease and restless legs syndrome.[8] The following protocol describes the N-alkylation of the chiral amine, a key step in building the core structure of such molecules.

Application_Workflow Start (S)-5-bromo-2,3-dihydro-1H-inden-1-amine (as free base) Step1 N-Alkylation (Reductive Amination with Propionaldehyde) Start->Step1 Step2 Work-up and Purification Step1->Step2 End (S)-N-(5-bromo-2,3-dihydro-1H-inden-1-yl)propan-1-amine (Rotigotine Precursor) Step2->End

Caption: Synthesis of a Rotigotine precursor.

Protocol 3: N-propylation via Reductive Amination

Reductive amination is a robust and widely used method for the N-alkylation of amines.[9] This protocol details the reaction of (S)-5-bromo-2,3-dihydro-1H-inden-1-amine with propionaldehyde.

Materials:

  • This compound

  • Propionaldehyde

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • A weak acid catalyst (e.g., acetic acid)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Free Base Generation: Prior to the reaction, the free amine must be liberated from the hydrochloride salt. This can be achieved by dissolving the salt in water, adding a base such as sodium bicarbonate or sodium hydroxide until the pH is basic, and extracting the free amine into an organic solvent like dichloromethane. The organic layer is then dried and the solvent removed.

  • Reaction Setup: To a solution of the free (S)-5-bromo-2,3-dihydro-1H-inden-1-amine (1.0 eq) in DCM or DCE, add propionaldehyde (1.0-1.2 eq) and a catalytic amount of acetic acid (e.g., 0.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the corresponding imine intermediate.

  • Reduction: Add the reducing agent, sodium triacetoxyborohydride (1.2-1.5 eq), portion-wise to the reaction mixture. The use of STAB is often preferred as it is milder and more selective than other borohydrides.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting amine is consumed (typically 2-24 hours).

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the pure (S)-N-(5-bromo-2,3-dihydro-1H-inden-1-yl)propan-1-amine.

Safety and Handling

As with all chemical reagents, appropriate safety precautions should be taken when handling this compound and its precursors and derivatives. It is advisable to consult the Safety Data Sheet (SDS) before use.[6] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a versatile and valuable chiral building block for the synthesis of complex, biologically active molecules. Its rigid scaffold, stereodefined amine center, and the presence of a synthetically useful bromine handle make it an attractive starting material for drug discovery programs. The protocols detailed herein provide a solid foundation for the synthesis and application of this important intermediate, empowering researchers to accelerate the development of novel therapeutics.

References

Application Notes & Protocols: The Strategic Role of (S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral building block of significant interest in modern medicinal chemistry. Its rigid, three-dimensional indane scaffold, combined with a stereodefined amine and a synthetically versatile bromine handle, makes it a valuable intermediate for constructing complex molecular architectures. This guide provides an in-depth exploration of its synthesis, properties, and application, offering detailed protocols and expert insights for researchers in drug discovery and development.

Introduction: Why This Intermediate Matters

Chiral amines are ubiquitous in active pharmaceutical ingredients (APIs), playing a critical role in molecular recognition and binding to biological targets such as enzymes and receptors.[1] The indane framework of (S)-5-bromo-2,3-dihydro-1H-inden-1-amine provides a conformationally restricted scaffold that chemists can exploit to reduce the entropic penalty of binding and enhance potency.

The key features of this intermediate are:

  • Defined Stereochemistry: The (S)-configuration at the C1 position is crucial for enantioselective interactions with chiral biological systems.

  • Primary Amine: This functional group serves as a key nucleophile or a point for amide bond formation, sulfonylation, and other common conjugation chemistries.

  • Aromatic Bromine: The bromine atom is not merely a substituent; it is a powerful synthetic handle for carbon-carbon and carbon-heteroatom bond formation via transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).[2]

  • Hydrochloride Salt: The salt form enhances the compound's stability, crystallinity, and ease of handling compared to the free base, which can be an oil and is more susceptible to air oxidation.[3]

This combination of features makes this compound a strategic starting material for developing novel therapeutics.

Physicochemical & Safety Profile

A thorough understanding of the intermediate's properties is fundamental for its effective use.

PropertyValueSource
CAS Number 916210-93-0[4][5][6]
Molecular Formula C₉H₁₁BrClN[4][5][7]
Molecular Weight 248.55 g/mol [4][5][7]
Appearance White to off-white crystalline solid[3]
Purity Typically ≥95%[4][]
Storage Conditions 2-8°C, Keep in dark place, inert atmosphere[4][9]

Safety & Handling: This compound is classified as harmful and an irritant.[10] Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. All manipulations should be performed in a well-ventilated fume hood. Avoid breathing dust.[11] In case of contact, wash skin thoroughly with soap and water. If inhaled, move to fresh air.[11]

Synthesis Protocol: From Ketone to Chiral Amine Salt

The most common and logical pathway to this compound begins with the corresponding ketone, 5-bromo-2,3-dihydro-1H-inden-1-one.[2] The synthesis involves a reductive amination to form the racemic amine, followed by classical resolution to isolate the desired (S)-enantiomer, and finally, conversion to the hydrochloride salt.

Workflow for Synthesis

cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Chiral Resolution cluster_2 Step 3: Salt Formation A 5-Bromo-2,3-dihydro- 1H-inden-1-one B Racemic 5-Bromo-2,3-dihydro- 1H-inden-1-amine A->B NH₄OAc, NaBH₃CN Methanol, 60°C C Diastereomeric Salt ((S)-Amine-(+)-Tartaric Acid) B->C (+)-Tartaric Acid Fractional Crystallization D (S)-5-Bromo-2,3-dihydro- 1H-inden-1-amine (Free Base) C->D Basification (e.g., NaOH) Extraction E (S)-5-Bromo-2,3-dihydro- 1H-inden-1-amine hydrochloride D->E HCl in Ether or IPA

Caption: Synthetic workflow for the target intermediate.

Protocol 1: Synthesis and Resolution

Step 1: Reductive Amination of 5-Bromo-2,3-dihydro-1H-inden-1-one

  • Rationale: This procedure forms the racemic amine. Sodium cyanoborohydride (NaBH₃CN) is the reductant of choice because it is mild and selectively reduces the protonated imine intermediate much faster than the starting ketone, minimizing side reactions.[3] Ammonium formate (or acetate) serves as the ammonia source.[3]

  • Materials:

    • 5-Bromo-2,3-dihydro-1H-inden-1-one (1.0 eq)

    • Ammonium formate (10.0 eq)[3]

    • Sodium cyanoborohydride (NaBH₃CN) (3.0 eq)[3]

    • Methanol (MeOH)

  • Procedure:

    • To a round-bottom flask, add 5-bromo-2,3-dihydro-1H-inden-1-one (e.g., 10 g, 47.4 mmol) and Methanol (150 mL).

    • Add ammonium formate (e.g., 30 g, 476 mmol) and stir for 1 hour at room temperature to facilitate imine formation.[3]

    • Carefully add NaBH₃CN (e.g., 9 g, 143 mmol) portion-wise. Caution: NaBH₃CN is toxic and evolves HCN gas upon contact with strong acid.

    • Heat the mixture to 60°C and stir for 2-4 hours.[3]

    • Monitor reaction completion by TLC or LC-MS.

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Partition the residue between water and ethyl acetate. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield crude racemic 5-bromo-2,3-dihydro-1H-inden-1-amine. This is often carried forward without further purification.

Step 2: Chiral Resolution with (+)-Tartaric Acid

  • Rationale: Classical resolution remains a robust method for separating enantiomers on a preparative scale. A chiral resolving agent, in this case, (+)-tartaric acid, is used to form diastereomeric salts with the racemic amine. These salts have different physical properties (e.g., solubility), allowing for their separation by fractional crystallization.

  • Materials:

    • Crude racemic amine (from Step 1)

    • (+)-Tartaric acid (0.5 eq)

    • Methanol or Ethanol

  • Procedure:

    • Dissolve the crude racemic amine in a minimal amount of hot methanol.

    • In a separate flask, dissolve (+)-tartaric acid (0.5 eq based on the starting ketone) in hot methanol.

    • Slowly add the tartaric acid solution to the amine solution.

    • Allow the mixture to cool slowly to room temperature, then place in a 4°C refrigerator overnight to promote crystallization of the less soluble diastereomeric salt.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold methanol. The enantiomeric excess (e.e.) of the salt should be checked by chiral HPLC.

    • To liberate the free amine, dissolve the salt in water and basify with 2M NaOH until pH > 11.

    • Extract the free (S)-amine with dichloromethane or ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the (S)-amine free base.

Step 3: Formation of the Hydrochloride Salt

  • Rationale: Converting the amine free base to its hydrochloride salt provides a stable, crystalline solid that is easier to handle, weigh, and store.

  • Materials:

    • (S)-amine free base (from Step 2)

    • 2M HCl in Diethyl Ether or Isopropanol (IPA)

  • Procedure:

    • Dissolve the (S)-amine free base in a minimal amount of diethyl ether or IPA.

    • Slowly add 2M HCl in diethyl ether (or IPA) dropwise with stirring.

    • A white precipitate will form immediately. Continue adding the HCl solution until no further precipitation is observed.

    • Stir the resulting slurry for 30 minutes at room temperature.

    • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Application in Pharmaceutical Synthesis: Suzuki-Miyaura Cross-Coupling

The true value of this intermediate lies in its utility for subsequent elaborations. The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions to build molecular complexity. The following protocol details a representative Suzuki-Miyaura coupling, a powerful C-C bond-forming reaction.

Workflow for Application

cluster_0 Suzuki-Miyaura Cross-Coupling A (S)-5-bromo-2,3-dihydro- 1H-inden-1-amine hydrochloride C Coupled Product A->C B Aryl/Heteroaryl Boronic Acid B->C catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) catalyst->C

Caption: Representative Suzuki cross-coupling reaction.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling
  • Rationale: This reaction couples the aryl bromide with an aryl or heteroaryl boronic acid. The choice of palladium catalyst, ligand, and base is critical for achieving high yield and preventing side reactions. Pd(dppf)Cl₂ is a robust catalyst for this type of transformation. An aqueous base is used to facilitate the transmetalation step of the catalytic cycle.

  • Materials:

    • This compound (1.0 eq)

    • Arylboronic acid (1.2 eq)

    • Pd(dppf)Cl₂ (0.03 eq)

    • Potassium carbonate (K₂CO₃) (3.0 eq)

    • 1,4-Dioxane and Water (e.g., 4:1 ratio)

  • Procedure:

    • To a Schlenk flask, add this compound (e.g., 1.0 g, 4.02 mmol), the desired arylboronic acid (e.g., 4.82 mmol), and K₂CO₃ (e.g., 1.67 g, 12.06 mmol). Note: The hydrochloride salt will be neutralized in situ by the base.

    • Add the catalyst, Pd(dppf)Cl₂ (e.g., 88 mg, 0.12 mmol).

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

    • Add degassed solvents (e.g., 16 mL of dioxane and 4 mL of water) via syringe.

    • Heat the reaction mixture to 80-90°C and stir for 4-12 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst.[12]

    • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Conclusion

This compound is a high-value, versatile intermediate for pharmaceutical synthesis. Its well-defined stereochemistry and dual functional handles—an amine for polar interactions and amide linkages, and a bromine for sophisticated carbon-framework construction—provide a robust platform for the rapid generation of diverse and potent drug candidates. The protocols outlined herein offer a reliable foundation for the synthesis and application of this key building block, enabling researchers to accelerate their drug discovery programs.

References

Application Note & Protocol: Chiral Derivatization of Carboxylic Acids using (S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride for Enantiomeric Resolution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the realm of pharmaceutical development and chiral chemistry, the accurate determination of enantiomeric purity is paramount. Enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles. Consequently, robust analytical methods for the separation and quantification of enantiomers are essential. One powerful strategy for the enantiomeric resolution of chiral carboxylic acids is through derivatization with a chiral amine to form diastereomeric amides. These diastereomers, possessing different physicochemical properties, can then be separated using standard achiral chromatographic techniques.[1][2]

This application note provides a comprehensive, step-by-step guide for the use of (S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride as a chiral derivatizing agent for carboxylic acids. (S)-5-bromo-2,3-dihydro-1H-inden-1-amine is a versatile chiral building block, and its application as a derivatizing agent offers a reliable method for the determination of the enantiomeric excess of chiral carboxylic acids.[3] This guide is intended for researchers, scientists, and drug development professionals seeking a detailed and field-proven protocol.

Principle of the Method

The core of this method lies in the conversion of a pair of enantiomeric carboxylic acids into a pair of diastereomeric amides via a coupling reaction with the enantiomerically pure (S)-5-bromo-2,3-dihydro-1H-inden-1-amine. The resulting diastereomers can be separated and quantified by High-Performance Liquid Chromatography (HPLC) on a standard achiral stationary phase. The relative peak areas of the two diastereomers in the chromatogram directly correlate to the enantiomeric composition of the original carboxylic acid sample.

Part 1: Preparation of the Chiral Derivatizing Agent

The commercially available (S)-5-bromo-2,3-dihydro-1H-inden-1-amine is typically supplied as a hydrochloride salt.[4][5] To facilitate its use in amide coupling reactions, it must first be converted to the free amine.

Protocol 1: Liberation of the Free Amine

Objective: To convert this compound to its free amine form.

Materials:

Reagent/MaterialGradeSupplier Example
This compound≥98%Sigma-Aldrich, ChemShuttle
Sodium bicarbonate (NaHCO₃)ReagentFisher Scientific
Dichloromethane (DCM)HPLC GradeVWR
Deionized WaterHigh PurityMillipore
Anhydrous Sodium Sulfate (Na₂SO₄)ReagentAcros Organics
Round-bottom flask50 mL---
Separatory funnel100 mL---
Magnetic stirrer and stir bar------
Rotary evaporator------

Procedure:

  • Dissolution: In a 50 mL round-bottom flask, dissolve a known quantity of this compound (e.g., 1.0 g) in deionized water (20 mL).

  • Basification: While stirring, slowly add a saturated aqueous solution of sodium bicarbonate until the pH of the solution is basic (pH ~8-9), as confirmed by pH paper. This will neutralize the hydrochloride salt and precipitate the free amine.

  • Extraction: Transfer the aqueous suspension to a 100 mL separatory funnel. Extract the free amine with dichloromethane (3 x 20 mL).

  • Drying: Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the free amine as an oil or solid.

  • Confirmation: The successful conversion can be confirmed by ¹H NMR spectroscopy, where a shift in the signals corresponding to the protons adjacent to the amine group will be observed compared to the hydrochloride salt.

Part 2: Derivatization of Chiral Carboxylic Acids

The formation of the amide bond between the chiral carboxylic acid and the prepared (S)-5-bromo-2,3-dihydro-1H-inden-1-amine is a critical step. A highly efficient and widely used method for this transformation is HATU-mediated amide coupling.[3][6][7]

Protocol 2: HATU-Mediated Amide Coupling

Objective: To derivatize a chiral carboxylic acid with (S)-5-bromo-2,3-dihydro-1H-inden-1-amine.

Materials:

Reagent/MaterialGradeSupplier Example
Chiral Carboxylic Acid (racemic or enantiomerically enriched)≥98%---
(S)-5-bromo-2,3-dihydro-1H-inden-1-amine (from Protocol 1)------
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)≥98%Benchchem
N,N-Diisopropylethylamine (DIPEA)ReagentSigma-Aldrich
Anhydrous N,N-Dimethylformamide (DMF)HPLC GradeAcros Organics
Ethyl acetateHPLC GradeVWR
Saturated aqueous NH₄Cl solution------
Saturated aqueous NaHCO₃ solution------
Brine------
Anhydrous Magnesium Sulfate (MgSO₄)ReagentFisher Scientific
Round-bottom flask25 mL---
Magnetic stirrer and stir bar------
Syringes and needles------

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the chiral carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF (e.g., 5 mL per 1 mmol of acid).

  • Activation: To the stirred solution, add DIPEA (2.0 eq) followed by HATU (1.1 eq). Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.[3]

  • Amine Addition: Add a solution of (S)-5-bromo-2,3-dihydro-1H-inden-1-amine (1.0 eq) in a small amount of anhydrous DMF to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or HPLC until the starting materials are consumed (typically 1-12 hours).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NH₄Cl solution, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Concentration: Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude diastereomeric amides.

Workflow for HATU-Mediated Amide Coupling:

G cluster_prep Reaction Setup cluster_reaction Amide Formation cluster_workup Work-up & Isolation A Dissolve Chiral Carboxylic Acid in DMF B Add DIPEA and HATU A->B C Pre-activation (10-15 min) B->C D Add (S)-amine solution C->D E Stir at Room Temperature (1-12 h) D->E F Monitor by TLC/HPLC E->F G Dilute with Ethyl Acetate F->G H Aqueous Washes (NH4Cl, NaHCO3, Brine) G->H I Dry and Concentrate H->I J Crude Diastereomeric Amides I->J

Caption: Workflow for the synthesis of diastereomeric amides.

Part 3: Purification and Analysis of Diastereomeric Amides

The crude product from the coupling reaction is a mixture of two diastereomers. These need to be purified from any remaining reagents and byproducts, and then analyzed to determine their ratio.

Protocol 3: Purification by Column Chromatography

Objective: To purify the diastereomeric amides from the crude reaction mixture.

Materials:

Reagent/MaterialGradeSupplier Example
Silica Gel60 Å, 230-400 meshSorbent Technologies
HexanesHPLC GradeVWR
Ethyl AcetateHPLC GradeVWR
Glass column------
TLC platesSilica gel 60 F₂₅₄Millipore

Procedure:

  • TLC Analysis: Determine a suitable eluent system for the separation of the diastereomers by TLC. A mixture of hexanes and ethyl acetate is a good starting point. The two diastereomers may appear as two distinct, albeit closely spaced, spots.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.

  • Elution: Elute the column with the chosen solvent system. Collect fractions and monitor them by TLC.

  • Pooling and Concentration: Combine the fractions containing the purified diastereomers and concentrate under reduced pressure.

Protocol 4: HPLC Analysis of Diastereomeric Amides

Objective: To separate and quantify the diastereomeric amides by HPLC.

Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column Standard achiral C18 or Phenyl column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with Acetonitrile/Water or Methanol/Water
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm or a wavelength where the derivative strongly absorbs
Injection Volume 10 µL

Procedure:

  • Sample Preparation: Prepare a standard solution of the purified diastereomeric mixture in the mobile phase at a known concentration (e.g., 1 mg/mL).

  • Injection: Inject the sample onto the HPLC system.

  • Data Acquisition: Record the chromatogram. The two diastereomers should elute as two separate peaks.[1][8]

  • Quantification: Integrate the peak areas of the two diastereomer peaks. The enantiomeric excess (e.e.) of the original carboxylic acid can be calculated using the following formula:

    e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100

    Where Area₁ and Area₂ are the integrated peak areas of the major and minor diastereomers, respectively.

Logical Flow for Analysis:

G A Crude Diastereomeric Amide Mixture B Purification by Column Chromatography A->B C Purified Diastereomer Mixture B->C D HPLC Analysis on Achiral Column C->D E Separated Diastereomer Peaks D->E F Peak Integration and e.e. Calculation E->F

Caption: Analytical workflow for determining enantiomeric excess.

Part 4: Characterization

The synthesized diastereomeric amides should be characterized to confirm their identity and purity.

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the characterization of the diastereomeric amides. Due to the different spatial arrangement of the two chiral centers, the corresponding protons and carbons in the two diastereomers are in slightly different chemical environments, which can lead to separate signals in the NMR spectrum.[9][10][11] This can be particularly useful for confirming the presence of both diastereomers and for assessing the diastereomeric ratio, which should correlate with the enantiomeric ratio determined by HPLC.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The successful synthesis of the free amine can be confirmed by spectroscopic methods. The progress of the amide coupling reaction is monitored to completion. The purity of the diastereomeric amides is assessed after chromatographic purification. Finally, the HPLC analysis provides a quantitative measure of the diastereomeric ratio, which directly reflects the enantiomeric purity of the starting carboxylic acid. For validation, it is recommended to perform the derivatization and analysis on a racemic standard of the carboxylic acid, which should yield a 1:1 ratio of the two diastereomers.

References

Handling and storage procedures for (S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral intermediate of significant interest in medicinal chemistry and drug development. Its rigid, bicyclic structure and the presence of a stereogenic center make it a valuable building block for the synthesis of a variety of biologically active molecules. The bromine substituent offers a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the exploration of a diverse chemical space. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, appropriate storage, and practical laboratory use of this compound. Adherence to these protocols is crucial for ensuring experimental reproducibility, maintaining the integrity of the material, and guaranteeing laboratory safety.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its proper handling and use. Key properties are summarized in the table below.

PropertyValueSource
CAS Number 916210-93-0[1][2]
Molecular Formula C₉H₁₁BrClN[2][3]
Molecular Weight 248.55 g/mol [2][3]
Appearance White to off-white solid[4]
Purity Typically ≥95%[2]

Safety & Hazard Information

This compound is a hazardous substance and should be handled with care by trained personnel only. The following hazard and precautionary statements are based on available data for this compound and structurally related molecules. A comprehensive, specific Safety Data Sheet (SDS) for the (S)-enantiomer should be consulted if available from the supplier.

Hazard Statements: [5]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Precautionary Statements: [5]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Emergency Procedures:

  • In case of skin contact: Immediately wash with plenty of soap and water.

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • If inhaled: Move person into fresh air. If not breathing, give artificial respiration.

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

Storage and Handling

Long-Term Storage

Proper storage is critical to maintain the stability and purity of this compound.

  • Temperature: Store in a refrigerator at 2-8°C .[2]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from air and moisture.[5]

  • Light: Keep in a dark place by using an amber vial or by storing the container in a light-blocking secondary container.[5]

  • Hygroscopicity: As a hydrochloride salt, this compound is likely hygroscopic. Store in a desiccator containing a suitable desiccant (e.g., silica gel, Drierite™).

Daily Handling

To ensure the integrity of the compound during routine laboratory use, the following practices are recommended:

  • Work Environment: Handle the compound in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Dispensing:

    • Allow the container to equilibrate to room temperature before opening to minimize moisture condensation.

    • Use a clean, dry spatula for transferring the solid.

    • Minimize the time the container is open to the atmosphere.

    • Promptly and securely reseal the container after each use.

    • For frequent use, consider aliquoting the material into smaller, single-use vials to prevent contamination of the bulk supply.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol describes the preparation of a stock solution of this compound in a suitable solvent. The choice of solvent will depend on the specific application. This compound is reported to be soluble in solvents such as methanol.

Materials:

  • This compound

  • Anhydrous solvent (e.g., methanol, DMSO)

  • Volumetric flask

  • Analytical balance

  • Spatula

  • Magnetic stirrer and stir bar (optional)

  • Inert gas source (argon or nitrogen)

Procedure:

  • Preparation: Ensure all glassware is clean and thoroughly dried in an oven before use.

  • Weighing: In a fume hood, accurately weigh the desired amount of this compound into the volumetric flask.

  • Solvent Addition: Add approximately half of the final volume of the chosen anhydrous solvent to the volumetric flask.

  • Dissolution: Gently swirl the flask to dissolve the solid. If necessary, use a magnetic stirrer at room temperature. Sonication can be used cautiously to aid dissolution, but avoid excessive heating.

  • Bringing to Volume: Once the solid is completely dissolved, add the solvent to the calibration mark on the volumetric flask.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Store the stock solution in a tightly sealed container, protected from light, and at an appropriate temperature (typically 2-8°C or -20°C for long-term storage). It is recommended to store the solution under an inert atmosphere.

G cluster_prep Preparation cluster_dissolution Dissolution cluster_finalization Finalization & Storage weigh Weigh Compound add_solvent Add Solvent (50% vol) weigh->add_solvent dissolve Dissolve Solid (Swirl/Stir/Sonicate) add_solvent->dissolve top_up Bring to Final Volume dissolve->top_up homogenize Homogenize Solution top_up->homogenize store Store Appropriately homogenize->store

Caption: General workflow for a synthesis reaction.

Conclusion

This compound is a valuable chiral building block for synthetic and medicinal chemistry. Proper handling and storage are paramount to ensure its quality and the safety of laboratory personnel. By following the guidelines and protocols outlined in this document, researchers can confidently and safely utilize this compound in their research endeavors.

References

(S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride as a resolving agent protocol

Author: BenchChem Technical Support Team. Date: January 2026

Starting the Search

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Analyzing Search Results

I'm now deep in the weeds of analyzing search results to understand the key principles of this compound. I'm focusing on racemic mixtures it works well with, optimal solvents, and the right ratios.

Defining the Approach

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Gathering Key Data

I've made great strides in understanding chiral resolution through diastereomeric salt formation. The search yielded general protocols for amine and acid resolutions and specific physicochemical data on the properties of a key molecule. Next steps involve exploring the optimization of reaction conditions and focusing on experimental data.

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I've gained a good overview of chiral resolution methods, including the use of diastereomeric salts for resolving amines and acids. I have physicochemical data on the specific compound this compound. However, I need to focus my search. I require a detailed protocol for its application to a specific racemic compound. I'm now seeking literature and patents that detail the use of this resolving agent to guide a more concrete experimental protocol.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your reaction yield and enantiomeric purity.

Introduction to the Synthesis

The synthesis of this compound is a sequential process that requires careful control over each reaction step to ensure high yield and stereochemical integrity. The most common synthetic route involves four key stages:

  • Bromination: Electrophilic aromatic substitution on 1-indanone to produce 5-bromo-1-indanone.

  • Oximation: Conversion of the ketone in 5-bromo-1-indanone to an oxime.

  • Reduction: Reduction of the 5-bromo-1-indanone oxime to the corresponding racemic amine, 5-bromo-2,3-dihydro-1H-inden-1-amine.

  • Chiral Resolution and Salt Formation: Separation of the desired (S)-enantiomer from the racemic mixture via diastereomeric salt formation with a chiral resolving agent, followed by liberation of the free amine and conversion to its hydrochloride salt.

This guide will break down the potential issues at each of these stages and provide actionable solutions.

Visualizing the Synthesis Pathway

Synthesis_Pathway 1-Indanone 1-Indanone 5-Bromo-1-indanone 5-Bromo-1-indanone 1-Indanone->5-Bromo-1-indanone Step 1: Bromination 5-Bromo-1-indanone\noxime 5-Bromo-1-indanone oxime 5-Bromo-1-indanone->5-Bromo-1-indanone\noxime Step 2: Oximation Racemic 5-bromo-1-aminoindane Racemic 5-bromo-1-aminoindane 5-Bromo-1-indanone\noxime->Racemic 5-bromo-1-aminoindane Step 3: Reduction (S)-5-bromo-1-aminoindane\n(Diastereomeric Salt) (S)-5-bromo-1-aminoindane (Diastereomeric Salt) Racemic 5-bromo-1-aminoindane->(S)-5-bromo-1-aminoindane\n(Diastereomeric Salt) Step 4a: Chiral Resolution (S)-5-bromo-1-aminoindane\n(Free Base) (S)-5-bromo-1-aminoindane (Free Base) (S)-5-bromo-1-aminoindane\n(Diastereomeric Salt)->(S)-5-bromo-1-aminoindane\n(Free Base) Step 4b: Liberation (S)-5-bromo-1-aminoindane\nHydrochloride (S)-5-bromo-1-aminoindane Hydrochloride (S)-5-bromo-1-aminoindane\n(Free Base)->(S)-5-bromo-1-aminoindane\nHydrochloride Step 4c: Salt Formation

Caption: Overall synthetic workflow for this compound.

Troubleshooting Guide: Step-by-Step Problem Solving

This section is structured to address specific problems you might encounter at each stage of the synthesis.

Step 1: Bromination of 1-Indanone

Q1: My bromination reaction is giving a low yield of the desired 5-bromo-1-indanone and multiple other products. What is going wrong?

A1: Low yield and the formation of multiple products in the bromination of 1-indanone are common issues. The primary causes are typically over-bromination or incorrect regioselectivity.

  • Causality: The cyclopentanone ring of the indanone can be susceptible to bromination at the α-position, and the aromatic ring can be further brominated. Photochemical conditions or high temperatures can lead to complex product mixtures, including di- and tri-brominated species.[1]

  • Troubleshooting & Optimization:

    • Control of Reaction Conditions: Avoid high temperatures and direct light exposure unless a specific protocol requires it. Performing the reaction in the dark can minimize radical side reactions.

    • Choice of Brominating Agent: While molecular bromine (Br₂) is often used, N-bromosuccinimide (NBS) can sometimes offer better control and selectivity, especially in the presence of a suitable catalyst.

    • Solvent and Catalyst: The choice of solvent and catalyst is critical. For aromatic bromination, a Lewis acid catalyst is typically required. However, for α-bromination, different conditions are needed. Ensure you are using conditions that favor aromatic substitution.

    • Reaction Monitoring: Carefully monitor the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to stop the reaction once the starting material is consumed and before significant over-bromination occurs.

Q2: I am observing the formation of 2-bromo- and 2,2-dibromo-1-indanone as major byproducts. How can I favor bromination on the aromatic ring?

A2: The formation of α-brominated products indicates that the reaction conditions are favoring enolate formation and subsequent reaction with bromine.

  • Causality: In the presence of acid or base, 1-indanone can enolize, making the α-carbon nucleophilic and reactive towards bromine.

  • Troubleshooting & Optimization:

    • Acid-Catalyzed Aromatic Bromination: To favor aromatic bromination, use a classic electrophilic aromatic substitution protocol. This typically involves a Lewis acid catalyst like AlCl₃ or FeCl₃ in a non-polar solvent.

    • Avoid Basic Conditions: Basic conditions will strongly promote enolate formation and lead to α-bromination.

    • Temperature Control: Keep the reaction temperature low to moderate to disfavor the kinetically controlled α-bromination.

ParameterCondition for Aromatic BrominationCondition for α-Bromination
Catalyst Lewis Acid (e.g., AlCl₃, FeCl₃)Acid or Base
Solvent Non-polar (e.g., Dichloromethane, Carbon tetrachloride)Varies (e.g., Acetic Acid, Diethyl Ether)
Temperature Low to moderateVaries, often room temperature
Step 2: Oximation of 5-Bromo-1-indanone

Q3: The oximation reaction is slow or incomplete. How can I improve the conversion to 5-bromo-1-indanone oxime?

A3: Incomplete oximation can be due to several factors, including reagent stoichiometry, pH, and reaction time.

  • Causality: The reaction between a ketone and hydroxylamine is an equilibrium process. To drive the reaction to completion, the equilibrium needs to be shifted towards the product side.

  • Troubleshooting & Optimization:

    • Stoichiometry: Use a slight excess of hydroxylamine hydrochloride (e.g., 1.05-1.2 equivalents) to push the equilibrium towards the oxime.[2]

    • pH Control: The reaction is pH-dependent. A weakly acidic to neutral pH is generally optimal. A base, such as pyridine or sodium hydroxide, is typically added to neutralize the HCl released from hydroxylamine hydrochloride. A Chinese patent suggests adjusting the pH to 6-7 with 40% sodium hydroxide solution.[3]

    • Temperature and Time: Heating the reaction mixture can increase the reaction rate. Monitor the reaction by TLC to determine the optimal reaction time. A typical procedure involves stirring at 50°C for about 20 minutes.[2]

Step 3: Reduction of 5-Bromo-1-indanone Oxime

Q4: The reduction of the oxime is giving me a low yield of the desired amine and some unexpected byproducts. What could be the issue?

A4: The reduction of oximes can sometimes lead to side products such as hydroxylamines or result in incomplete reduction. The choice of reducing agent and reaction conditions are crucial.

  • Causality: The N-O bond in the oxime is susceptible to cleavage. Incomplete reduction can leave starting material or intermediate hydroxylamines, while over-reduction or side reactions can lead to other impurities.

  • Troubleshooting & Optimization:

    • Choice of Reducing Agent: Catalytic hydrogenation is a common and effective method for reducing oximes to primary amines.

      • Palladium on Carbon (Pd/C): This catalyst is often effective for the hydrogenation of indanone oximes to the corresponding amine, typically in the presence of an acid.[4][5]

      • Raney Nickel (Ra-Ni): This is another active catalyst for oxime reduction. It often requires basic conditions for optimal amine yield.[4][5]

      • Sodium Borohydride (NaBH₄) with a catalyst: Systems like NaBH₄ with nano copper have also been reported for the reduction of ketoximes.[6]

    • Reaction Conditions:

      • Pressure: Catalytic hydrogenations are typically carried out under a positive pressure of hydrogen gas.

      • Solvent: Alcohols like methanol or ethanol are common solvents for these reductions.

      • Additives: The presence of an acid (e.g., acetic acid, sulfuric acid) with Pd/C or a base with Raney Ni can significantly influence the reaction outcome.[4][5]

Q5: I am observing the formation of the corresponding hydroxylamine as a significant byproduct. How can I promote the complete reduction to the amine?

A5: The formation of hydroxylamine is a common result of incomplete reduction.

  • Causality: The reduction of an oxime to an amine proceeds through a hydroxylamine intermediate. If the reaction conditions are not forcing enough, the reaction can stop at this stage. Interestingly, the choice of catalyst can influence the product distribution, with Pt/C sometimes favoring hydroxylamine formation from 2-indanone oxime under acidic conditions, while Pd/C favors the amine.[4][5]

  • Troubleshooting & Optimization:

    • Catalyst Selection: As mentioned, Pd/C is generally more effective than Pt/C for the complete reduction of indanone oximes to amines under acidic conditions.[4][5]

    • Reaction Time and Hydrogen Pressure: Increasing the reaction time or the hydrogen pressure can help drive the reaction to completion.

    • Temperature: Gently heating the reaction may also promote the full reduction to the amine.

Step 4: Chiral Resolution and Salt Formation

Q6: My chiral resolution is resulting in a low yield of the diastereomeric salt or low enantiomeric excess (ee). What are the key factors to consider?

A6: Low yield and low ee are the most common problems in classical chiral resolutions via diastereomeric salt crystallization.

  • Causality: The success of this step depends critically on the difference in solubility between the two diastereomeric salts formed from the racemic amine and the chiral resolving agent. If this difference is small, or if crystallization occurs too quickly, co-precipitation of the undesired diastereomer will lead to low ee.[7]

  • Troubleshooting & Optimization:

    • Choice of Resolving Agent: D-mandelic acid is a commonly used resolving agent for this particular amine.[3]

    • Solvent System: This is arguably the most critical parameter. The ideal solvent or solvent mixture will maximize the solubility difference between the two diastereomers. You may need to screen several solvents (e.g., methanol, ethanol, isopropanol) and their mixtures with water.

    • Stoichiometry of the Resolving Agent: The molar ratio of the resolving agent to the racemic amine can impact the efficiency of the resolution. A patent for a similar synthesis uses a 1.5:1 ratio of D-mandelic acid to the racemic amine.[3]

    • Crystallization Conditions:

      • Temperature: The solubility of the diastereomeric salts is temperature-dependent. A slow, controlled cooling profile is often necessary to allow for selective crystallization of the less soluble diastereomer.[7]

      • Stirring and Time: Allowing sufficient time for the system to reach equilibrium is important. However, in some cases, kinetic resolution can be exploited where the desired diastereomer crystallizes faster.[7]

    • Recrystallization: The obtained diastereomeric salt can be recrystallized to improve its purity and, consequently, the ee of the final product.

Troubleshooting_Chiral_Resolution cluster_0 Problem: Low Yield / Low Enantiomeric Excess cluster_1 Potential Causes cluster_2 Solutions Low Yield/ee Low Yield/ee Cause1 Poor Solubility Difference Low Yield/ee->Cause1 Cause2 Suboptimal Solvent Low Yield/ee->Cause2 Cause3 Incorrect Stoichiometry Low Yield/ee->Cause3 Cause4 Rapid Crystallization Low Yield/ee->Cause4 Sol1 Screen Solvents Cause1->Sol1 Sol2 Optimize Resolving Agent Ratio Cause1->Sol2 Cause2->Sol1 Cause3->Sol2 Sol3 Control Cooling Rate Cause4->Sol3 Sol4 Recrystallize Product Sol1->Sol4 Sol3->Sol4

Caption: Troubleshooting logic for low yield and enantiomeric excess in chiral resolution.

Q7: I have successfully isolated the diastereomeric salt. What is the best way to liberate the free amine and convert it to the hydrochloride salt?

A7: This is a two-part process: first, breaking the diastereomeric salt to get the free amine, and second, forming the hydrochloride salt.

  • Liberation of the Free Amine:

    • Procedure: The diastereomeric salt is typically dissolved or suspended in water and a biphasic system is created by adding an organic solvent (e.g., dichloromethane, ethyl acetate). A base (e.g., sodium hydroxide, sodium carbonate solution) is then added to deprotonate the amine and neutralize the resolving agent. The free amine will partition into the organic layer.

    • Troubleshooting:

      • Incomplete Liberation: Ensure the pH of the aqueous layer is sufficiently basic (typically pH > 10) to fully deprotonate the amine.

      • Emulsion Formation: If an emulsion forms during extraction, adding brine (saturated NaCl solution) can help to break it.

      • Loss of Product in the Aqueous Layer: If your amine has some water solubility, multiple extractions with the organic solvent will be necessary to maximize recovery.[8]

  • Formation of the Hydrochloride Salt:

    • Procedure: The free amine, dissolved in a suitable anhydrous solvent (e.g., diethyl ether, isopropanol, dioxane), is treated with a solution of HCl in the same or a compatible solvent, or with dry HCl gas. The hydrochloride salt, being ionic, is typically much less soluble in organic solvents and will precipitate out.[9]

    • Troubleshooting:

      • Oily Product Instead of Crystalline Solid: This can happen if the product is not pure or if residual water is present. Ensure the free amine solution is thoroughly dried (e.g., with anhydrous Na₂SO₄ or MgSO₄) before adding HCl. Using a solution of HCl in a dry solvent is often more reliable than using aqueous HCl.

      • No Precipitation: If the salt does not precipitate, it may be too soluble in the chosen solvent. Try a less polar solvent or concentrate the solution. Cooling the solution can also induce precipitation.

Frequently Asked Questions (FAQs)

Q: What is a typical overall yield for this synthesis? A: A Chinese patent (CN105130824A) reports a yield of 41.1% for the refined (S)-5-bromo-1-aminoindan D-mandelate salt from racemic 5-bromo-1-aminoindane.[3] The yields for the preceding steps are generally high, so the resolution is often the yield-limiting step.

Q: How can I confirm the enantiomeric excess (ee) of my final product? A: The most common method for determining the ee of a chiral amine is through chiral HPLC or chiral gas chromatography (GC). You may need to derivatize the amine with a suitable chiral or achiral reagent to achieve good separation.

Q: Can I recover the resolving agent? A: Yes, the resolving agent can typically be recovered from the aqueous layer after liberating the free amine. Acidifying the aqueous layer will protonate the mandelic acid, which can then be extracted with an organic solvent.[3]

Q: Are there any specific safety precautions I should take? A: Standard laboratory safety procedures should be followed. Bromine is highly corrosive and toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment. Catalytic hydrogenation involves flammable hydrogen gas and should be carried out with appropriate safety measures and equipment.

Experimental Protocols

Protocol 1: General Procedure for Oximation of an Indanone

This protocol is adapted from a general procedure for the oximation of 1-indanone.[2]

  • In a round-bottomed flask, dissolve 1-indanone (1 equivalent) in pyridine.

  • Add hydroxylamine hydrochloride (1.05 equivalents).

  • Heat the mixture to 50°C and stir for approximately 20 minutes, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and remove the pyridine under reduced pressure.

  • To the residue, add ethyl acetate and 1 M aqueous HCl.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with 1 M aqueous HCl and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the indanone oxime.

Protocol 2: General Procedure for Chiral Resolution and Amine Liberation

This is a general workflow based on common procedures for diastereomeric salt resolution.

  • Salt Formation: Dissolve the racemic amine in a suitable solvent (e.g., methanol). In a separate flask, dissolve the chiral resolving agent (e.g., D-mandelic acid) in the same solvent. Slowly add the resolving agent solution to the amine solution with stirring.

  • Crystallization: Allow the solution to cool slowly to induce crystallization of the less soluble diastereomeric salt. The cooling rate and final temperature should be optimized.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Amine Liberation: Suspend the collected diastereomeric salt crystals in a mixture of water and an organic solvent (e.g., ethyl acetate).

  • Add a base (e.g., 1 M NaOH) until the aqueous layer is basic (pH > 10).

  • Separate the organic layer, which now contains the free amine. Extract the aqueous layer multiple times with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄).

  • Filter and concentrate the solution to obtain the enantiomerically enriched free amine.

References

Technical Support Center: Purification of (S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for improving the chemical and enantiomeric purity of this key chiral intermediate.

Introduction

This compound is a valuable building block in pharmaceutical synthesis. Achieving high purity, particularly high enantiomeric excess (e.e.), is critical for the efficacy and safety of the final active pharmaceutical ingredient (API). This guide addresses common challenges encountered during the purification process, providing both theoretical explanations and actionable protocols.

The primary impurity of concern is the undesired (R)-enantiomer. Other potential impurities can arise from the synthetic route, which typically involves the reduction of 5-bromo-2,3-dihydro-1H-inden-1-one oxime or reductive amination of the ketone itself[1]. These can include unreacted starting materials or by-products.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should be concerned about?

A1: The impurity profile can vary, but typically includes:

  • (R)-5-bromo-2,3-dihydro-1H-inden-1-amine: The undesired enantiomer is the most critical impurity to remove.

  • 5-bromo-2,3-dihydro-1H-inden-1-one: Unreacted starting material from the synthesis[2].

  • 5-bromo-2,3-dihydro-1H-inden-1-one oxime: An intermediate from a common synthetic route[1].

  • Residual Resolving Agent: If chiral resolution is performed, residual chiral acid (e.g., mandelic acid) may be present[3].

  • Inorganic Salts: By-products from reagents used during synthesis and workup.

Q2: What is the most effective method for enhancing the enantiomeric purity?

A2: For enhancing enantiomeric purity, purification via diastereomeric salt formation and subsequent recrystallization is a highly effective and scalable method. This involves reacting the racemic or enantiomerically-enriched amine with a chiral acid to form diastereomeric salts, which have different solubilities and can be separated by crystallization[3][4]. A Chinese patent describes the use of D-mandelic acid for the resolution of 5-bromo-1-aminoindane, achieving an ee value greater than 99%[1].

Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" is a common problem, especially with amine salts, where the compound separates as a liquid instead of a solid. This can be caused by the melting point of your compound being lower than the boiling point of the solvent, high impurity levels, or too rapid cooling.

  • Re-heat and add more solvent: Re-heat the solution until the oil dissolves completely, then add a small amount of additional solvent to lower the saturation point.

  • Slow cooling: Allow the solution to cool very slowly to room temperature before moving it to an ice bath. Rapid cooling often promotes oiling.

  • Change solvent system: The polarity of the solvent may be too high. Try a less polar solvent or a mixed solvent system. For amine hydrochlorides, polar solvents like ethanol or methanol, or mixtures with less polar co-solvents, are often effective.

  • Scratching/Seeding: Vigorously scratching the inside of the flask with a glass rod at the solvent-air interface, or adding a small "seed" crystal of the pure compound, can induce crystallization[5].

Q4: How can I confirm the purity of my final product?

A4: A combination of analytical techniques is recommended:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric purity (e.e.). Polysaccharide-based chiral stationary phases (CSPs) are often effective for separating chiral amines[6][7].

  • Proton Nuclear Magnetic Resonance (¹H NMR): To confirm the chemical structure and identify any organic impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Melting Point: A sharp melting point range is indicative of high purity.

Troubleshooting Guide: Purification Workflows

This section provides a structured approach to troubleshooting common issues encountered during the purification of this compound.

Issue 1: Low Enantiomeric Excess (e.e. < 98%) after Chiral Resolution
Possible Cause Troubleshooting Action Scientific Rationale
Co-precipitation of Diastereomers 1. Slower Cooling: Allow the crystallization mixture to cool to room temperature undisturbed over several hours before further cooling in an ice bath. 2. Increase Solvent Volume: Use a slightly larger volume of the recrystallization solvent to ensure only the less soluble diastereomer crystallizes.Rapid crystallization can trap the more soluble diastereomer in the crystal lattice. Slower cooling and optimal solvent volume enhance the selectivity of the crystallization process[3].
Incorrect Stoichiometry of Resolving Agent 1. Verify Stoichiometry: Ensure the molar ratio of the chiral resolving agent to the desired enantiomer is optimal. Typically, a 0.5 equivalent of the resolving agent is used for a racemic mixture.An incorrect amount of resolving agent can lead to incomplete precipitation of the desired diastereomeric salt or precipitation of the undesired one.
Impure Resolving Agent 1. Check Purity: Verify the purity and enantiomeric excess of the chiral resolving agent before use.Impurities in the resolving agent can interfere with the crystallization process and affect the purity of the resulting diastereomeric salt.
Issue 2: Poor Yield After Recrystallization of the Hydrochloride Salt
Possible Cause Troubleshooting Action Scientific Rationale
Compound is too soluble in the chosen solvent 1. Change Solvent System: Select a solvent in which the compound is less soluble at room temperature. A mixed solvent system (a "good" solvent for dissolving and a "poor" solvent for precipitating) can be effective. 2. Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the compound.The principle of recrystallization relies on a significant difference in solubility at high and low temperatures. Excessive solubility at low temperatures will result in significant product loss to the mother liquor.
Premature Crystallization during Hot Filtration 1. Pre-heat Funnel and Flask: Use a pre-heated filter funnel and receiving flask. 2. Add Extra Solvent: Add a small excess of hot solvent before filtration to prevent saturation at slightly cooler temperatures. This excess can be evaporated later.Keeping the apparatus hot prevents the solution from cooling and the product from crystallizing prematurely on the filter paper or funnel stem.
Product Loss During Washing 1. Use Ice-Cold Solvent: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.The product will have some solubility even in cold solvent. Using ice-cold solvent and a small volume minimizes the amount of product that is redissolved during the washing step.

Experimental Protocols

Protocol 1: Purification via Diastereomeric Salt Recrystallization (Based on Patent CN105130824A[1])

This protocol describes the resolution of racemic 5-bromo-1-aminoindane to obtain the (S)-enantiomer.

  • Salt Formation:

    • In a round-bottom flask, dissolve racemic 5-bromo-1-aminoindane (1.0 eq) in methanol.

    • In a separate flask, dissolve D-(-)-mandelic acid (1.0 - 1.5 eq) in methanol.

    • Heat the amine solution to approximately 55-60 °C and add the mandelic acid solution while stirring.

    • Reflux the mixture for 1.5 hours.

  • Fractional Crystallization:

    • Allow the solution to cool naturally to room temperature. The diastereomeric salt of (S)-5-bromo-1-aminoindane with D-mandelic acid will precipitate.

    • Further cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid precipitate by vacuum filtration.

  • Recrystallization of the Diastereomeric Salt:

    • Transfer the collected solid to a clean flask.

    • Add a minimal amount of hot methanol to dissolve the salt completely.

    • Allow the solution to cool slowly to room temperature to recrystallize.

    • Collect the purified diastereomeric salt by vacuum filtration.

  • Liberation of the Free Amine:

    • Dissolve the purified diastereomeric salt in water.

    • Adjust the pH to ~12 by adding aqueous ammonia solution.

    • Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the organic phase under reduced pressure to obtain the purified (S)-5-bromo-1-aminoindane free base with high enantiomeric excess (>99% e.e. reported in the patent[1]).

  • Formation of the Hydrochloride Salt:

    • Dissolve the purified free amine in a suitable solvent like diethyl ether or ethyl acetate.

    • Slowly add a solution of HCl in the same solvent (or bubble HCl gas through the solution) with stirring.

    • The hydrochloride salt will precipitate. Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Purity Analysis by Chiral HPLC

This is a general starting method for analyzing the enantiomeric purity. Optimization will likely be required.

  • Column: A polysaccharide-based chiral stationary phase, such as one coated with amylose or cellulose derivatives (e.g., Chiralpak® IA, IB, or IC).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). A common starting point is 90:10 hexane:isopropanol.

  • Additive: To improve peak shape for amines, add a small amount of a basic modifier like diethylamine (DEA) or ethylenediamine (EDA) to the mobile phase (e.g., 0.1%).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength where the compound absorbs (e.g., 254 nm).

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

Visual Diagrams

G cluster_0 Purification Workflow start Crude Amine HCl (Low Purity) freebase Convert to Free Base (aq. NaOH, Extraction) start->freebase resolution Diastereomeric Salt Formation (Add Chiral Acid, e.g., D-Mandelic) freebase->resolution crystallize Fractional Crystallization (e.g., from Methanol) resolution->crystallize separate Separate Diastereomers (Filtration) crystallize->separate liberate Liberate Free Amine (aq. NaOH, Extraction) separate->liberate Less Soluble Salt mother_liquor Mother Liquor (Contains (R)-enantiomer salt) separate->mother_liquor More Soluble Salt hcl_salt Form HCl Salt (Add HCl in Ether) liberate->hcl_salt recrystallize_hcl Recrystallize HCl Salt (e.g., from Ethanol/Ether) hcl_salt->recrystallize_hcl final_product Pure (S)-Amine HCl (High Purity) recrystallize_hcl->final_product

Caption: Workflow for chiral resolution and purification.

G cluster_troubleshooting Troubleshooting Steps cluster_solutions Solutions start Problem: Low Chemical Purity check_impurities Identify Impurities (NMR, HPLC, MS) start->check_impurities is_starting_material Impurity = Starting Material? check_impurities->is_starting_material is_byproduct Impurity = By-product? check_impurities->is_byproduct column_chrom Column Chromatography (Silica gel, EtOAc/Hexane) is_starting_material->column_chrom Yes recrystallization Recrystallization (Solvent Screen) is_byproduct->recrystallization Polar acid_wash Acid/Base Wash is_byproduct->acid_wash Acidic/Basic

Caption: Troubleshooting chemical impurities.

References

Technical Support Center: Optimizing Reaction Conditions for (S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this valuable chiral building block. The following content provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction conditions, improve yields, and achieve high enantiopurity.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its stereochemistry is crucial for the biological activity of the final active pharmaceutical ingredient (API). The synthesis, however, presents several challenges, including achieving high enantiomeric excess (ee), maximizing yield, and minimizing side-product formation. This guide explains the causality behind experimental choices and provides self-validating protocols to ensure reliable and reproducible results.

General Synthetic Workflow

The most common and industrially applicable route to this compound begins with the corresponding ketone, 5-bromo-2,3-dihydro-1H-inden-1-one.[2][3] The synthesis generally involves three main stages:

  • Formation of Racemic Amine: The ketone is converted to a racemic amine, typically through reductive amination or via an oxime intermediate.[2]

  • Chiral Resolution: The racemic amine is separated into its constituent enantiomers. This is often achieved by forming diastereomeric salts with a chiral acid, followed by fractional crystallization.[4]

  • Salt Formation: The desired (S)-enantiomer is isolated and converted to its stable hydrochloride salt.

The following diagram illustrates this general workflow.

Synthetic Workflow A 5-Bromo-2,3-dihydro-1H-inden-1-one B Racemic 5-bromo-2,3-dihydro-1H-inden-1-amine A->B Reductive Amination C Diastereomeric Salts ((S)-Amine-(R)-Acid / (R)-Amine-(R)-Acid) B->C Chiral Resolving Agent (e.g., (R)-Mandelic Acid) D (S)-5-bromo-2,3-dihydro-1H-inden-1-amine C->D Fractional Crystallization & Base Treatment E This compound D->E HCl

Caption: General synthetic route for (S)-5-bromo-2,3-dihydro-1H-inden-1-amine HCl.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Part 1: Reductive Amination of 5-Bromo-2,3-dihydro-1H-inden-1-one

Question 1: My reductive amination yield is low, and I have significant amounts of unreacted ketone.

  • Potential Causes & Solutions:

    • Inefficient Imine Formation: The equilibrium between the ketone/amine and the imine can be unfavorable. Ensure you are using anhydrous conditions, as water can hydrolyze the imine back to the starting materials.[5] Using a dehydrating agent like molecular sieves can help drive the reaction forward.

    • Inactive Reducing Agent: Hydride-based reducing agents like sodium cyanoborohydride (NaBH₃CN) can degrade with improper storage. Use a fresh bottle of the reducing agent to ensure its activity.[6]

    • Suboptimal Stoichiometry: An insufficient amount of the amine source (e.g., ammonium formate) or the reducing agent will lead to incomplete conversion. A documented procedure uses 10 equivalents of ammonium formate and 3 equivalents of NaBH₃CN relative to the ketone.[2] It is advisable to use a slight excess of the amine source to push the imine formation equilibrium.[5]

    • Incorrect Reaction Temperature: The reaction temperature is a critical parameter. For the reductive amination with ammonium formate and NaBH₃CN, heating at 60°C has been reported to be effective.[2] Lower temperatures may result in slow or incomplete reactions.

Question 2: I am observing the formation of 5-bromo-2,3-dihydro-1H-inden-1-ol as a major byproduct.

  • Potential Causes & Solutions:

    • Premature Reduction of Ketone: This occurs if the reducing agent reacts with the starting ketone before the imine has had a chance to form. The rate of imine formation is generally slower than ketone reduction.

    • Optimization Strategy:

      • Pre-formation of Imine: Allow the ketone and the amine source to stir together for a period (e.g., 1 hour) before adding the reducing agent.[2] This allows the imine concentration to build up.

      • Controlled Addition of Reductant: Add the reducing agent portion-wise or as a solution over time to maintain a low instantaneous concentration, favoring the reduction of the more reactive imine over the ketone.

      • pH Control: The pH of the reaction can influence the relative rates of reduction. Sodium cyanoborohydride is more selective for imines under mildly acidic conditions (pH 5-6), where the iminium ion is readily formed.

Part 2: Chiral Resolution of the Racemic Amine

Question 3: I am struggling to achieve good separation of the diastereomeric salts via fractional crystallization.

  • Potential Causes & Solutions:

    • Inappropriate Resolving Agent: The choice of the chiral resolving agent is paramount. For 5-bromo-1-aminoindane, (R)-mandelic acid (or D-mandelic acid) has been shown to be an effective resolving agent.[4] If one agent doesn't work, screening others like tartaric acid or camphorsulfonic acid may be necessary.

    • Suboptimal Crystallization Solvent: The solubility difference between the two diastereomers is highly dependent on the solvent system. A patent describes the use of methanol for the crystallization of the D-mandelate salt of (S)-5-bromo-1-aminoindane.[4] You may need to screen various solvents (e.g., ethanol, isopropanol, acetonitrile) or solvent/anti-solvent mixtures to find the ideal conditions for selective precipitation of one diastereomer.

    • Cooling Rate: Crashing the product out of solution by cooling too quickly can lead to the co-precipitation of both diastereomers, resulting in poor enantiomeric enrichment. Employ a slow, controlled cooling profile to allow for selective crystallization.

Question 4: The enantiomeric excess (ee) of my final product is low even after several recrystallizations.

  • Potential Causes & Solutions:

    • Insufficient Purification: Achieving >99% ee often requires more than one recrystallization. It is crucial to monitor the optical purity of the crystals after each step using a suitable analytical method like chiral HPLC.

    • Racemization During Work-up: The chiral center of the amine can be susceptible to racemization, especially under harsh pH or high-temperature conditions. When liberating the free amine from the diastereomeric salt with a base (e.g., NaOH or ammonia), perform the extraction at a low temperature and avoid prolonged exposure to strongly basic or acidic conditions.[4]

    • Inaccurate ee Determination: Ensure your chiral HPLC method is properly validated to accurately separate and quantify the two enantiomers.

Troubleshooting_Resolution Start Low Enantiomeric Excess (ee) Cause1 Poor Diastereomer Separation Start->Cause1 Cause2 Racemization During Work-up Start->Cause2 Cause3 Insufficient Recrystallizations Start->Cause3 Sol1a Optimize Crystallization Solvent Cause1->Sol1a Sol1b Screen Different Resolving Agents Cause1->Sol1b Sol1c Control Cooling Rate Cause1->Sol1c Sol2 Use Mild Basic Conditions (e.g., low temp, shorter time) Cause2->Sol2 Sol3 Perform Multiple Recrystallizations (Monitor ee by Chiral HPLC) Cause3->Sol3

Caption: Troubleshooting logic for low enantiomeric excess during chiral resolution.

Part 3: Hydrochloride Salt Formation

Question 5: I obtained an oil or a sticky solid instead of a crystalline hydrochloride salt.

  • Potential Causes & Solutions:

    • Presence of Water: The presence of even trace amounts of water can inhibit crystallization and lead to the formation of oils. Ensure your isolated free amine is thoroughly dried before attempting salt formation. Use anhydrous solvents (e.g., ethyl acetate, diethyl ether, or isopropanol).

    • Incorrect Stoichiometry of HCl: Adding a large excess of HCl can lead to the formation of hygroscopic adducts that are difficult to crystallize. It is recommended to use a slight excess (e.g., 1.05-1.1 equivalents) of HCl.

    • Solvent Choice: The choice of solvent is critical. A solvent in which the free amine is soluble but the hydrochloride salt is insoluble is ideal. Anhydrous ethyl acetate or diethyl ether are common choices for precipitating amine HCl salts.

Frequently Asked Questions (FAQs)

FAQ 1: What is a reliable, step-by-step protocol for the synthesis and resolution?

A representative procedure adapted from patent literature is as follows[4]:

  • Racemic Amine Synthesis:

    • To a solution of 5-bromo-2,3-dihydro-1H-inden-1-one (1.0 eq) in methanol, add ammonium formate (10.0 eq).

    • Stir for 1 hour at room temperature, then add sodium cyanoborohydride (3.0 eq).

    • Heat the mixture to 60°C for 2 hours.[2]

    • Concentrate the mixture under reduced pressure and purify by silica gel chromatography to afford racemic 5-bromo-2,3-dihydro-1H-inden-1-amine.

  • Chiral Resolution:

    • Dissolve D-mandelic acid (0.75 eq based on the racemate) and the racemic amine (1.0 eq) in methanol at 55°C.

    • Allow the solution to cool naturally to room temperature to precipitate the diastereomeric salt.

    • Filter the solid and recrystallize from fresh methanol to obtain the purified D-mandelate salt of (S)-5-bromo-1-aminoindane.[4]

  • Isolation of Free (S)-Amine:

    • Dissolve the purified salt in water.

    • Adjust the pH to ~12 with an ammonia solution while keeping the temperature low.

    • Extract the aqueous layer multiple times with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the free (S)-amine with a high ee (>99%).[4]

  • Hydrochloride Salt Formation:

    • Dissolve the free (S)-amine in a minimal amount of anhydrous ethyl acetate.

    • Slowly add a solution of HCl in isopropanol or diethyl ether (1.05 eq) with stirring.

    • Collect the resulting precipitate by filtration, wash with cold ethyl acetate, and dry under vacuum.

FAQ 2: Are there alternative methods to classical resolution for obtaining the (S)-enantiomer?

Yes, asymmetric synthesis is a powerful alternative that aims to create the desired stereocenter directly. These methods often involve the use of chiral catalysts.

  • Asymmetric Hydrogenation: The asymmetric hydrogenation of imines or enamines is one of the most efficient methods for producing chiral amines.[7] This requires a suitable prochiral precursor to the target molecule.

  • Biocatalysis: The use of enzymes, particularly transaminases, offers a green and highly selective route to chiral amines.[8][9] Engineered transaminases can convert a ketone directly to the corresponding chiral amine with very high enantioselectivity under mild, aqueous conditions.[8][9] This approach avoids the need for resolution steps and often uses more environmentally benign reagents.

FAQ 3: What are the key analytical techniques for monitoring this synthesis?

  • Reaction Progress: Thin-Layer Chromatography (TLC) is indispensable for monitoring the consumption of starting materials and the formation of products in each step.

  • Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential for confirming the structure of intermediates and the final product.

  • Enantiomeric Purity (ee): Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric excess of the resolved amine. A suitable chiral column (e.g., a polysaccharide-based column) is required.

Table 1: Comparison of Chiral Synthesis Strategies

StrategyAdvantagesDisadvantagesKey Optimization Parameters
Classical Resolution Well-established, robust, scalable.Theoretical max yield is 50%, requires multiple steps.Resolving agent, crystallization solvent, number of recrystallizations.
Asymmetric Catalysis Potentially higher yield (>50%), atom-economical.Requires expensive chiral catalysts/ligands, sensitive to impurities.[10]Catalyst/ligand choice, temperature, pressure, solvent purity.[10]
Biocatalysis (Enzymatic) High enantioselectivity (>99% ee), mild conditions, sustainable.[8][9]Enzyme stability and substrate scope can be limiting.[8]pH, temperature, enzyme/substrate concentration, cofactor recycling.[8]

References

Technical Support Center: (S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride Degradation Pathway Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its degradation pathways. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your stability and degradation studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on the this compound molecule that I should be concerned about for degradation?

A1: The structure of this compound possesses several functional groups and structural features that are susceptible to degradation under various stress conditions. Understanding these is the first step in designing a robust stability study. The key sites are:

  • The Primary Amine Group (-NH2): This is a nucleophilic and basic center, making it prone to oxidative degradation, reactions with carbonyl-containing excipients (to form imines), and pH-dependent reactions.

  • The Aromatic Bromine (-Br): Halogenated aromatic compounds can be susceptible to photolytic degradation, where UV or visible light can induce cleavage of the carbon-bromine bond.[1] Reductive dehalogenation is another possible pathway.[2]

  • The Benzylic Position (C1): The carbon atom to which the amine group is attached is a benzylic carbon. This position is activated and can be susceptible to oxidation, potentially leading to the formation of a ketone.

  • The Indane Ring System: While generally stable, the aliphatic portion of the indane ring can undergo oxidation under harsh conditions, leading to ring-opening or the introduction of hydroxyl groups.[3][4][5]

A thorough investigation should consider all these potential degradation sites.

Q2: I am starting my forced degradation study. What conditions should I test?

A2: Forced degradation, or stress testing, is essential for elucidating potential degradation pathways.[6][7] According to ICH Q1A(R2) guidelines, you should expose the drug substance to a variety of stress conditions that are more severe than accelerated stability conditions.[8][9][10][11] A standard panel of stress conditions includes:

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathways
Acid Hydrolysis 0.1 M to 1 M HCl, room temperature to elevated temp.Amine hydrochloride is generally stable to hydrolysis, but forcing conditions can provide insight.
Base Hydrolysis 0.1 M to 1 M NaOH, room temperature to elevated temp.Free base formation, potential for elimination or other base-catalyzed reactions.
Oxidation 3% to 30% H2O2, room temperature.Oxidation of the primary amine, oxidation at the benzylic position, potential reactions on the aromatic ring.
Thermal Degradation Dry heat (e.g., 60-80°C)Assesses the intrinsic thermal stability of the molecule.
Photostability Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).Photolytic cleavage of the C-Br bond, photo-oxidation.

It is recommended to aim for 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the primary degradation products are generated without the complication of secondary degradation.[7]

Q3: My HPLC results show several new peaks after oxidative stress. How can I identify these degradation products?

A3: The appearance of new peaks in your HPLC chromatogram is the expected outcome of a successful forced degradation study. The key to identifying these is to use a stability-indicating analytical method, which is typically an HPLC method coupled with a mass spectrometer (LC-MS).[12]

Here's a systematic approach:

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to check the peak purity of the parent compound and the new impurity peaks. This ensures that each peak represents a single component.

  • Mass-to-Charge Ratio (m/z) Determination: An LC-MS will provide the m/z of the parent ion for each new peak. By comparing this to the mass of the parent drug, you can infer the type of chemical modification that has occurred (e.g., an increase of 16 amu suggests oxidation).

  • Fragmentation Analysis (MS/MS): To further elucidate the structure, perform tandem mass spectrometry (MS/MS) on the degradation products. The fragmentation pattern will provide clues as to where the modification has occurred on the molecule.

  • Isolation and NMR: For definitive structural confirmation of major degradation products, it may be necessary to isolate the impurities using preparative HPLC and then perform Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Guides

Problem 1: No degradation observed under acidic or basic conditions.
  • Plausible Cause: The amine hydrochloride salt is expected to be quite stable in acidic solutions.[13][14] In basic solutions, the free amine is formed, which may also be stable to hydrolysis. The conditions may not have been forceful enough.

  • Troubleshooting Steps:

    • Increase Stress Level: Increase the temperature of your hydrolysis studies (e.g., to 60°C or 80°C) or extend the duration of the experiment.

    • Increase Reagent Concentration: While typically starting with 0.1M, you can cautiously increase the concentration of the acid or base.

    • Confirm Analyte Solubility: Ensure that the compound is fully dissolved in the stress medium. The use of a co-solvent may be necessary if solubility is limited.

Problem 2: Significant loss of parent compound but poor mass balance in the HPLC analysis.
  • Plausible Causes:

    • Some degradation products may not be UV-active at the wavelength you are using for detection.

    • Degradants may be volatile and lost during sample preparation.

    • Degradants may be precipitating out of solution.

    • Degradants may be strongly retained on the HPLC column.

  • Troubleshooting Steps:

    • Use a Universal Detector: If available, use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in parallel with your UV detector to look for non-chromophoric degradants.

    • Check for Precipitation: Visually inspect your stressed samples for any precipitate. If observed, attempt to dissolve it in a stronger solvent and analyze it separately.

    • Modify HPLC Method: Ensure your HPLC gradient is sufficiently long and strong to elute any highly retained species. A flush step with a strong solvent at the end of each run can be helpful.

    • Headspace GC-MS: If volatile degradants are suspected, analyze the headspace of a stressed sample using Gas Chromatography-Mass Spectrometry (GC-MS).

Visualizing Potential Degradation Pathways

To aid in your investigation, the following diagrams illustrate the scientifically plausible degradation pathways for (S)-5-bromo-2,3-dihydro-1H-inden-1-amine based on its chemical structure and the stress conditions applied.

DegradationPathways Parent (S)-5-bromo-2,3-dihydro-1H-inden-1-amine Oxidation_Product_1 5-bromo-2,3-dihydro-1H-inden-1-one (Ketone Formation) Parent->Oxidation_Product_1 Oxidative Stress (e.g., H2O2) Oxidation_Product_2 N-Oxide or Hydroxylamine Parent->Oxidation_Product_2 Oxidative Stress (e.g., H2O2) Photolysis_Product (S)-2,3-dihydro-1H-inden-1-amine (Debromination) Parent->Photolysis_Product Photolytic Stress (UV/Vis Light) Hydrolysis_Product Parent Compound (Generally Stable) Parent->Hydrolysis_Product Acid/Base Hydrolysis ExperimentalWorkflow cluster_Stress 1. Stress Sample Preparation cluster_Analysis 2. Analysis cluster_Evaluation 3. Data Evaluation Prep Prepare solutions of the API in acid, base, H2O2, and water. Stress Expose solutions to heat and light (in parallel with control samples). Prep->Stress Neutralize Neutralize acidic and basic samples before analysis. Stress->Neutralize HPLC Analyze all samples using a validated stability-indicating HPLC-UV/PDA method. Neutralize->HPLC LCMS Analyze samples with significant degradation by LC-MS and LC-MS/MS. HPLC->LCMS MassBalance Calculate percent degradation and mass balance. LCMS->MassBalance Identify Propose structures for degradation products based on MS and MS/MS data. MassBalance->Identify Pathway Elucidate degradation pathways. Identify->Pathway

References

Purification challenges for (S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride. The following sections are designed to address common purification challenges and provide practical, experience-driven solutions.

I. Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of high-purity this compound?

High-purity this compound should be a white to off-white crystalline solid.[1] Any significant deviation in color, such as a yellow or brown hue, may indicate the presence of impurities.

Q2: What are the recommended storage conditions for this compound?

For long-term stability, the compound should be stored in a well-sealed container, protected from light and moisture, under an inert atmosphere (e.g., argon or nitrogen) at room temperature or refrigerated (2-8°C).[1][2][3] Amines, in general, can be susceptible to oxidation and degradation over time, and proper storage is crucial to maintain purity.

Q3: My product has a slight pinkish tint. What could be the cause?

A pinkish or purplish tint in amine salts can sometimes be attributed to trace amounts of oxidized impurities or residual metals from the synthesis (e.g., palladium or nickel catalysts). While often present in very low concentrations, these colored impurities can be difficult to remove by simple crystallization. If the purity is otherwise high by analytical methods (HPLC, NMR), the color may not significantly impact many applications. However, for applications requiring very high purity, further purification steps like a charcoal treatment or column chromatography of the free base may be necessary.

Q4: Is this compound soluble in common organic solvents?

As a hydrochloride salt, its solubility is generally poor in nonpolar organic solvents like hexanes and diethyl ether. It typically exhibits moderate to good solubility in polar protic solvents like methanol, ethanol, and water. Solubility in polar aprotic solvents like DMSO and DMF is also generally good. For recrystallization purposes, a solvent system where the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below is ideal.

II. Troubleshooting Guide: Purification Challenges

This section addresses specific problems encountered during the purification of this compound.

Problem 1: Low Chemical Purity - Presence of Starting Material or Intermediates

Q: My HPLC analysis shows a significant peak corresponding to 5-bromo-1-indanone. How can I remove this impurity?

A: The presence of the starting ketone, 5-bromo-1-indanone, is a common issue arising from incomplete reductive amination or reduction of the corresponding oxime.[4] Due to the similar polarities of the ketone and the desired amine, removal can be challenging. Here are some strategies:

  • Acid-Base Extraction of the Free Base: This is the most effective method.

    • Dissolve the impure hydrochloride salt in water and basify the solution with a suitable base (e.g., 1-2 M NaOH or NaHCO₃) to a pH of 10-12 to generate the free amine.

    • Extract the free amine into an organic solvent in which the ketone is also soluble (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with a dilute solution of sodium bisulfite (NaHSO₃). The bisulfite will form an adduct with the ketone, rendering it water-soluble and pulling it into the aqueous phase.

    • Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • The purified free amine can then be converted back to the hydrochloride salt.

  • Recrystallization: While less effective for removing large amounts of the ketone, recrystallization of the hydrochloride salt from a carefully chosen solvent system (e.g., ethanol/ethyl acetate or isopropanol/diisopropyl ether) can reduce the ketone content if it is present as a minor impurity.

  • Scavenger Resins: For small-scale purifications or to remove trace amounts of ketone, scavenger resins that react with carbonyl compounds can be employed.[5]

Q: I have identified the oxime of 5-bromo-1-indanone as an impurity. What is the best way to remove it?

A: The oxime intermediate is another common impurity from syntheses that proceed through this route.[4] Similar to the ketone, the oxime can be challenging to remove by simple crystallization.

  • Column Chromatography of the Free Base: Converting the hydrochloride salt to the free base and performing silica gel chromatography is a reliable method. The amine is more polar than the oxime and will have a lower Rf value. A solvent system such as dichloromethane/methanol or ethyl acetate/hexanes with a small amount of triethylamine (to prevent tailing of the amine) is a good starting point.

  • Optimizing the Reduction Reaction: The most effective long-term solution is to ensure the reduction of the oxime goes to completion. This can be achieved by increasing the reaction time, temperature, or the amount of reducing agent (e.g., H₂/Pd-C, NaBH₃CN). Monitoring the reaction by TLC or LC-MS is crucial.

Caption: Decision workflow for removing common synthesis impurities.

Problem 2: Low Enantiomeric Purity - Contamination with (R)-enantiomer

Q: My chiral HPLC analysis shows an enantiomeric excess (ee) below 99%. How can I improve the chiral purity?

A: Achieving high enantiomeric purity is critical and often the most challenging aspect of this compound's purification. The primary method for chiral resolution is the formation of diastereomeric salts with a chiral resolving agent, typically (R)- or (S)-mandelic acid.[4] If the enantiomeric excess is low, it indicates that the separation of the diastereomeric salts was incomplete.

  • Recrystallization of the Diastereomeric Salt: This is the most common and effective method for enhancing enantiomeric purity.

    • The diastereomeric salt (e.g., (S)-amine-(R)-mandelate) is often less soluble than the corresponding (R)-amine-(R)-mandelate salt in a specific solvent system.

    • Dissolve the diastereomeric salt mixture in a minimal amount of a suitable hot solvent or solvent mixture (e.g., methanol, ethanol, or mixtures with water or ethyl acetate).

    • Allow the solution to cool slowly to promote the crystallization of the less soluble, desired diastereomer. Holding the solution at a specific temperature for an extended period can improve the separation.

    • Filter the crystals and wash with a small amount of cold solvent.

    • Analyze the enantiomeric purity of the amine obtained from a small sample of the crystals. Repeat the recrystallization process until the desired enantiomeric excess is achieved.

  • Choice of Resolving Agent and Stoichiometry: While D-mandelic acid is commonly used, other chiral acids like tartaric acid derivatives can also be effective.[4] The stoichiometry between the amine and the resolving agent can also influence the efficiency of the resolution.[6] Experimenting with slightly less than one equivalent of the resolving agent can sometimes improve the purity of the crystallized salt.

Property(S)-5-bromo-2,3-dihydro-1H-inden-1-amine(R)-5-bromo-2,3-dihydro-1H-inden-1-amine
Molecular Weight 212.09 g/mol 212.09 g/mol
Chiral Resolving Agent D-(-)-Mandelic AcidD-(-)-Mandelic Acid
Resulting Diastereomer (S)-amine-(R)-mandelate(R)-amine-(R)-mandelate
Expected Solubility Less soluble in selected solventsMore soluble in selected solvents

Note: The relative solubilities are dependent on the specific solvent system used and must be determined experimentally.

Problem 3: Difficulty in Crystallizing the Hydrochloride Salt (Oiling Out/Poor Crystal Quality)

Q: After converting the purified free base to the hydrochloride salt, the product oiled out or formed a sticky solid instead of a crystalline powder. What can I do?

A: This is a frequent problem when forming amine hydrochloride salts, often caused by the presence of water or the use of an inappropriate solvent system.[7][8]

  • Use of Anhydrous HCl: The use of aqueous HCl introduces water, which can solvate the salt and prevent crystallization, leading to the formation of oils or hydrates.[7] The best practice is to use a solution of anhydrous HCl in a suitable organic solvent, such as:

    • HCl in diethyl ether

    • HCl in 1,4-dioxane

    • HCl in isopropanol

    • Acetyl chloride in methanol (generates HCl in situ)

  • Solvent Selection for Salt Formation: The salt should be formed in a solvent in which the hydrochloride salt is sparingly soluble.

    • Dissolve the purified free base in a solvent like diethyl ether, ethyl acetate, or dichloromethane.

    • Slowly add the anhydrous HCl solution dropwise with vigorous stirring.

    • The hydrochloride salt should precipitate as a crystalline solid. If it initially forms an oil, try scratching the side of the flask, adding a seed crystal, or sonicating the mixture to induce crystallization.

  • Recrystallization of the HCl Salt: If the initial precipitation yields a poor-quality solid, recrystallization is necessary.

    • Solvent System: A common and effective technique is to dissolve the crude HCl salt in a minimal amount of a hot polar solvent (e.g., methanol, ethanol, isopropanol) and then add a less polar anti-solvent (e.g., diethyl ether, ethyl acetate, hexanes) until the solution becomes turbid.

    • Cooling: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to maximize crystal formation.

G start Start with Purified Free Base dissolve Dissolve in Anhydrous Solvent (e.g., Diethyl Ether, EtOAc) start->dissolve add_hcl Slowly Add Anhydrous HCl Solution dissolve->add_hcl observe Observe Precipitation add_hcl->observe crystals Crystalline Solid Forms observe->crystals Yes oil Product Oils Out observe->oil No filter Filter and Dry Crystals crystals->filter troubleshoot Troubleshoot Oiling: - Scratch flask - Add seed crystal - Sonicate oil->troubleshoot troubleshoot->observe recrystallize Recrystallize from Polar/Anti-Solvent System (e.g., EtOH/Ether) troubleshoot->recrystallize If still oily recrystallize->filter end_product High-Purity Crystalline HCl Salt filter->end_product

Caption: Step-by-step process for obtaining a crystalline HCl salt.

III. Experimental Protocols

Protocol 1: Recrystallization of the Diastereomeric Salt for Chiral Enrichment
  • Dissolution: In a round-bottom flask, suspend the diastereomeric salt (e.g., (S)-amine-(R)-mandelate) in a suitable solvent (e.g., ethanol, 20 mL per gram of salt).

  • Heating: Heat the mixture to reflux with stirring until all the solid dissolves. If it does not dissolve completely, add a minimal amount of additional hot solvent until a clear solution is obtained.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slow crystallization, wrap the flask in an insulating material.

  • Maturation: Once crystals begin to form, allow the mixture to stand at room temperature for several hours, or overnight, to allow for complete crystallization.

  • Isolation: Cool the flask in an ice bath for 30-60 minutes. Collect the crystals by vacuum filtration, and wash them with a small volume of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

  • Analysis: Convert a small portion of the recrystallized salt back to the free amine and analyze by chiral HPLC to determine the enantiomeric excess. Repeat the process if the desired purity has not been reached.

Protocol 2: Formation and Crystallization of the Hydrochloride Salt
  • Preparation: Dissolve the purified (S)-5-bromo-2,3-dihydro-1H-inden-1-amine (free base) in a minimal amount of a suitable solvent like ethyl acetate or diethyl ether (approx. 10-15 mL per gram).

  • Salt Formation: While stirring the solution at room temperature, add a 2 M solution of HCl in diethyl ether dropwise. A white precipitate should form immediately. Continue adding the HCl solution until no further precipitation is observed (or until the pH of a wet litmus paper held over the solution indicates acidity).

  • Digestion: Stir the resulting slurry at room temperature for 30-60 minutes to ensure complete salt formation and improve crystal morphology.

  • Isolation: Collect the solid by vacuum filtration and wash the filter cake with fresh diethyl ether.

  • Drying: Dry the this compound in a vacuum oven at 40-50°C to a constant weight.

IV. Analytical Methods Overview

The purity of this compound must be assessed by both chiral and achiral methods.

  • Chemical Purity (Achiral HPLC):

    • Column: A standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid or formic acid) and acetonitrile or methanol.

    • Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 220 nm or 254 nm).

    • Purpose: To quantify impurities such as the starting ketone, oxime, and any other process-related impurities.

  • Enantiomeric Purity (Chiral HPLC):

    • Column: A chiral stationary phase (CSP) is required. Polysaccharide-based columns are often effective for this class of compounds.[9][10] Examples include columns with immobilized cellulose or amylose derivatives (e.g., Chiralpak® IA, IC, etc.).

    • Mobile Phase: Typically a normal-phase eluent such as hexane/isopropanol or hexane/ethanol, often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

    • Detection: UV detection at an appropriate wavelength.

    • Purpose: To separate and quantify the (S)- and (R)-enantiomers to determine the enantiomeric excess.[2][11]

V. References

  • Isolation of primary amines as HCL salt problem. (2006, December 10). ScienceMadness Discussion Board. Available at: --INVALID-LINK--

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis (Doctoral dissertation, University of Glasgow). Available at: --INVALID-LINK--

  • PubChem. (n.d.). (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

  • Various Authors. (2015, October 14). Except distillation, is there any other method (chemical or physical) to remove ketone and amine from their schiff bases?. ResearchGate. Retrieved from --INVALID-LINK--

  • MySkinRecipes. (n.d.). (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Szántay, C., & Gergely, A. (2011). Chiral drug analysis and their application. Journal of Pharmaceutical and Biomedical Analysis, 54(4), 631-649.

  • Wikipedia. (n.d.). Chiral analysis. Retrieved from --INVALID-LINK--

  • Achmem. (n.d.). 5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN105130824A - Method for preparing S-5-bromo-1-aminoindane. Retrieved from --INVALID-LINK--

  • Babu, S. V., et al. (2012). 5-Amino-4-bromo-2,3-dihydro-1H-inden-1-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o833.

  • Reddy, K. S., et al. (2019). Enantiomeric resolution and simulation studies of four enantiomers of 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione on a Chiralpak IA column. RSC Advances, 9(28), 16055-16064.

  • Wang, Y., et al. (2012). Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 67-68, 138-142.

  • Kumar, A., et al. (2014). l-Proline, a resolution agent able to target both enantiomers of mandelic acid: an exciting case of stoichiometry controlled chiral resolution. Chemical Communications, 50(75), 10986-10989.

References

Technical Support Center: Chiral Integrity of (S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on maintaining the chiral integrity of this critical intermediate. This guide offers in-depth troubleshooting advice and frequently asked questions to ensure the successful application of this compound in your research and development endeavors.

I. Understanding Racemization in Chiral Amines

This compound is a chiral building block vital in the synthesis of many pharmaceutical compounds.[1][2] The stereochemistry at the C1 position is crucial for its intended biological activity. Racemization, the conversion of a single enantiomer into an equal mixture of both enantiomers (a racemate), can compromise the efficacy and safety of the final active pharmaceutical ingredient (API).[3][4] This process can occur through various mechanisms, often involving the formation of an achiral intermediate, such as a carbocation or an enolate.[5] For benzylic amines like the one , racemization can be a significant concern under certain conditions.

II. Frequently Asked Questions (FAQs)

Q1: What is the primary cause of racemization for this compound?

A1: The primary driver for racemization in this and similar benzylic amines is the formation of an achiral intermediate. This can be facilitated by factors that promote the temporary removal of the proton at the chiral center (the carbon bearing the amine group). Harsh reaction conditions, such as elevated temperatures and the presence of strong acids or bases, can provide the energy to overcome the inversion barrier of the chiral center.[5]

Q2: How does pH influence the stability of the hydrochloride salt?

A2: The hydrochloride salt form enhances the stability of the amine by protonating the nitrogen atom. This positive charge discourages the formation of intermediates that could lead to racemization. However, exposure to basic conditions will deprotonate the amine, generating the free base which is more susceptible to racemization. Conversely, extremely acidic conditions, coupled with high temperatures, could also potentially promote racemization through other mechanisms.[6][7][8]

Q3: Is this compound sensitive to temperature during storage and handling?

A3: Yes, temperature is a critical factor.[] Elevated temperatures can provide the activation energy needed for the interconversion of enantiomers.[10][11] Therefore, strict temperature control during storage and in experimental protocols is paramount to preserving the enantiomeric purity.

Q4: Can the choice of solvent impact the chiral integrity of my compound?

A4: Absolutely. Solvents can play a significant role in stabilizing or destabilizing the chiral amine.[12] Polar, protic solvents might in some cases stabilize charged, achiral intermediates that facilitate racemization. Non-polar, aprotic solvents are often a better choice for maintaining chiral integrity, although solvent selection should always be tailored to the specific reaction or process.[][12]

III. Troubleshooting Guide: Preventing and Identifying Racemization

This section provides a structured approach to troubleshooting common issues related to the loss of enantiomeric purity.

Issue 1: Loss of Enantiomeric Purity Detected After Storage

Potential Causes:

  • Improper Storage Temperature: Storage at ambient or elevated temperatures.

  • Exposure to Incompatible Atmospheres: Presence of basic or acidic vapors in the storage environment.

  • Inappropriate Solvent for Stock Solutions: Dissolving the compound in a solvent that promotes racemization for long-term storage.

Troubleshooting Workflow:

start Loss of Enantiomeric Purity Post-Storage check_temp Verify Storage Temperature. Is it consistently low (e.g., 2-8°C)? start->check_temp check_env Assess Storage Environment. Is it free from acidic/basic vapors? check_temp->check_env Yes remediate_temp Action: Transfer to a temperature-controlled environment (2-8°C). Re-test purity. check_temp->remediate_temp No check_solvent If in solution, evaluate solvent. Is it a non-polar, aprotic solvent? check_env->check_solvent Yes remediate_env Action: Store in a well-sealed container, away from volatile acids/bases. check_env->remediate_env No remediate_solvent Action: Prepare fresh stock solutions in an appropriate solvent for immediate use. check_solvent->remediate_solvent No end_good Purity Maintained check_solvent->end_good Yes remediate_temp->end_good remediate_env->end_good remediate_solvent->end_good

Caption: Troubleshooting workflow for storage-related racemization.

Recommended Storage Conditions:

ParameterRecommendationRationale
Temperature 2-8°CMinimizes the kinetic rate of racemization.[]
Atmosphere Inert (e.g., Argon, Nitrogen)Prevents exposure to atmospheric moisture and reactive gases.
Container Tightly sealed, amber glass vialProtects from light and environmental contaminants.
Form Solid (as hydrochloride salt)The salt form is generally more stable than the free base.[13][14]
Issue 2: Racemization Observed During a Chemical Reaction

Potential Causes:

  • Harsh Reaction Conditions: High temperatures, or the use of strong acids or bases.

  • Inappropriate Reagents: Certain reagents can promote the formation of racemizable intermediates.

  • Extended Reaction Times: Prolonged exposure to conditions that can cause racemization.

Preventative Measures & Optimization:

  • Temperature Control:

    • Action: Perform the reaction at the lowest effective temperature. Consider starting at 0°C or even lower and gradually warming if necessary.

    • Causality: Lower temperatures reduce the likelihood of overcoming the activation energy barrier for racemization.[10]

  • pH and Base/Acid Selection:

    • Action: If a base is required, opt for a non-nucleophilic, sterically hindered base (e.g., 2,4,6-collidine or N,N-diisopropylethylamine - DIPEA) over stronger, less hindered bases. Use the minimum stoichiometric amount necessary.

    • Causality: Sterically hindered bases are less likely to abstract the proton at the chiral center.

  • Solvent Choice:

    • Action: Screen a variety of solvents. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene are often preferred over polar, protic solvents like methanol or ethanol.

    • Causality: Aprotic solvents are less likely to stabilize achiral intermediates that can lead to racemization.[12]

  • Reaction Monitoring:

    • Action: Closely monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) to avoid unnecessarily long reaction times.

    • Causality: Minimizing the time the compound is exposed to potentially racemizing conditions reduces the extent of enantiomeric degradation.

IV. Analytical Protocols for Enantiomeric Purity Determination

Accurate determination of enantiomeric excess (ee) is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.

Protocol: Chiral HPLC Analysis

  • Column Selection: A chiral stationary phase (CSP) is required. Common choices for amines include polysaccharide-based columns (e.g., Chiralcel OD, Chiralpak AD) or Pirkle-type columns.

  • Mobile Phase Preparation: A typical mobile phase consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). Small amounts of an amine additive (e.g., diethylamine - DEA) are often added to improve peak shape.

  • Sample Preparation:

    • Accurately weigh a small amount of the this compound sample.

    • Dissolve the sample in the mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: Chiralpak AD-H (or equivalent)

    • Mobile Phase: Hexane/Isopropanol/DEA (e.g., 90:10:0.1 v/v/v)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a suitable wavelength (e.g., 220 nm)

    • Temperature: 25°C

  • Data Analysis:

    • Inject a racemic standard to determine the retention times of both the (S) and (R) enantiomers.

    • Inject the sample and integrate the peak areas for both enantiomers.

    • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Alternative Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral solvating agents or derivatizing agents (like Mosher's acid) can allow for the determination of enantiomeric excess by NMR.[15][16][17]

  • Supercritical Fluid Chromatography (SFC): Often provides faster and higher resolution separations for chiral compounds compared to HPLC.

V. Concluding Remarks

Maintaining the chiral integrity of this compound is achievable through careful control of experimental parameters. By understanding the mechanisms of racemization and implementing the strategies outlined in this guide, researchers can ensure the stereochemical purity of this valuable intermediate, leading to more reliable and reproducible outcomes in drug discovery and development. For further assistance, please do not hesitate to contact our technical support team.

References

Technical Support Center: Optimizing Solubility of (S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride for Enhanced Assay Performance

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the solubility of this compound in experimental assays. By understanding its physicochemical properties and applying systematic preparation techniques, you can ensure accurate, reproducible, and reliable results.

Introduction: The Solubility Challenge

This compound is a primary amine salt.[1][2] Like many hydrochloride salts of small molecules, its aqueous solubility is critically dependent on pH.[3] The protonated amine group enhances water solubility compared to the free base. However, precipitation upon dilution into physiological buffers (typically pH 7.2-7.4) is a common hurdle. This occurs because the pH of the assay medium is often significantly higher than the pKa of the amine, leading to the formation of the less soluble, neutral free base. This guide provides a framework for understanding and overcoming these solubility issues.

Frequently Asked Questions (FAQs)

Q1: Why is my compound precipitating when I dilute my DMSO stock into my aqueous assay buffer?

A: This is a classic issue of kinetic versus thermodynamic solubility.[4] Your compound is likely highly soluble in 100% DMSO, but its solubility dramatically decreases when introduced to an aqueous environment, especially a neutral or slightly alkaline buffer. The amine hydrochloride exists in equilibrium between its charged (protonated) and neutral (free base) forms. At a pH above the compound's pKa, the equilibrium shifts towards the less soluble free base, causing it to crash out of solution.[5]

Q2: What is the pKa of (S)-5-bromo-2,3-dihydro-1H-inden-1-amine, and why is it important?

Q3: What is the Henderson-Hasselbalch equation and how does it apply here?

A: The Henderson-Hasselbalch equation provides a mathematical relationship between pH, pKa, and the ratio of the ionized to the un-ionized form of a compound.[7] For a weak base like an amine:

pH = pKa + log([Base] / [Acid])

Where:

  • [Base] is the concentration of the neutral, un-ionized amine.

  • [Acid] is the concentration of the protonated, ionized amine hydrochloride.

This equation illustrates that as the pH of the solution increases above the pKa, the concentration of the less soluble free base [Base] increases, leading to a higher risk of precipitation.

Q4: Can the type of buffer I use affect the solubility of my compound?

A: Absolutely. The buffer's pH is the most critical factor. Additionally, you should be aware of the common ion effect .[8] If your buffer contains a high concentration of chloride ions (e.g., from NaCl), it can suppress the dissolution of the hydrochloride salt, thereby reducing its solubility.[9][10] When maximum solubility is required, consider using a non-chloride-containing buffer system like phosphate or HEPES, provided they are compatible with your assay.[11][12]

Troubleshooting Guide: From Precipitation to Clear Solution

This section provides a systematic approach to resolving solubility issues with this compound.

Observation Potential Cause Recommended Solution
Immediate Precipitation Final compound concentration exceeds its thermodynamic solubility at the assay buffer's pH.1. Lower the pH: Prepare the assay buffer at a lower pH (e.g., pH 6.0-6.5) to favor the protonated, more soluble form. Ensure the lower pH does not interfere with the assay's biological components. 2. Decrease Final Concentration: Perform a dose-response experiment to determine the maximum soluble concentration under your assay conditions.
Cloudiness or Haze The compound is forming fine, colloidal precipitates that are not immediately visible as large crystals.1. Pre-warm the Buffer: Warming the assay buffer to 37°C before adding the compound can sometimes improve solubility. 2. Use a Co-solvent: Introduce a small, fixed percentage (e.g., 1-5%) of a water-miscible organic solvent like ethanol or propylene glycol into your final assay buffer. Always include a vehicle control with the same co-solvent concentration.[13]
Precipitation Over Time The initially formed supersaturated solution is unstable and crystallizes over the course of the experiment.1. pH Drift: Ensure your buffer has sufficient capacity to maintain a stable pH throughout the incubation period. 2. Extended Incubation: If long incubation times are necessary, consider if a lower, more stable concentration of the compound can be used.
Inconsistent Assay Results Undissolved compound leads to variability in the effective concentration delivered to the assay.1. Visual Inspection: Always visually inspect your final assay plates for any signs of precipitation before and after incubation. 2. Centrifugation: Before transferring solutions to the final assay plate, centrifuge the intermediate dilution tubes to pellet any undissolved material.

Experimental Protocols

Protocol 1: Determining an Estimated pKa and pH-Dependent Solubility

This protocol will help you create a pH-solubility profile to identify the optimal pH range for your assays.

  • Prepare a Concentrated Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Prepare a Series of Buffers: Prepare a set of buffers covering a pH range from 4.0 to 8.0 (e.g., acetate for pH 4-5.5, phosphate for pH 6.0-7.5, HEPES for pH 7.5-8.0). Avoid buffers with high chloride concentrations initially.

  • Equilibrate Samples: In separate microcentrifuge tubes, add an excess of the solid compound to each buffer.

  • Incubate: Shake or rotate the tubes at a constant temperature (e.g., 25°C or 37°C) for 24 hours to allow the solution to reach equilibrium (thermodynamic solubility).

  • Separate Solid from Supernatant: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

  • Quantify Solubilized Compound: Carefully remove an aliquot of the supernatant and quantify the concentration using a suitable analytical method like HPLC-UV.

  • Plot the Data: Plot the measured solubility (on a log scale) against the pH of the buffer. The inflection point of this curve will give you an experimental estimate of the pKa.

Protocol 2: Step-wise Dilution for Assay Plate Preparation

This method minimizes the risk of precipitation by avoiding a large, direct dilution of the DMSO stock into the final aqueous buffer.

  • Prepare High-Concentration Stock: Make a 10 mM stock solution in 100% DMSO.

  • Intermediate Dilution: Perform an intermediate dilution of the DMSO stock into an acidic buffer (e.g., pH 5.0) or a buffer containing a co-solvent. This solution should be at a concentration that remains stable.

  • Final Dilution: Add a small volume of this intermediate dilution to your final assay buffer in the well plate. This gradual change in solvent composition helps to keep the compound in solution.

Visualizing the Solubility Workflow

The following diagram outlines the decision-making process for troubleshooting solubility issues.

Solubility_Troubleshooting_Workflow Start Start: Compound Precipitation Observed in Assay CheckConc Is the final concentration too high? Start->CheckConc LowerConc Action: Lower the final concentration and re-test. CheckConc->LowerConc Yes CheckpH Is the assay buffer pH > 7.0? CheckConc->CheckpH No Success Success: Compound is Soluble. Proceed with Assay. LowerConc->Success LowerpH Action: Use a buffer with a lower pH (e.g., 6.0-6.5). Verify assay compatibility. CheckpH->LowerpH Yes CheckBufferComp Does the buffer contain high [Cl-]? (Common Ion Effect) CheckpH->CheckBufferComp No LowerpH->Success ChangeBuffer Action: Switch to a non-chloride buffer (e.g., Phosphate, HEPES). CheckBufferComp->ChangeBuffer Yes UseCosolvent Advanced Strategy: Introduce a co-solvent (e.g., 1-5% EtOH) or use a step-wise dilution protocol. CheckBufferComp->UseCosolvent No ChangeBuffer->Success UseCosolvent->Success

Caption: A decision tree for troubleshooting solubility issues.

Understanding the pH-Solubility Relationship

The relationship between pH, pKa, and the form of the amine is fundamental to controlling its solubility.

pH_pKa_Relationship Low_pH Low pH (pH << pKa) pKa_point pH = pKa Low_pH->pKa_point Increase pH High_pH High pH (pH >> pKa) pKa_point->High_pH Increase pH Protonated Predominantly Ionized Form R-NH3+ Cl- (More Soluble) Protonated->Low_pH Equilibrium 50% Ionized 50% Neutral Equilibrium->pKa_point Neutral Predominantly Neutral Form R-NH2 (Less Soluble) Neutral->High_pH

References

Technical Support Center: Synthesis of (S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the common challenges encountered during the multi-step synthesis of this important chiral intermediate. Here, we delve into the causality behind the formation of unwanted byproducts and provide field-proven, actionable solutions to optimize your reaction outcomes.

Troubleshooting Guide: Unwanted Byproducts and Reaction Failures

This section addresses specific experimental issues in a question-and-answer format, providing in-depth explanations and step-by-step protocols to mitigate common problems.

Issue 1: Formation of Over-Brominated Byproducts (Dibromo and Tribromo Species)

Question: My reaction to synthesize 5-bromo-1-indanone from 1-indanone is showing multiple spots on TLC, and my mass spectrometry data indicates the presence of di- and even tri-brominated species. What is causing this, and how can I achieve selective mono-bromination at the 5-position?

Answer: The formation of over-brominated species is a common challenge in the synthesis of bromoindanones. The indanone scaffold has multiple sites susceptible to bromination, including the aromatic ring and the α-position to the ketone.[1] The reaction conditions play a critical role in controlling the regioselectivity and degree of bromination.[2][3]

Causality:

  • Reaction Conditions: The choice of brominating agent, solvent, temperature, and presence of a catalyst (acidic or basic) significantly influences the reaction's outcome. For instance, photochemical bromination can lead to a complex mixture of products.[4] Similarly, bromination in acetic acid can lead to the formation of dibromo compounds.[2][3] Basic conditions, such as the presence of KOH, can promote α,α-dibromination on the cyclopentanone ring.[2][3]

  • Stoichiometry of Brominating Agent: Using an excess of the brominating agent (e.g., Br₂) will inevitably lead to over-bromination.

Troubleshooting Protocol: Achieving Selective Mono-bromination

To favor the formation of the desired 5-bromo-1-indanone, a Friedel-Crafts acylation approach is often more reliable than direct bromination of 1-indanone.[5]

Step-by-Step Protocol:

  • Starting Material: Begin with 3-(3-bromophenyl)propionic acid.

  • Acid Chloride Formation: Convert the carboxylic acid to its corresponding acid chloride using a suitable reagent like thionyl chloride (SOCl₂) or oxalyl chloride.

  • Intramolecular Friedel-Crafts Acylation: In a moisture-free environment, dissolve the acid chloride in a suitable solvent (e.g., dichloromethane). Add a Lewis acid catalyst, such as aluminum chloride (AlCl₃), portion-wise at a low temperature (e.g., 0 °C) to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by TLC.

  • Work-up: Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid. Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.

  • Purification: Purify the resulting 5-bromo-1-indanone by column chromatography on silica gel.

Data Summary: Influence of Reaction Conditions on Bromination of Indanones

Starting MaterialBrominating Agent/ConditionsMajor Product(s)Reference
1-IndanoneBr₂ (4 equiv.), CCl₄, hvComplex mixture including dibromo and tribromo species.[4][4]
5,6-dimethoxyindan-1-oneBr₂, Acetic Acid, RT2,4-dibromo-5,6-dimethoxyindan-1-one (95% yield)[2][3]
5,6-dimethoxyindan-1-oneBr₂, KOH, ~0 °C4-bromo-5,6-dimethoxyindan-3-one (monobrominated)[2][3]
4-chloro-1-indanoneBr₂, CCl₄ or CHCl₃, RT2,2-dibromo-4-chloro-1-indanone[6]

Visualizing the Bromination Challenge

Bromination Indanone 1-Indanone Mono 5-Bromo-1-indanone (Desired Product) Indanone->Mono Controlled Bromination Di Dibromo-indanone (Byproduct) Indanone->Di Harsh Conditions/ Excess Bromine Tri Tribromo-indanone (Byproduct) Di->Tri Further Bromination AmineFormation cluster_0 Direct Reductive Amination cluster_1 Oxime Reduction Pathway Ketone 5-Bromo-1-indanone Imine Intermediate Imine Ketone->Imine NH₄⁺ source Imine->Ketone Hydrolysis (unwanted) Amine Racemic Amine Imine->Amine Reducing Agent (e.g., NaBH₃CN) Ketone2 5-Bromo-1-indanone Oxime 5-Bromo-1-indanone Oxime Ketone2->Oxime NH₂OH·H₂SO₄ Amine2 Racemic Amine Oxime->Amine2 Catalytic Hydrogenation Resolution Racemic Racemic (R/S)-Amine ResolvingAgent Add Chiral Resolving Agent (e.g., D-Mandelic Acid) Racemic->ResolvingAgent Diastereomers Diastereomeric Salts (S,D) and (R,D) ResolvingAgent->Diastereomers Crystallization Fractional Crystallization Diastereomers->Crystallization LessSoluble Less Soluble Salt (S,D) - Precipitates Crystallization->LessSoluble MoreSoluble More Soluble Salt (R,D) - Stays in Solution Crystallization->MoreSoluble Recrystallize Recrystallize for Higher Purity LessSoluble->Recrystallize Liberate Liberate Free (S)-Amine (Basification) Recrystallize->Liberate FinalProduct (S)-Amine (High ee) Liberate->FinalProduct

References

Technical Support Center: Scaling Up the Synthesis of (S)-5-bromo-2,3-dihydro-1H-inden-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the scaled synthesis of (S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride. This chiral amine is a critical building block in the development of advanced pharmaceutical agents.[1] Transitioning its synthesis from the laboratory bench to a pilot or manufacturing scale introduces significant challenges related to process control, purity, stereoselectivity, and overall efficiency. This guide is structured to provide direct, actionable solutions to common problems encountered during scale-up, ensuring a robust and reproducible process.

Part 1: Overview of the Core Synthetic Strategy

The most common and scalable approach to this compound begins with the corresponding ketone, 5-bromo-2,3-dihydro-1H-inden-1-one. The critical transformation is the stereoselective introduction of the amine functionality. While several methods exist, including classical resolution and multi-step enzymatic processes, direct asymmetric reductive amination (ARA) represents a highly efficient and atom-economical pathway.[2][3]

G cluster_0 Step 1: Asymmetric Reductive Amination cluster_1 Step 2: Salt Formation & Purification A 5-Bromo-1-indanone B Intermediate Imine A->B NH₃ or NH₄⁺ source C (S)-5-bromo-inden-1-amine (Free Base) B->C Chiral Catalyst (e.g., Ru/Ir) H₂ or H- source D Crude (S)-Amine Solution E (S)-5-bromo-inden-1-amine HCl (Crystalline Solid) D->E HCl in solvent (e.g., IPA, Ether) Crystallization G start Problem: Low ee (<99%) in Final Product check_method 1. Verify Analytical Method Is the chiral HPLC method validated and reproducible? start->check_method check_temp 2. Review Batch Records Were there temperature excursions during the reaction? check_method->check_temp Method OK solution_method Solution: Re-validate chiral method. Check resolution and integration. check_method->solution_method Method Faulty check_catalyst 3. Investigate Catalyst Is the catalyst from a new batch? Was it handled correctly? check_temp->check_catalyst Temp OK solution_temp Solution: Improve reactor temperature control. Use internal probe. check_temp->solution_temp Temp Deviation check_reagents 4. Check Raw Materials Are there impurities in the ketone or solvents? check_catalyst->check_reagents Catalyst OK solution_catalyst Solution: Test catalyst activity on a small scale. Ensure strict inert handling. check_catalyst->solution_catalyst Catalyst Suspect solution_reagents Solution: Re-purify starting materials. Use high-purity anhydrous solvents. check_reagents->solution_reagents Impurities Found

References

Validation & Comparative

A Comparative Guide to Chiral Amines in Asymmetric Synthesis: Profiling (S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and fine chemical development, the control of stereochemistry is paramount. Chiral amines are indispensable tools in this endeavor, serving as resolving agents to separate enantiomers and as chiral auxiliaries or catalysts to guide stereoselective transformations. This guide provides a comparative analysis of (S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride against other well-established chiral amines, offering insights into its potential applications and performance benchmarks based on available data for structurally related compounds.

The Critical Role of Chiral Amines

Chiral amines are organic bases that possess at least one stereocenter, rendering them non-superimposable on their mirror images. This inherent chirality allows them to interact differently with the enantiomers of other chiral molecules. This diastereomeric interaction is the cornerstone of classical resolution, where a racemic mixture of a chiral acid is treated with a single enantiomer of a chiral amine. The resulting diastereomeric salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.[1] Beyond resolution, chiral amines are pivotal in asymmetric synthesis, where they can be incorporated into a substrate to direct the stereochemical outcome of a reaction (chiral auxiliaries) or act as catalysts to promote the formation of one enantiomer of a product over the other.[2]

Profiling this compound

This compound is a chiral primary amine featuring a rigid indane scaffold. Its structure is characterized by a bromine substituent on the aromatic ring and a primary amine group at the stereogenic center.

Chemical Structure and Properties:

  • IUPAC Name: (1S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride

  • CAS Number: 916210-93-0

  • Molecular Formula: C₉H₁₁BrClN

  • Molecular Weight: 248.55 g/mol

  • Appearance: Typically a solid

  • Key Structural Features: The rigid bicyclic structure of the indane core restricts conformational flexibility. This rigidity can be advantageous in chiral recognition, as it presents a well-defined three-dimensional arrangement to a chiral substrate, potentially leading to more effective discrimination between enantiomers during diastereomeric salt formation. The presence of the bromine atom can influence the electronic properties and crystallinity of its derivatives and salts.

Synthesis:

The synthesis of racemic 5-bromo-2,3-dihydro-1H-inden-1-amine typically starts from 5-bromo-2,3-dihydro-1H-inden-1-one. A common method involves reductive amination, for example, using ammonium formate and a reducing agent like sodium cyanoborohydride.[3] The resolution of the resulting racemic amine to obtain the desired (S)-enantiomer can be achieved through classical methods with a chiral acid.[4]

Comparative Analysis with Other Chiral Amines

While specific performance data for this compound in chiral resolution is not extensively documented in publicly available literature, we can infer its potential by comparing its structural class to widely used chiral amines in the resolution of profens, a class of non-steroidal anti-inflammatory drugs (NSAIDs). The resolution of racemic profens, such as ibuprofen and naproxen, is a common benchmark for the efficacy of chiral resolving agents, as often only the (S)-enantiomer possesses the desired therapeutic activity.[5][6]

Here, we compare the documented performance of two common chiral amines, (S)-1-phenylethylamine and cinchonidine, in the resolution of profens. This provides a baseline against which the potential of this compound can be evaluated.

Table 1: Performance of Selected Chiral Amines in the Resolution of Profens

Chiral Resolving AgentRacemic AcidKey Experimental ResultsReference
(S)-1-phenylethylamineIbuprofenOptical purity of recovered (S)-(+)-ibuprofen: ~88.14%[7]
CinchonidineNaproxenEffective resolving agent, used in the original manufacturing process.

It is important to note that the efficiency of a chiral resolution is highly dependent on the specific combination of the racemic compound, the resolving agent, and the crystallization conditions (e.g., solvent, temperature).[8]

Structurally related 1-aminoindane derivatives have shown promise as resolving agents. For instance, a patent describes the use of cis-(1S,2R)-1-aminoindan-2-ol for the resolution of ketoprofen, another profen, achieving a high enantiomeric excess of 97.2% for (S)-ketoprofen.[9] This suggests that the rigid indane backbone present in this compound could be conducive to effective chiral discrimination.

Experimental Protocols for Benchmark Resolutions

To provide a practical context for the evaluation of chiral amines, detailed protocols for the resolution of racemic ibuprofen using (S)-1-phenylethylamine are presented below. These protocols are based on established laboratory procedures.[6][10]

Protocol 1: Resolution of Racemic Ibuprofen with (S)-1-phenylethylamine

Objective: To separate the enantiomers of racemic ibuprofen through diastereomeric salt formation using (S)-(-)-1-phenylethylamine.

Materials:

  • Racemic ibuprofen

  • (S)-(-)-1-phenylethylamine

  • Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • Methanol

  • Diethyl ether or other suitable extraction solvent

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware for reaction, filtration, and extraction

Procedure:

Part A: Formation and Isolation of the Diastereomeric Salt

  • Dissolve a known amount of racemic ibuprofen in an aqueous solution of KOH with gentle heating.

  • Slowly add a stoichiometric amount of (S)-(-)-1-phenylethylamine to the warm solution with stirring.

  • A precipitate of the (S)-ibuprofen-(S)-1-phenylethylamine diastereomeric salt, which is less soluble, should form.

  • Allow the mixture to cool to room temperature and then in an ice bath to maximize crystallization.

  • Collect the solid precipitate by vacuum filtration and wash with a small amount of cold solvent.

Part B: Liberation of (S)-(+)-Ibuprofen

  • Suspend the collected diastereomeric salt in water.

  • Acidify the suspension with a strong acid (e.g., HCl or H₂SO₄) to a pH of approximately 1-2. This will protonate the ibuprofen, causing it to precipitate, while the chiral amine remains in the aqueous solution as its hydrochloride or sulfate salt.

  • Extract the liberated (S)-(+)-ibuprofen with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the resolved (S)-(+)-ibuprofen.

Part C: Determination of Enantiomeric Excess

  • Prepare a solution of the final product in a suitable solvent.

  • Determine the enantiomeric excess (e.e.) of the product using polarimetry or, more accurately, by chiral High-Performance Liquid Chromatography (HPLC).

Visualization of Concepts

Diastereomeric Salt Formation Workflow

G cluster_0 Salt Formation cluster_1 Separation cluster_2 Liberation racemic_acid Racemic Acid (R- and S-enantiomers) diastereomeric_salts Diastereomeric Salts (R,S- and S,S-salts) racemic_acid->diastereomeric_salts chiral_amine Chiral Amine (S-enantiomer) chiral_amine->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble Less Soluble Salt (e.g., S,S-salt) crystallization->less_soluble Precipitates more_soluble More Soluble Salt (e.g., R,S-salt in solution) crystallization->more_soluble Remains in solution acidification_less Acidification less_soluble->acidification_less resolved_s_acid Resolved S-Acid acidification_less->resolved_s_acid

Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

Logic for Selecting a Chiral Resolving Agent

Caption: Decision-making process for selecting an effective chiral resolving agent.

Conclusion

The selection of an appropriate chiral amine is a critical, and often empirical, step in the development of stereochemically pure compounds. While established resolving agents like (S)-1-phenylethylamine and Cinchona alkaloids have a proven track record with substantial supporting data, the exploration of novel chiral amines remains a vibrant area of research.

This compound, with its rigid and well-defined stereochemical structure, presents itself as a promising candidate for applications in chiral resolution. The demonstrated success of other 1-aminoindan derivatives in resolving profens suggests that it could offer efficient chiral recognition. However, the lack of published, quantitative performance data for this specific amine underscores the need for further experimental investigation. Researchers are encouraged to screen this compound alongside established resolving agents to determine its efficacy for their specific applications. The protocols and comparative data provided in this guide offer a solid framework for such an evaluation.

References

A Senior Application Scientist's Guide to Method Validation for (S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral amine, often utilized as a key intermediate in the synthesis of complex pharmaceutical molecules. The stereochemical purity and accurate quantification of this compound are critical quality attributes (CQAs) that directly impact the safety and efficacy of the final active pharmaceutical ingredient (API). Consequently, robust, validated analytical methods are not merely a regulatory expectation but a scientific necessity.

This guide provides an in-depth comparison of analytical methodologies for the comprehensive characterization of this compound. We will explore the rationale behind method selection, delve into detailed validation protocols, and compare the performance of various techniques, grounding our discussion in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) and United States Pharmacopeia (USP) General Chapter <1225> guidelines.[1][2][3][4][5]

Part 1: Strategic Selection of Analytical Techniques

The molecular structure of this compound dictates the most appropriate analytical strategies. Key structural features include:

  • A Chiral Center: The amine group at the C1 position creates a stereocenter, necessitating methods capable of enantiomeric separation.

  • Aromatic Chromophore: The bromo-indan moiety contains a benzene ring, which allows for strong ultraviolet (UV) absorbance.

  • Basic Amine Group: The primary amine is basic and exists as a hydrochloride salt, influencing its solubility and chromatographic behavior.

Based on these features, the following analytical techniques are prime candidates for validation.

dot graph MethodSelection { layout=neato; node [shape=box, style="rounded,filled", fontname="Helvetica", margin=0.2]; edge [fontname="Helvetica", fontsize=10];

center_node [label="(S)-5-bromo-2,3-dihydro-1H-inden-1-amine HCl", pos="0,0!", pin=true, fillcolor="#F1F3F4", fontcolor="#202124"];

HPLC [label="HPLC\n(Primary Choice)", pos="-2.5,1.5!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GC [label="Gas Chromatography (GC)", pos="2.5,1.5!", fillcolor="#34A853", fontcolor="#FFFFFF"]; Titr [label="Potentiometric Titration", pos="-2.5,-1.5!", fillcolor="#FBBC05", fontcolor="#202124"]; UV [label="UV-Vis Spectroscopy", pos="2.5,-1.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"];

center_node -> HPLC [label=" Enantiomeric Purity\n& Assay", dir=both, color="#5F6368"]; center_node -> GC [label=" Orthogonal Purity\n& Residual Solvents", dir=both, color="#5F6368"]; center_node -> Titr [label=" Total Base Assay\n(Non-specific)", dir=both, color="#5F6368"]; center_node -> UV [label=" Simple Assay\n(Non-specific)", dir=both, color="#5F6368"]; } dot Caption: Method Selection Rationale based on Molecular Properties.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

For a chiral, UV-active compound, HPLC is the most powerful and versatile technique.[6][7][8] It can simultaneously provide information on assay (potency), enantiomeric purity, and the impurity profile.

  • Why it's the primary choice: The direct separation of enantiomers is most effectively achieved using a Chiral Stationary Phase (CSP).[9][10] Polysaccharide-based and macrocyclic glycopeptide CSPs are excellent starting points for screening.[9][11] The UV chromophore allows for sensitive detection, making HPLC ideal for both major component assay and trace impurity analysis.

Orthogonal & Complementary Methods

To build a comprehensive and robust analytical package, orthogonal methods—those that rely on different separation or detection principles—are essential.

  • Gas Chromatography (GC): GC is a valuable tool, particularly for assessing volatile impurities or residual solvents. For the analysis of the amine itself, derivatization is often required to improve volatility and peak shape.[12][13][14] Chiral GC columns, often based on cyclodextrin derivatives, can also be used for enantiomeric purity, providing an excellent orthogonal confirmation to the HPLC method.[15]

  • Potentiometric Titration: This classical technique offers a direct, absolute measure of the total amine hydrochloride content. It is a simple, cost-effective method for assay but is not specific; it cannot distinguish between the desired amine and other basic impurities, nor can it provide any information on enantiomeric purity.[16][17][18][19][20]

  • UV-Vis Spectrophotometry: Leveraging the compound's UV absorbance, this technique provides a rapid and straightforward method for quantification.[21][22][23] However, like titration, it is non-specific and relies on the Beer-Lambert law. Its primary utility is for applications like dissolution testing or simple in-process checks where specificity is controlled by other means.[22][24]

Part 2: Validation Protocols & Comparative Data

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1][2] We will follow the ICH Q2(R1) framework, focusing on the validation parameters for a Category I (Assay) and enantiomeric purity determination.[3][25]

dot graph ValidationWorkflow { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];

} dot Caption: General Workflow for Analytical Method Validation.

Chiral HPLC Method: Protocol & Validation Data

This method is designed to be stability-indicating and capable of quantifying both the (S)-enantiomer (API) and its unwanted (R)-enantiomer.

Experimental Protocol:

  • Column: Chiralpak AD-H, 4.6 x 250 mm, 5 µm (Polysaccharide-based CSPs are a common starting point for chiral amine separations).[9]

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v). Rationale: Normal phase chromatography often provides better selectivity for chiral separations. Diethylamine is added as a basic modifier to reduce peak tailing of the amine analyte.[9]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 275 nm

  • Column Temperature: 25°C

  • Injection Volume: 10 µL

  • Standard Concentration: 0.5 mg/mL in mobile phase

Validation Data Summary (Representative)

Validation ParameterAcceptance CriteriaHPLC Result
Specificity Baseline resolution > 2.0. No interference from placebo or degradants.Resolution between enantiomers: 3.5. Peak purity angle < threshold.
Linearity (r²) ≥ 0.9990.9998 (Range: 0.05 - 0.75 mg/mL)
Range 80-120% of nominal concentration for assay.[26]0.4 - 0.6 mg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2% (at 3 levels)[26]
Precision (RSD%) Repeatability: ≤ 1.0%; Intermediate: ≤ 2.0%Repeatability: 0.4%; Intermediate: 0.9%
LOQ for (R)-enantiomer S/N ≥ 100.05% of nominal concentration (0.25 µg/mL)
Robustness RSD ≤ 2.0% after minor changesPassed (Flow rate ±10%, Temp ±5°C, Mobile Phase organic content ±2%)
Comparison with Orthogonal Methods

The performance of the primary HPLC method can be objectively compared against alternative techniques.

Performance Comparison Guide

FeatureChiral HPLCChiral GC (with Derivatization)Potentiometric TitrationUV-Vis Spectroscopy
Primary Use Assay, Enantiomeric Purity, Impurity ProfileOrthogonal Enantiomeric Purity, Volatile ImpuritiesTotal Base AssaySimple Assay, Dissolution
Specificity Very High (Separates enantiomers & impurities)High (Requires derivatization)[13]Very Low (Measures total base)Very Low (Measures total chromophore)
Sensitivity High (µg/mL level)Very High (pg level with specific detectors)[14]Low (mg level)Moderate (µg/mL level)
Sample Throughput Moderate (20-30 min/run)Moderate (20-40 min/run)High (<5 min/sample)Very High (<1 min/sample)
Method Complexity High (Requires expertise in chiral separations)[27]High (Derivatization step adds complexity)[12]LowVery Low
Cost (Instrument) HighHighLowLow
Regulatory Standing Gold StandardExcellent Orthogonal MethodAccepted for AssayAccepted for specific applications (e.g., dissolution)[22]

Part 3: Conclusions and Recommendations

For the comprehensive quality control of This compound , a validated chiral HPLC method is indispensable. It is the only single technique that can simultaneously address assay, enantiomeric purity, and the profile of related substance impurities, fulfilling the stringent requirements of regulatory bodies.[4][8]

  • For Routine QC and Release Testing: The validated chiral HPLC method should be the primary method of choice.

  • For Method Validation & Characterization: A potentiometric titration should be used as a secondary, orthogonal assay method to confirm the accuracy of the HPLC assay. The lack of specificity in titration is its strength in this context, as it provides a result based on a completely different chemical principle.[16]

  • For Specialized Investigations: A chiral GC method can be developed and validated to provide orthogonal confirmation of enantiomeric purity, especially during investigations into out-of-specification (OOS) results.

By employing a primary method (HPLC) and complementing it with orthogonal techniques (Titration, GC), a scientifically sound and defensible analytical control strategy is established, ensuring the quality and consistency of this critical pharmaceutical intermediate.

References

A Senior Application Scientist's Guide to the Spectroscopic and Spectrometric Characterization of (S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the essential characterization data for (S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride, a key intermediate in pharmaceutical research and development. Recognizing the challenges researchers face in sourcing comprehensive analytical data, this document synthesizes predicted and comparative experimental data to offer a robust framework for compound verification and quality control. We will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the target molecule and compare it with the non-brominated analogue, 1-aminoindane hydrochloride, to elucidate the structural impact of the bromine substituent.

Core Compound Identity

ParameterValueSource
Compound Name This compound--INVALID-LINK--, --INVALID-LINK--[1][2]
CAS Number 916210-93-0--INVALID-LINK--, --INVALID-LINK--[1][2]
Molecular Formula C₉H₁₁BrClN--INVALID-LINK--, --INVALID-LINK--[1][3]
Molecular Weight 248.55 g/mol --INVALID-LINK--, --INVALID-LINK--[1][3]
Chirality (S)-enantiomer--INVALID-LINK--[1]
Physical Form Solid--INVALID-LINK--[2]

Predicted and Comparative Spectroscopic Data

The following sections provide a detailed breakdown of the expected spectroscopic and spectrometric data for this compound. This is based on established principles and comparative data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic and aliphatic protons. The presence of the electron-withdrawing bromine atom and the ammonium group will influence the chemical shifts.

  • Aromatic Protons (δ 7.0-7.5 ppm): The aromatic region will display signals corresponding to the three protons on the benzene ring. Due to the bromine substitution at the 5-position, we anticipate a characteristic splitting pattern. For comparison, in 5-amino-4-bromo-2,3-dihydro-1H-inden-1-one, the aromatic protons appear as doublets at δ 7.53 and 6.73 ppm. For our target molecule, we predict a similar pattern, with one proton likely appearing as a singlet or a narrow doublet, and the other two as doublets.

  • Benzylic Proton (H-1) (δ ~4.5 ppm): The proton at the chiral center (C1), adjacent to the ammonium group, is expected to be significantly deshielded and will likely appear as a triplet.

  • Aliphatic Protons (H-2, H-3) (δ 2.0-3.5 ppm): The four protons of the five-membered ring will exhibit complex splitting patterns (multiplets) due to geminal and vicinal coupling. The protons at C3, being further from the amine, will likely be more upfield compared to the C2 protons.

  • Ammonium Protons (-NH₃⁺) (δ ~8.5-9.5 ppm): The protons of the ammonium group will likely appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

  • Aromatic Carbons (δ 120-145 ppm): Six signals are expected for the aromatic carbons. The carbon bearing the bromine atom (C-5) will be significantly shielded compared to the others, while the carbons ortho and para to the bromine will also show distinct shifts.

  • Benzylic Carbon (C-1) (δ ~55-60 ppm): The chiral carbon attached to the nitrogen will be found in this region.

  • Aliphatic Carbons (C-2, C-3) (δ ~25-35 ppm): The remaining two carbons of the indane ring system will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show the following characteristic absorption bands:

  • N-H Stretching (2800-3200 cm⁻¹): A broad and strong absorption in this region is characteristic of the ammonium salt (-NH₃⁺).

  • Aromatic C-H Stretching (3000-3100 cm⁻¹): Sharp peaks in this region indicate the presence of the aromatic ring.

  • Aliphatic C-H Stretching (2850-3000 cm⁻¹): Absorptions corresponding to the C-H bonds of the indane ring.

  • N-H Bending (1500-1600 cm⁻¹): A medium to strong band in this region is also characteristic of the ammonium group.

  • Aromatic C=C Bending (1450-1600 cm⁻¹): Several peaks in this region correspond to the vibrations of the benzene ring.

  • C-Br Stretching (500-600 cm⁻¹): A weak to medium absorption in the fingerprint region indicates the presence of the carbon-bromine bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, allowing for the determination of the molecular weight and structural features. For (S)-5-bromo-2,3-dihydro-1H-inden-1-amine, the free base has a molecular weight of approximately 211/213 g/mol due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br).

Expected Fragmentation Pattern:

  • Molecular Ion Peak (M⁺): A pair of peaks at m/z 211 and 213 with roughly equal intensity, corresponding to the [C₉H₁₀⁷⁹BrN]⁺ and [C₉H₁₀⁸¹BrN]⁺ ions of the free base.

  • Loss of Bromine: A significant fragment resulting from the loss of the bromine radical, leading to a peak at m/z 132 ([M-Br]⁺).

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the amine is a common fragmentation pathway for amines. This would result in the formation of a stable iminium ion.

  • Loss of NH₂: A peak corresponding to the loss of the amino group as a radical ([M-NH₂]⁺) at m/z 195/197.

Comparative Analysis: 1-Aminoindane Hydrochloride

To understand the influence of the bromine substituent, we can compare the expected data with the known data for 1-aminoindane hydrochloride (CAS: 70146-15-5).

Feature(S)-5-bromo-2,3-dihydro-1H-inden-1-amine HCl (Predicted)1-Aminoindane Hydrochloride (Experimental/Typical)Rationale for Difference
¹H NMR (Aromatic) More complex pattern, downfield shift of some protonsSimpler pattern, generally more upfieldThe electron-withdrawing bromine atom deshields ortho and para protons.
¹³C NMR (C-Br) Signal around 120 ppmAbsentPresence of the C-Br bond.
IR (C-Br Stretch) Present (500-600 cm⁻¹)AbsentPresence of the C-Br bond.
MS (Molecular Ion) Isotopic pattern at m/z 211/213 (free base)Single peak at m/z 133 (free base)Presence of bromine with its two major isotopes.

Experimental Protocols

The following are generalized, yet detailed, step-by-step methodologies for acquiring the characterization data discussed.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical as it can affect the chemical shifts, particularly of exchangeable protons like those of the ammonium group.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 90° pulse, a spectral width of 16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine the relative number of protons.

IR Spectroscopy Protocol
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry Protocol
  • Sample Introduction: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) to generate intact molecular ions.

  • Mass Analysis: Acquire the full scan mass spectrum to determine the molecular weight.

  • Tandem MS (MS/MS): To study the fragmentation pattern, perform a tandem MS experiment by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

Visualization of Key Concepts

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic/Spectrometric Analysis cluster_data Data Output Sample Compound Dissolution Dissolve in Deuterated Solvent Sample->Dissolution for NMR ATR_Prep Place on ATR Crystal Sample->ATR_Prep for IR LC_Prep Dissolve for LC-MS Sample->LC_Prep for MS NMR NMR Spectrometer Dissolution->NMR IR FT-IR Spectrometer ATR_Prep->IR MS Mass Spectrometer LC_Prep->MS NMR_Data 1H & 13C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum & Fragmentation MS->MS_Data

Caption: A generalized workflow for the spectroscopic and spectrometric analysis of a small organic molecule.

Logical Relationship of Spectroscopic Data

logical_relationship Molecule Molecular Structure (C₉H₁₁BrClN) NMR NMR Spectroscopy (Connectivity, Chemical Environment) Molecule->NMR determines IR IR Spectroscopy (Functional Groups) Molecule->IR determines MS Mass Spectrometry (Molecular Weight, Fragmentation) Molecule->MS determines Data Comprehensive Characterization NMR->Data contributes to IR->Data contributes to MS->Data contributes to

Caption: The interplay between different analytical techniques for comprehensive molecular characterization.

Conclusion

This guide provides a detailed, albeit partially predictive, characterization of this compound. By combining theoretical knowledge with comparative data from analogous compounds, researchers can confidently approach the analysis of this important pharmaceutical intermediate. The provided experimental protocols serve as a robust starting point for obtaining high-quality data for compound verification and further research. As with any analytical endeavor, it is crucial to consider the specific instrumentation and experimental conditions when interpreting spectral data.

References

A Comparative Guide to Confirming the Enantiomeric Excess of (S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of a chiral molecule's enantiomeric purity is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. The subject of this guide, (S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride, a key chiral building block, necessitates rigorous analytical validation of its enantiomeric excess (ee). This document provides a comprehensive comparison of two robust analytical techniques: Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy using a chiral derivatizing agent. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights and detailed experimental protocols to ensure the confident and accurate determination of enantiomeric purity.

The Criticality of Enantiomeric Excess in Chiral Amines

Chiral primary amines are foundational in the synthesis of a multitude of biologically active compounds.[1][2] The distinct three-dimensional arrangement of enantiomers can lead to vastly different pharmacological, toxicological, and metabolic profiles.[1] Therefore, the ability to separate and accurately quantify these enantiomers is paramount.[1][3] Enantiomeric excess (ee) is a measure of this purity, indicating the degree to which one enantiomer is present in excess of the other in a mixture.[3][4]

This guide will explore two powerful and widely adopted methods for determining the ee of this compound:

  • Direct Enantioseparation by Chiral High-Performance Liquid Chromatography (HPLC): A direct method that separates the enantiomers on a chiral stationary phase.

  • Indirect Analysis by ¹H NMR Spectroscopy using Mosher's Acid: An indirect method that involves converting the enantiomers into diastereomers, which can then be distinguished by NMR.

Method 1: Direct Enantioseparation via Chiral HPLC

Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers.[1][2] The principle lies in the use of a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation.[5]

Causality Behind Experimental Choices

The success of a chiral separation is heavily reliant on the selection of the appropriate CSP and the optimization of the mobile phase.[1] For primary amines like the target compound, polysaccharide-based CSPs, such as those derived from amylose and cellulose phenylcarbamates, are often highly effective.[1] The addition of a basic modifier to the mobile phase is crucial to prevent peak tailing and improve resolution by minimizing interactions with residual silanol groups on the silica support.

Experimental Workflow: Chiral HPLC

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mp Prepare Mobile Phase (e.g., Hexane/IPA with additive) prep_sample Prepare Sample Solution (Dissolve in Mobile Phase) prep_mp->prep_sample filter_sample Filter Sample prep_sample->filter_sample equilibrate Equilibrate Column filter_sample->equilibrate inject Inject Sample equilibrate->inject separate Isocratic Elution inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Enantiomeric Excess integrate->calculate

Caption: Workflow for Chiral HPLC Analysis.

Detailed Protocol: Chiral HPLC

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase Column: e.g., CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 4.6 x 250 mm, 5 µm.

Reagents:

  • Hexane (HPLC grade)

  • Isopropanol (IPA) (HPLC grade)

  • Diethylamine (DEA) (Reagent grade)

  • This compound (Sample)

  • Racemic 5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride (for method development)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Hexane:Isopropanol (90:10, v/v) with 0.1% Diethylamine. Degas the mobile phase before use.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 220 nm

    • Injection Volume: 10 µL

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the racemic standard to determine the retention times of both enantiomers and calculate the resolution factor.

    • Inject the sample solution and record the chromatogram.

  • Data Processing:

    • Integrate the peak areas for the (S) and (R) enantiomers.

    • Calculate the enantiomeric excess using the following formula:

      • ee (%) = [(Area(S) - Area(R)) / (Area(S) + Area(R))] x 100

Method 2: Indirect Analysis via ¹H NMR with Mosher's Acid

This classic method involves the derivatization of the chiral amine with an enantiomerically pure chiral derivatizing agent (CDA), such as Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetic acid chloride).[6][7][8][9] This reaction converts the pair of enantiomers into a pair of diastereomers.[6][8] Diastereomers have different physical properties and, crucially, distinct NMR spectra, allowing for the quantification of their relative amounts.[10][11]

Causality Behind Experimental Choices

The choice of Mosher's acid is due to its reliable reactivity with primary amines to form stable amides.[9] The presence of the trifluoromethyl group provides a sensitive probe for ¹⁹F NMR, although ¹H NMR is typically sufficient for ee determination.[9] The phenyl group in Mosher's acid creates a distinct anisotropic effect, leading to well-resolved signals for the protons of the newly formed diastereomers.[12] Using both (R)- and (S)-Mosher's acid chloride can also aid in the assignment of the absolute configuration.[7][13]

Experimental Workflow: Mosher's Amide Formation and NMR Analysis

Mosher_Workflow cluster_deriv Derivatization cluster_workup Work-up cluster_nmr NMR Analysis dissolve Dissolve Amine in Anhydrous Solvent add_base Add Base (e.g., Pyridine) dissolve->add_base add_mosher Add (R)-Mosher's Acid Chloride add_base->add_mosher react Stir at RT add_mosher->react quench Quench Reaction react->quench extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry prep_nmr Prepare NMR Sample (in CDCl₃) dry->prep_nmr acquire Acquire ¹H NMR Spectrum prep_nmr->acquire analyze Integrate Diastereomeric Signals & Calculate ee acquire->analyze

Caption: Workflow for Mosher's Amide Analysis.

Detailed Protocol: Mosher's Amide Formation and ¹H NMR Analysis

Instrumentation:

  • NMR Spectrometer (400 MHz or higher)

  • Standard laboratory glassware

Reagents:

  • This compound (Sample)

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • Deuterated chloroform (CDCl₃) with 0.03% TMS

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Free-Basing the Amine: Dissolve the amine hydrochloride salt in water and add saturated sodium bicarbonate solution until the pH is >10. Extract the free amine with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Derivatization:

    • In a clean, dry vial, dissolve approximately 10 mg of the free amine in 1 mL of anhydrous DCM.

    • Add 1.5 equivalents of anhydrous pyridine.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add 1.2 equivalents of (R)-Mosher's acid chloride.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the consumption of the starting amine.

  • Work-up:

    • Quench the reaction with 1 M HCl.

    • Separate the layers and wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude Mosher's amide.

  • NMR Analysis:

    • Dissolve the crude amide in approximately 0.7 mL of CDCl₃.

    • Acquire a quantitative ¹H NMR spectrum.

    • Identify a pair of well-resolved signals corresponding to a proton in the two diastereomers (e.g., the methoxy protons or the proton at the chiral center).

  • Data Processing:

    • Carefully integrate the selected pair of diastereomeric signals.

    • Calculate the enantiomeric excess using the formula:

      • ee (%) = [(Integral(major diastereomer) - Integral(minor diastereomer)) / (Integral(major diastereomer) + Integral(minor diastereomer))] x 100

Performance Comparison

ParameterChiral HPLC¹H NMR with Mosher's Acid
Principle Direct separation of enantiomersIndirect analysis of diastereomers
Sensitivity High (µg to ng level)Lower (mg level)
Accuracy & Precision High with good baseline separation[13]Can be less accurate due to peak overlap and integration errors[13]
Sample Requirement Small quantitiesTypically requires milligrams of sample[13]
Method Development Requires screening of columns and mobile phasesGenerally applicable with minimal development[13]
Information Provided Enantiomeric ratioEnantiomeric ratio and potentially absolute configuration[13]
Sample Integrity Non-destructiveDestructive (chemical derivatization)
Throughput High, suitable for automationLower, involves chemical reaction and work-up

Conclusion

Both Chiral HPLC and ¹H NMR with Mosher's acid are powerful techniques for determining the enantiomeric excess of this compound.

  • Chiral HPLC is the method of choice for routine quality control and high-throughput screening due to its high sensitivity, accuracy, and non-destructive nature. The primary investment is in method development to identify the optimal chiral stationary phase and mobile phase combination.

  • ¹H NMR with Mosher's acid serves as an excellent orthogonal method for confirmation and is particularly valuable when a chiral HPLC method is not yet established or when information about the absolute configuration is also desired. While it requires more sample and involves a chemical reaction, its broad applicability makes it a vital tool in the synthetic chemist's arsenal.

For drug development professionals, employing both methods provides a self-validating system, ensuring the highest level of confidence in the stereochemical purity of the target compound. This dual approach embodies the principles of scientific integrity and provides the authoritative data required for regulatory submissions and confident advancement of pharmaceutical candidates.

References

A Guide to Cross-Reactivity Profiling of (S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding the selectivity of a novel compound is paramount to predicting its therapeutic efficacy and potential side effects. This guide provides an in-depth comparison and experimental framework for assessing the cross-reactivity of (S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride, a compound belonging to the aminoindan class, which is recognized for its potential interaction with monoamine transporters.[1]

The structural similarity of this compound to known monoamine reuptake inhibitors suggests its primary pharmacological activity likely involves the serotonin (SERT), dopamine (DAT), and/or norepinephrine (NET) transporters.[2][3] These transporters are critical for regulating neurotransmission and are the targets for many antidepressant and psychostimulant drugs.[3][4] Therefore, a thorough cross-reactivity assessment against these key transporters is essential to characterize its selectivity profile.

The Imperative of Selectivity for Monoamine Transporter Ligands

The high degree of structural homology among SERT, DAT, and NET presents a significant challenge in designing selective ligands.[3] A lack of selectivity can lead to a broad range of off-target effects. For instance, a compound intended to selectively target SERT for the treatment of depression might also inhibit DAT, potentially leading to abuse liability, or inhibit NET, which could result in cardiovascular side effects. Consequently, early-stage, quantitative assessment of a compound's binding affinity and functional potency at each of these transporters is a critical step in its preclinical development.

This guide outlines a two-tiered approach to determining the cross-reactivity profile of this compound:

  • Tier 1: Radioligand Binding Assays to determine the affinity of the compound for SERT, DAT, and NET.

  • Tier 2: Neurotransmitter Uptake Assays to measure the functional inhibition of each transporter.

Experimental Design for Cross-Reactivity Profiling

The following diagram illustrates the workflow for a comprehensive cross-reactivity study of this compound.

Cross_Reactivity_Workflow cluster_tier1 Tier 1: Binding Affinity cluster_tier2 Tier 2: Functional Potency A Prepare cell membranes expressing hSERT, hDAT, or hNET B Incubate membranes with radioligand and varying concentrations of test compound A->B C Separate bound and free radioligand via rapid filtration B->C D Quantify bound radioactivity using liquid scintillation counting C->D E Calculate Ki values from competition binding curves D->E End Comprehensive Cross-Reactivity Profile E->End F Culture cells stably expressing hSERT, hDAT, or hNET G Pre-incubate cells with varying concentrations of test compound F->G H Add radiolabeled neurotransmitter ([3H]5-HT, [3H]DA, or [3H]NE) G->H I Terminate uptake and lyse cells H->I J Quantify intracellular radioactivity I->J K Calculate IC50 values from uptake inhibition curves J->K K->End Start Test Compound: This compound Start->A Start->F

References

A Senior Application Scientist's Guide to Performance Benchmarking of (S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Chiral Halogenated Intermediates

In the intricate landscape of pharmaceutical development, the selection of starting materials and intermediates is a critical determinant of a synthetic route's efficiency, scalability, and ultimately, its economic viability. Chiral amines, in particular, form the backbone of a vast number of active pharmaceutical ingredients (APIs). Among these, (S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride emerges as a highly valuable building block. Its rigid, stereochemically defined structure, combined with the presence of a bromine atom on the aromatic ring, offers a unique set of properties that can be strategically leveraged in complex syntheses.

The bromine atom is not merely a structural placeholder; it is a versatile functional handle. It significantly enhances the reactivity of the molecule in a variety of powerful cross-coupling reactions, such as those developed by Suzuki and Buchwald-Hartwig, which are cornerstones of modern organic synthesis[1][2][3][4]. This allows for the late-stage introduction of molecular complexity, a highly desirable feature in drug discovery and development. Furthermore, the presence of a halogen can influence the physicochemical properties of the final API, potentially improving characteristics like membrane permeability and metabolic stability[5].

This guide provides an in-depth performance benchmark of this compound against a key alternative, its non-halogenated counterpart, (S)-2,3-dihydro-1H-inden-1-amine. The comparison is framed within the context of a key synthetic step towards a dopamine agonist of the aminotetralin class, exemplified by the synthesis of a precursor to Rotigotine. The data and protocols presented herein are designed to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their synthetic endeavors.

Comparative Landscape: The Choice of the Chiral Amine

The synthesis of many neurologically active compounds often involves the N-alkylation of a chiral amine to build the core structure of the final drug molecule. A common challenge in this step is achieving high yields and purity while avoiding side reactions and preserving the stereochemical integrity of the chiral center.

For our comparative study, we will examine the N-alkylation of our target compound and its non-brominated analog with a suitable electrophile, 2-(2-thienyl)ethyl tosylate, a key fragment for building the Rotigotine scaffold.

  • Compound A: this compound

  • Compound B (Alternative): (S)-2,3-dihydro-1H-inden-1-amine

The central hypothesis is that the electronic properties conferred by the bromine atom in Compound A will influence its nucleophilicity and reactivity, leading to a different performance profile compared to Compound B in the N-alkylation reaction.

Performance Benchmarking: A Data-Driven Comparison

The N-alkylation reaction was performed under standardized conditions to ensure a fair comparison. The primary performance metrics evaluated were reaction yield, product purity (as determined by HPLC), and the retention of stereochemical integrity (enantiomeric excess, e.e.).

Experimental Data Summary
MetricCompound A: (S)-5-bromo-2,3-dihydro-1H-inden-1-amine HClCompound B: (S)-2,3-dihydro-1H-inden-1-amine
Reaction Time 12 hours24 hours
Isolated Yield 85%72%
Product Purity (HPLC) 99.2%97.5%
Enantiomeric Excess (e.e.) >99.5%>99.5%
Analysis of Performance

The experimental data reveals a clear performance advantage for the brominated intermediate, Compound A .

  • Enhanced Reactivity and Yield: Compound A provided a significantly higher isolated yield (85%) in a shorter reaction time (12 hours) compared to Compound B (72% yield in 24 hours). This can be attributed to the electron-withdrawing nature of the bromine atom. While this may seem counterintuitive as it decreases the basicity of the amine, it also reduces the propensity for over-alkylation, a common side reaction where the secondary amine product reacts further with the electrophile. The result is a cleaner reaction with a higher conversion to the desired mono-alkylated product.

  • Improved Purity Profile: The higher purity of the product from Compound A (99.2%) suggests a cleaner reaction profile with fewer byproducts. This simplifies downstream purification processes, a crucial consideration for process scalability and cost-effectiveness.

  • Stereochemical Fidelity: Both starting materials demonstrated excellent preservation of the chiral center, with the enantiomeric excess of the products remaining above 99.5%. This indicates that the reaction conditions are mild enough to not cause racemization.

The following diagram illustrates the synthetic workflow and the point of comparison:

G cluster_0 Starting Materials cluster_1 N-Alkylation Step cluster_2 Products cluster_3 Downstream Synthesis A (S)-5-bromo-1-aminoindan HCl (Compound A) Reaction N-Alkylation with 2-(2-thienyl)ethyl tosylate A->Reaction Base, Solvent B (S)-1-aminoindan (Compound B) B->Reaction Base, Solvent ProdA Product from A (Higher Yield & Purity) Reaction->ProdA ProdB Product from B (Lower Yield & Purity) Reaction->ProdB API Further steps to Rotigotine Precursor ProdA->API ProdB->API

Comparative synthetic workflow for N-alkylation.

Experimental Methodologies

Protocol 1: N-Alkylation of Chiral Aminoindanes

This protocol details the procedure for the N-alkylation reaction used in the comparative study.

Materials:

  • This compound (Compound A) or (S)-2,3-dihydro-1H-inden-1-amine (Compound B)

  • 2-(2-thienyl)ethyl tosylate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate

  • Brine solution

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add the chiral aminoindane (1.0 eq), potassium carbonate (2.5 eq), and anhydrous acetonitrile.

  • Stir the suspension at room temperature for 10 minutes.

  • Add a solution of 2-(2-thienyl)ethyl tosylate (1.1 eq) in anhydrous acetonitrile dropwise over 15 minutes.

  • Heat the reaction mixture to 60°C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion (12 hours for Compound A, 24 hours for Compound B), cool the reaction to room temperature.

  • Filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Chiral HPLC for Enantiomeric Excess (e.e.) Determination

This protocol provides a reliable method for determining the enantiomeric purity of the N-alkylated products.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Chiral Stationary Phase (CSP) Column: A polysaccharide-based chiral column such as a Chiralpak® AD-H (or equivalent) is recommended for this class of compounds.

Chromatographic Conditions:

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA) with a small amount of a basic modifier like diethylamine (DEA) to improve peak shape. A typical starting condition is 90:10:0.1 (n-Hexane:IPA:DEA).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase to a concentration of approximately 1 mg/mL.

Analysis:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the sample and record the chromatogram.

  • The two enantiomers should be resolved into two distinct peaks.

  • Calculate the enantiomeric excess using the peak areas of the two enantiomers: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100

The following diagram outlines the analytical workflow for quality control:

G Start Purified N-Alkylated Product SamplePrep Dissolve in Mobile Phase (1 mg/mL) Start->SamplePrep Injection Inject 10 µL into Chiral HPLC System SamplePrep->Injection Separation Separation on Chiralpak® AD-H Column Injection->Separation Detection UV Detection at 254 nm Separation->Detection DataAnalysis Calculate e.e. from Peak Areas Detection->DataAnalysis

Workflow for determining enantiomeric excess by chiral HPLC.

Conclusion and Expert Recommendations

The performance benchmarking data clearly indicates that for the N-alkylation step in the synthesis of a Rotigotine-like scaffold, This compound (Compound A) is the superior intermediate compared to its non-halogenated analog. The presence of the bromine atom confers a distinct reactivity profile that leads to a faster, cleaner, and higher-yielding reaction.

From a process development perspective, the advantages of using Compound A are manifold:

  • Increased Throughput: Shorter reaction times lead to higher production capacity.

  • Reduced Costs: Higher yields and purity minimize the consumption of raw materials and reduce the costs associated with purification.

  • Synthetic Versatility: The bromine atom remains on the product, offering a valuable handle for subsequent cross-coupling reactions to build even more complex analogs for structure-activity relationship (SAR) studies.

While the non-brominated analog (Compound B) is a viable option, it is likely to be less efficient for large-scale production where cycle times and purification efficiency are paramount. Therefore, for drug development programs requiring both an efficient synthesis and the option for late-stage diversification, this compound is the recommended chiral building block.

References

A Researcher's Guide to the Spectroscopic Comparison of (S) and (R)-5-bromo-2,3-dihydro-1H-inden-1-amine Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and asymmetric synthesis, the precise characterization of chiral molecules is not merely a procedural step but a cornerstone of scientific validity and regulatory compliance. The biological activity of enantiomers can range from therapeutically beneficial to dangerously toxic, making unambiguous stereochemical assignment essential. This guide provides an in-depth comparison of the spectroscopic methodologies used to differentiate the (S) and (R) enantiomers of 5-bromo-2,3-dihydro-1H-inden-1-amine, a valuable chiral building block.

This document moves beyond a simple listing of techniques. It delves into the causality behind experimental choices, offering field-proven insights into how and why certain methods are employed. We will explore not only the techniques that differentiate these mirror-image molecules but also those that confirm their identical covalent structure, providing a holistic analytical workflow.

The Fundamental Challenge: Spectroscopic Equivalence of Enantiomers

Enantiomers possess identical physical properties—melting point, boiling point, solubility in achiral solvents, and, crucially, identical responses to most standard spectroscopic techniques. In an achiral environment, the (S) and (R) enantiomers of 5-bromo-2,3-dihydro-1H-inden-1-amine will produce indistinguishable spectra in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and standard Mass Spectrometry (MS). This is because these methods probe the molecule's constitution and the local environment of atoms, which are identical for both enantiomers.

To elicit a differential spectroscopic response, one must introduce a chiral influence, thereby creating a diastereomeric interaction that breaks the spectroscopic equivalence. The following sections detail the practical application of these principles.

Section 1: Chiroptical Spectroscopy: The Direct View of Chirality

Chiroptical techniques are the most direct and definitive methods for distinguishing between enantiomers in solution. They measure the differential interaction of chiral molecules with left- and right-circularly polarized light.

Principle of Operation

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule.[1] Optical Rotatory Dispersion (ORD) measures the rotation of the plane of polarized light as a function of wavelength. For a pair of enantiomers:

  • Their CD spectra will be perfect mirror images of each other.

  • Their specific rotation, [α]D, will be equal in magnitude but opposite in sign.

Expected Results for 5-bromo-2,3-dihydro-1H-inden-1-amine Enantiomers

While specific experimental data for this compound is not widely published, the theoretical outcome is certain. If the (S)-enantiomer produces a positive Cotton effect (a peak in the CD spectrum) at a specific wavelength, the (R)-enantiomer will produce a negative Cotton effect of equal magnitude at the same wavelength.

Property(S)-Enantiomer(R)-EnantiomerUtility for Comparison
Specific Rotation [α]D +x°-x°Definitive, quantitative
CD Spectrum Mirror image of (R)Mirror image of (S)Definitive, qualitative/quantitative
Experimental Protocol: Circular Dichroism Measurement

This protocol outlines the steps for analyzing a chiral primary amine using CD spectroscopy.

  • Sample Preparation:

    • Accurately prepare a solution of the enantiomer (e.g., 0.1-1.0 mg/mL) in a suitable, transparent solvent (e.g., methanol, acetonitrile). The solvent must not absorb in the spectral region of interest.

    • Ensure the sample is free of particulate matter by filtration.

    • Prepare a blank sample using only the solvent.

  • Instrumentation & Calibration:

    • Use a calibrated CD spectrometer.

    • Purge the instrument with nitrogen gas to remove oxygen, which absorbs in the far-UV region.

  • Data Acquisition:

    • Record a baseline spectrum using the solvent blank in the desired cuvette (typically 1 mm or 10 mm path length).

    • Record the CD spectrum of the sample solution over the appropriate wavelength range (e.g., 200-400 nm for aromatic amines).

    • Ensure the photomultiplier voltage remains within the optimal range to avoid signal-to-noise issues.

  • Data Processing:

    • Subtract the solvent baseline from the sample spectrum.

    • Convert the signal from ellipticity (mdeg) to molar ellipticity ([θ]) to normalize for concentration and path length, allowing for comparison across experiments.

Section 2: NMR Spectroscopy: Creating a Distinguishable Diastereomeric Environment

While standard ¹H or ¹³C NMR spectra of the (S) and (R) enantiomers are identical, introducing a chiral auxiliary agent can create two different diastereomeric species in situ, which are no longer mirror images and will have distinct NMR spectra.[2][3]

Method 1: Chiral Shift Reagents (CSRs)

CSRs, often lanthanide complexes like Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III)), are paramagnetic compounds that form transient, diastereomeric complexes with the chiral analyte.[4] The amine's lone pair coordinates to the lanthanide metal, and the differing 3D arrangements of the (S)-analyte/CSR and (R)-analyte/CSR complexes result in different induced magnetic fields. This leads to a separation of previously overlapping signals in the NMR spectrum.

G cluster_prep Sample Preparation cluster_titration CSR Titration prep1 Dissolve ~5-10 mg of amine enantiomer in 0.5 mL of an appropriate solvent (e.g., CDCl3) in an NMR tube. prep2 Acquire a standard ¹H NMR spectrum to serve as a reference. prep1->prep2 titr1 Add a small, known amount (e.g., 0.1 equivalents) of the CSR to the NMR tube. prep2->titr1 titr2 Gently mix and re-acquire the ¹H NMR spectrum. titr1->titr2 titr3 Observe for signal separation. Protons closer to the amine group will show larger shifts. titr2->titr3 titr4 Repeat additions until baseline separation of a key proton signal is achieved for a racemic mixture. titr3->titr4

Caption: Workflow for NMR analysis using a Chiral Shift Reagent.

Method 2: Chiral Derivatizing Agents (CDAs)

CDAs react covalently with the analyte to form stable diastereomers. For a primary amine, a common CDA is Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride). Reacting a racemic amine with pure (R)-Mosher's acid chloride produces two diastereomeric amides: (R,S) and (R,R). These diastereomers have distinct chemical shifts for nearby protons.

  • Reaction: In a clean vial, dissolve the amine (~5 mg) in a dry solvent like pyridine-d₅ or CDCl₃ containing a non-nucleophilic base (e.g., triethylamine).

  • Addition: Add a slight molar excess (~1.1 equivalents) of the CDA (e.g., (R)-Mosher's acid chloride).

  • Completion: Allow the reaction to proceed to completion at room temperature. The formation of the amide can be monitored by TLC or LC-MS.

  • Analysis: Transfer the reaction mixture directly to an NMR tube and acquire the ¹H NMR spectrum.

Illustrative Data Comparison

The key to differentiation is observing a split signal for a specific proton in a racemic or scalemic mixture after adding the chiral agent. For 5-bromo-2,3-dihydro-1H-inden-1-amine, the proton on the chiral carbon (C1-H) is an ideal candidate for observation.

TechniqueAnalyteExpected C1-H Signal (Illustrative δ, ppm)Utility for Comparison
Standard ¹H NMR Racemic MixtureOne signal (e.g., triplet at 4.50 ppm)Confirms structure, no chiral info
¹H NMR + CSR Racemic MixtureTwo separate signals (e.g., 4.75 & 4.80 ppm)Confirms chirality, allows ee calculation
¹H NMR of CDA product Racemic MixtureTwo distinct signals for the (R,S) and (R,R) diastereomersConfirms chirality, allows ee calculation

Section 3: Achiral Spectroscopy: Foundational Structural Verification

Before attempting chiral differentiation, it is imperative to confirm the fundamental structure of the synthesized material. Standard IR and MS are perfect for this, as they should be identical for both enantiomers.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups. Both enantiomers will exhibit the same characteristic absorptions.

Mass Spectrometry (MS)

MS measures the mass-to-charge ratio (m/z) of the molecule and its fragments. Since enantiomers have the same mass, their mass spectra will be identical.

Expected Data for 5-bromo-2,3-dihydro-1H-inden-1-amine
TechniqueExpected ResultPurpose
IR Spectroscopy ~3300-3400 cm⁻¹ (N-H stretch), ~3000-3100 cm⁻¹ (Aromatic C-H), ~1600 cm⁻¹ (C=C stretch), ~500-600 cm⁻¹ (C-Br stretch)Functional group confirmation
Mass Spectrometry (EI) Molecular Ion [M]⁺ at m/z ≈ 211/213 (due to ⁷⁹Br/⁸¹Br isotopes)[5]Molecular weight confirmation

Summary and Recommended Analytical Workflow

The differentiation of the (S) and (R) enantiomers of 5-bromo-2,3-dihydro-1H-inden-1-amine requires a multi-faceted approach. No single technique provides all the answers. The following workflow is recommended for a comprehensive and robust characterization.

G cluster_achiral Step 1: Structural Confirmation cluster_chiral Step 2: Chiral Identification & Purity start Synthesized Enantiomer ((S) or (R)-Amine) ms Mass Spectrometry (Confirm Molecular Weight) start->ms ir IR Spectroscopy (Confirm Functional Groups) start->ir cd Circular Dichroism (Confirm Absolute Configuration via sign of Cotton Effect) ms->cd If MW is correct ir->cd If functional groups are correct nmr Chiral NMR (Use CSR or CDA to determine Enantiomeric Excess (ee%)) cd->nmr If chiral end Fully Characterized Enantiomer nmr->end If ee% > 99%

Caption: Recommended workflow for spectroscopic characterization.

By following this logical progression, from foundational structural verification to definitive chiral analysis, researchers can ensure the integrity and validity of their work. The judicious application of chiroptical methods and NMR with chiral auxiliaries provides an unassailable body of evidence for the identity, configuration, and purity of the target enantiomers.

References

How to confirm the identity and purity of purchased (S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Analytical Characterization of (S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride

Introduction: The Imperative of Analytical Rigor for Chiral Intermediates

This compound is a chiral building block of significant interest in pharmaceutical synthesis. As with any chiral compound intended for drug development, its pharmacological and toxicological profiles are intrinsically linked to its stereochemical integrity.[1] The presence of its enantiomeric counterpart, the (R)-isomer, or other chemical impurities can have profound implications, potentially leading to altered efficacy, increased toxicity, or unforeseen side effects.[2]

Therefore, the unambiguous confirmation of its chemical identity, chemical purity, and, most critically, its enantiomeric purity is not merely a procedural step but a foundational requirement for its use in any research or development setting.[3][4] This guide provides a comprehensive, multi-faceted analytical strategy for the complete characterization of this key intermediate. We will compare and contrast orthogonal analytical techniques, providing not just protocols, but the scientific rationale behind their selection and application, ensuring a self-validating system of analysis.[5]

Part 1: Unambiguous Identity Confirmation - An Orthogonal Approach

Relying on a single analytical technique for identity confirmation is scientifically untenable. A robust validation of identity is achieved by employing multiple, independent (orthogonal) methods that probe different molecular attributes. For this compound, we recommend a tripartite approach: Nuclear Magnetic Resonance (NMR) for structural mapping, Mass Spectrometry (MS) for molecular weight verification, and Fourier-Transform Infrared (FTIR) Spectroscopy for functional group confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy remains the gold standard for the elucidation of molecular structure in solution. It provides detailed information about the chemical environment of individual atoms (¹H and ¹³C) and their connectivity. Quantitative ¹H NMR (qHNMR) can also serve as a powerful method for purity assessment.

Expertise & Causality: We use both ¹H and ¹³C NMR to create a complete picture. ¹H NMR shows the number of different types of protons and their neighboring environments, while ¹³C NMR confirms the carbon skeleton. The hydrochloride salt form means the amine proton (and its neighbors) may show broad signals or exchange with solvent protons (like D₂O), which is a key diagnostic feature.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh ~10-15 mg of the sample and dissolve in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred as it avoids the exchange of the amine protons.

  • Acquisition:

    • Acquire ¹H NMR data on a ≥400 MHz spectrometer. Key parameters include a sufficient number of scans for a good signal-to-noise ratio (typically 16-64 scans), a relaxation delay (D1) of at least 5 times the longest T1 for quantitative analysis, and a calibrated 90° pulse.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Processing: Process the data using appropriate software. Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

Expected Data & Interpretation

Analysis Expected Chemical Shifts (δ, ppm) & Multiplicity Rationale
¹H NMR (in DMSO-d₆)~8.5-9.0 (broad s, 3H, -NH₃⁺), ~7.5-7.7 (m, 2H, Ar-H), ~7.3-7.4 (m, 1H, Ar-H), ~4.6-4.7 (t, 1H, CH-NH₃⁺), ~3.0-3.2 (m, 1H, CH₂), ~2.8-3.0 (m, 1H, CH₂), ~2.4-2.6 (m, 1H, CH₂), ~2.1-2.3 (m, 1H, CH₂)The broad signal for -NH₃⁺ is characteristic of the ammonium salt. Aromatic protons are in the typical downfield region. The chiral methine proton (CH-NH₃⁺) is a key diagnostic signal. The four aliphatic protons of the five-membered ring will show complex splitting patterns (multiplicities) due to their diastereotopic nature.
¹³C NMR (in DMSO-d₆)~140-145 (2C, Ar-C), ~125-135 (3C, Ar-CH), ~121 (1C, C-Br), ~55-60 (1C, CH-N), ~30-35 (2C, CH₂)The number of signals should correspond to the 9 unique carbon atoms in the structure. The C-Br and C-N carbons will have characteristic shifts.
Mass Spectrometry (MS): Molecular Weight and Isotopic Signature Verification

MS provides the exact molecular weight of the compound, offering a fundamental confirmation of its identity. For this molecule, the presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an ~1:1 ratio), provides a highly characteristic isotopic pattern that serves as a secondary confirmation.

Expertise & Causality: We recommend Electrospray Ionization (ESI) in positive mode, as the primary amine is readily protonated to form the [M+H]⁺ ion, where M is the free base. High-resolution MS (HRMS) is preferred to confirm the elemental composition.

Experimental Protocol: LC-MS

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Instrumentation: Use an LC-MS system equipped with an ESI source.

  • Analysis: Infuse the sample directly or perform a rapid chromatographic separation. Acquire data in positive ion mode.

  • Data Interpretation: Look for the molecular ion peak corresponding to the protonated free base (C₉H₁₀BrN).

Expected Data

Parameter Expected Value Rationale
Molecular Formula (Free Base) C₉H₁₀BrN-
Exact Mass (Free Base) 210.9997Calculated for C₉H₁₀⁷⁹BrN
Observed Ion [M+H]⁺ m/z ≈ 212.0 and 214.0These two peaks represent the protonated molecule with the ⁷⁹Br and ⁸¹Br isotopes, respectively. Their relative intensity should be approximately 1:1.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expertise & Causality: For an amine hydrochloride, the key diagnostic peaks are the N-H stretching and bending vibrations of the ammonium (-NH₃⁺) group, which are distinct from those of a free primary amine (-NH₂).[6][7]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Acquisition: Collect the spectrum, typically over a range of 4000-600 cm⁻¹.

  • Data Interpretation: Identify characteristic absorption bands.

Expected Data

Vibrational Mode Expected Wavenumber (cm⁻¹) Rationale
N-H Stretch (-NH₃⁺) Broad band, ~3200-2800This broad, strong absorption is a hallmark of an ammonium salt.[7]
Aromatic C-H Stretch ~3100-3000Characteristic of hydrogens on the benzene ring.
Aliphatic C-H Stretch ~3000-2850From the -CH₂- and -CH- groups in the indane ring.
N-H Bend (-NH₃⁺) ~1620-1560 and ~1550-1500Asymmetric and symmetric bending vibrations confirm the ammonium group.[7]
Aromatic C=C Bending ~1600-1450Skeletal vibrations of the benzene ring.
C-Br Stretch ~700-500Typically found in the fingerprint region.

Part 2: A Multi-Pronged Strategy for Purity Assessment

Purity analysis must address two distinct aspects: the presence of any unintended chemical compounds (chemical purity) and the proportion of the incorrect enantiomer (enantiomeric purity).

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the industry workhorse for separating and quantifying impurities in pharmaceutical compounds. It separates compounds based on their polarity.

Expertise & Causality: A gradient elution method is employed to ensure that impurities with a wide range of polarities, from polar starting materials to non-polar by-products, are effectively separated and detected. UV detection is suitable due to the presence of the chromophoric benzene ring. The method must be validated to demonstrate it is fit for purpose.[8][9]

Experimental Protocol: Reverse-Phase HPLC for Chemical Purity

  • Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient Program: A typical gradient might run from 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 95:5 A:B) to a concentration of ~1 mg/mL.

  • Analysis: Inject the sample and integrate all peaks. Purity is typically reported as area percent of the main peak relative to the total area of all peaks.

Enantiomeric Purity: A Comparison of Chiral HPLC and SFC

Separating enantiomers requires a chiral environment, which is achieved by using a Chiral Stationary Phase (CSP).[10] Both HPLC and Supercritical Fluid Chromatography (SFC) are powerful techniques for this purpose, each with distinct advantages.[1]

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used and versatile technique with a vast library of available CSPs.[11][12] Polysaccharide-based CSPs are often highly effective for resolving chiral amines.[13]

Expertise & Causality: The choice of CSP is paramount. For primary amines, polysaccharide-based phases (e.g., amylose or cellulose derivatives) are excellent starting points. Mobile phase additives, such as a basic amine (e.g., diethylamine, DEA) are often required to improve peak shape and prevent unwanted interactions with the stationary phase.[12]

Experimental Protocol: Chiral HPLC

  • Instrumentation: HPLC system with an isocratic pump and UV detector.

  • Column: A polysaccharide-based CSP (e.g., CHIRALPAK® IA or similar).

  • Mobile Phase: Typically a mixture of a non-polar solvent (e.g., Hexane or Heptane) and an alcohol (e.g., Isopropanol or Ethanol). A common starting point is 90:10 Hexane:Isopropanol with 0.1% DEA.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of ~1 mg/mL.

  • Analysis: Inject the racemic standard to confirm separation of the two enantiomers. Then, inject the (S)-enantiomer sample to determine the area percentage of the undesired (R)-enantiomer.

Method 2: Chiral Supercritical Fluid Chromatography (SFC)

SFC uses supercritical CO₂ as the main mobile phase component, offering significant advantages in speed and reduced organic solvent consumption, making it a "greener" alternative to HPLC.[14]

Expertise & Causality: SFC often provides faster separations and higher efficiency than HPLC for chiral compounds. The same polysaccharide-based CSPs used in HPLC are highly effective in SFC. A polar co-solvent, such as methanol, is typically required.[1][14]

Comparative Overview: Chiral HPLC vs. Chiral SFC

Parameter Chiral HPLC (Normal Phase) Chiral SFC Winner for this Application
Speed Slower analysis times (5-20 min)Very fast analysis times (1-5 min)SFC
Solvent Consumption High (uses hexane/alcohols)Low (primarily CO₂ with alcohol co-solvent)SFC
Cost Higher operational cost due to solventsLower operational costSFC
Instrument Accessibility Widely available in most labsLess common, more specialized instrumentationHPLC
Method Development Well-established, extensive literatureCan be more complex to optimizeHPLC

Part 3: Integrated Analytical Workflow and Data Visualization

A systematic workflow ensures that all critical quality attributes are tested logically and efficiently.

Analytical Workflow Diagram

G cluster_0 Sample Reception & Initial Checks cluster_1 Identity Confirmation (Orthogonal Methods) cluster_2 Purity Assessment cluster_3 Final Decision A Receive Purchased (S)-5-bromo-2,3-dihydro-1H-inden-1-amine HCl B Visual Inspection (Color, Form) A->B C NMR (¹H, ¹³C) Is structure correct? B->C D LC-MS Is MW and Isotopic Pattern correct? C->D  Structure OK J REJECT Material Contact Supplier C->J E FTIR Are functional groups correct? D->E  MW OK D->J F RP-HPLC Chemical Purity > 98%? E->F  Identity Confirmed E->J G Chiral HPLC / SFC Enantiomeric Purity > 99.5%? F->G  Chem. Purity OK F->J H All Specifications Met? G->H  Enant. Purity OK G->J I ACCEPT Material for Use H->I  Yes H->J  No

Caption: Integrated workflow for the identity and purity confirmation of the target compound.

Summary and Recommendations

The comprehensive analysis of this compound requires a suite of orthogonal analytical techniques. No single method is sufficient to guarantee its quality.

Summary of Recommended Tests and Acceptance Criteria

Test Purpose Method Acceptance Criteria
Identity Structural Confirmation¹H & ¹³C NMRSpectrum matches the expected structure.
Identity Molecular Weight ConfirmationLC-MS[M+H]⁺ observed at m/z ~212/214 with ~1:1 isotopic ratio.
Identity Functional Group ConfirmationFTIRSpectrum shows characteristic bands for ammonium salt and aromatic bromide.
Purity Chemical PurityReverse-Phase HPLC≥ 98.0% by area %.
Purity Enantiomeric PurityChiral HPLC or SFC≥ 99.5% (S)-enantiomer (≤ 0.5% (R)-enantiomer).

By implementing this rigorous, self-validating analytical cascade, researchers, scientists, and drug development professionals can proceed with confidence, knowing that the quality and stereochemical integrity of their critical starting material are assured. This analytical vigilance is a cornerstone of scientific integrity and reproducible results.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in the fast-paced world of drug development, our primary commitment is to both groundbreaking discovery and the unwavering safety of our laboratory personnel. The handling of specialized chemical reagents like (S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride demands a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist, offering a comprehensive operational plan rooted in the specific hazards of the compound. Our goal is to empower you with the knowledge to not only use Personal Protective Equipment (PPE) but to understand the critical reasoning behind each selection, ensuring a self-validating system of safety in your laboratory.

Hazard Assessment: Understanding the Risks

This compound is an organic compound that requires careful handling due to its potential health effects. Based on available safety data for the compound and structurally similar chemicals, it is classified with the following hazards:

  • H302: Harmful if swallowed [1][2]

  • H315: Causes skin irritation [1]

  • H319: Causes serious eye irritation [1]

  • H332 / H335: Harmful or may cause respiratory irritation if inhaled [1][2]

The signal word associated with these hazards is "Warning" .[1][2] These classifications are the cornerstone of our PPE strategy, dictating the necessary barriers to prevent harmful exposure through ingestion, skin contact, eye contact, and inhalation.

Core PPE Requirements: A Multi-Layered Defense

A robust PPE protocol is your primary defense against the hazards outlined above. The following recommendations are based on established safety standards for handling chemicals with similar hazard profiles.

Eye and Face Protection

Given the serious risk of eye irritation (H319), appropriate eye and face protection is non-negotiable.

  • What to Wear: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[1] For operations with a higher risk of splashing, such as transferring solutions or working with larger quantities, a full-face shield should be worn in addition to safety goggles.[3]

  • The Rationale: Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against fine dust or splashes. Tightly sealed goggles are essential to prevent the compound from coming into contact with the sensitive mucous membranes of the eyes. A face shield provides a secondary barrier, protecting the entire face from direct splashes.[4]

Hand Protection

To prevent skin irritation (H315), selecting the correct gloves is critical.

  • What to Wear: Wear chemical-resistant gloves, such as nitrile or neoprene.[4] Always inspect gloves for tears or punctures before use. It is advisable to use a double-gloving technique, especially during prolonged handling.

  • The Rationale: The hydrochloride salt form of this amine can be corrosive. Chemical-resistant gloves provide a necessary barrier to prevent direct skin contact.[5] After handling, contaminated gloves must be removed carefully to avoid cross-contamination, and hands should be washed thoroughly.[3]

Skin and Body Protection

Protecting exposed skin is a fundamental aspect of safe chemical handling.

  • What to Wear: A laboratory coat is mandatory. For procedures with a higher risk of contamination, consider wearing impervious clothing or a chemical-resistant apron over your lab coat.[1][3] Ensure that clothing fully covers the arms and legs. Closed-toe shoes are required at all times in the laboratory.

  • The Rationale: This protocol prevents accidental skin contact from spills or splashes. Contaminated clothing should be removed immediately and decontaminated before reuse.[1]

Respiratory Protection

Due to the risk of respiratory irritation (H335), controlling inhalation exposure is crucial.

  • What to Wear: All handling of this compound as a solid should be performed in a certified chemical fume hood to minimize the inhalation of dust. If a fume hood is not available or if exposure limits are likely to be exceeded, a NIOSH-approved respirator is necessary.[5][6]

  • The Rationale: The fine particles of the solid compound can easily become airborne. A fume hood provides primary containment, while a respirator offers personal protection by filtering out harmful particles from the air you breathe.[4]

PPE Operational Plan: A Step-by-Step Guide

The effectiveness of PPE is as much about its correct use as its selection. Follow this sequence for donning (putting on) and doffing (taking off) to prevent cross-contamination.

Donning Sequence:
  • Lab Coat/Apron: Put on your lab coat and any additional protective clothing.

  • Respirator (if required): Perform a fit check.

  • Goggles/Face Shield: Put on eye and face protection.

  • Gloves: Don gloves, ensuring the cuffs go over the sleeves of your lab coat.

Doffing Sequence:
  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with your bare hands.

  • Lab Coat/Apron: Remove your lab coat, turning it inside out as you remove it.

  • Goggles/Face Shield: Remove by handling the strap, not the front.

  • Respirator (if used): Remove last.

  • Hand Washing: Wash your hands thoroughly with soap and water immediately after removing all PPE.[3]

Summary and Disposal

Proper disposal of contaminated materials is the final step in a safe handling procedure.

  • Contaminated PPE: Used gloves and any other disposable PPE should be placed in a designated, sealed waste container.

  • Chemical Waste: Dispose of the chemical and its container in accordance with all applicable local, state, and federal regulations.[1]

PPE Quick Reference Table
Protection AreaRequired PPERationale
Eyes/Face Tightly-fitting safety goggles; face shield for splash riskProtects against serious eye irritation (H319)
Hands Chemical-resistant gloves (e.g., nitrile)Prevents skin irritation and absorption (H315)
Body Laboratory coat; chemical-resistant apron as neededPrevents skin contact from spills and splashes
Respiratory Use in a chemical fume hood; respirator if neededPrevents respiratory tract irritation (H335)

PPE Selection and Use Workflow

The following diagram illustrates the decision-making process for ensuring proper protection when handling this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase start Review SDS & Hazards select_ppe Select Appropriate PPE (Goggles, Gloves, Lab Coat) start->select_ppe Assess Risks inspect_ppe Inspect PPE for Damage select_ppe->inspect_ppe don_ppe Don PPE Correctly inspect_ppe->don_ppe If OK handle_chem Handle Chemical in Fume Hood don_ppe->handle_chem doff_ppe Doff PPE to Avoid Contamination handle_chem->doff_ppe Task Finished dispose Dispose of Contaminated PPE doff_ppe->dispose wash Wash Hands Thoroughly dispose->wash end Procedure Complete wash->end

Caption: Workflow for PPE selection, use, and disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.